2-Chloro-5-fluoropyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-fluoropyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClFN2/c5-3-1-8-4(6)2-7-3/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXQZXMCYFHHOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959019-05-7 | |
| Record name | 2-chloro-5-fluoropyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-fluoropyrazine
Introduction: The Significance of 2-Chloro-5-fluoropyrazine in Modern Drug Discovery
This compound is a key heterocyclic building block in the synthesis of a variety of pharmacologically active molecules. The pyrazine core is a prevalent scaffold in medicinal chemistry, and the strategic incorporation of halogen atoms, such as chlorine and fluorine, can significantly modulate a compound's physicochemical properties. This includes enhancing metabolic stability, improving membrane permeability, and fine-tuning binding affinities to biological targets. Consequently, robust and scalable synthetic routes to this compound are of paramount importance to researchers and professionals in the field of drug development.
This guide provides a comprehensive overview of the most practical and scientifically sound pathway for the synthesis of this compound, focusing on the well-established Balz-Schiemann reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.
The Balz-Schiemann Reaction: A Reliable Pathway to Aryl Fluorides
The Balz-Schiemann reaction is a cornerstone of aromatic fluorine chemistry, providing a reliable method for the introduction of a fluorine atom onto an aromatic ring via the thermal decomposition of a diazonium tetrafluoroborate salt.[1][2] This approach is particularly advantageous as it circumvents the use of highly reactive and hazardous direct fluorinating agents.
The synthesis of this compound via the Balz-Schiemann reaction commences with the commercially available starting material, 2-amino-5-chloropyrazine. The overall transformation can be dissected into two critical stages:
-
Diazotization: The conversion of the primary amino group of 2-amino-5-chloropyrazine into a diazonium salt.
-
Thermal Decomposition: The subsequent thermal decomposition of the isolated diazonium tetrafluoroborate salt to yield the desired this compound.
Conceptual Workflow of the Balz-Schiemann Reaction
Caption: Overall workflow for the synthesis of this compound via the Balz-Schiemann reaction.
Detailed Synthetic Protocol
This protocol is adapted from established procedures for the Balz-Schiemann reaction on analogous heterocyclic amines and is designed to be a robust starting point for laboratory-scale synthesis.[3]
Part 1: Diazotization of 2-Amino-5-chloropyrazine
Reaction: 2-Amino-5-chloropyrazine + NaNO₂ + HBF₄ → 5-Chloro-2-pyrazinyldiazonium tetrafluoroborate
Materials:
-
2-Amino-5-chloropyrazine
-
Tetrafluoroboric acid (HBF₄, 48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-5-chloropyrazine (1.0 eq) in a 48% aqueous solution of tetrafluoroboric acid (3.0-4.0 eq).
-
Cool the stirred suspension to 0-5 °C using an ice-salt bath.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water and add it dropwise to the reaction mixture via the dropping funnel. Maintain the internal temperature of the reaction mixture below 5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture at 0-5 °C for an additional 30-60 minutes. The formation of a precipitate, the diazonium tetrafluoroborate salt, should be observed.
-
Isolate the precipitated diazonium salt by vacuum filtration, washing it with a small amount of cold water, followed by cold ethanol, and finally with diethyl ether.
-
Dry the isolated diazonium salt under vacuum at room temperature. Caution: Diazonium salts can be explosive when dry and should be handled with care. It is advisable to proceed to the next step without excessive drying.
Part 2: Thermal Decomposition of 5-Chloro-2-pyrazinyldiazonium tetrafluoroborate
Reaction: 5-Chloro-2-pyrazinyldiazonium tetrafluoroborate --(Heat)--> this compound + N₂ + BF₃
Materials:
-
5-Chloro-2-pyrazinyldiazonium tetrafluoroborate (from Part 1)
-
An inert, high-boiling solvent (e.g., toluene, xylene, or a high-boiling alkane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a bubbler (to monitor nitrogen evolution), place the dried 5-chloro-2-pyrazinyldiazonium tetrafluoroborate.
-
Add a suitable high-boiling inert solvent (e.g., toluene). The use of a solvent helps to control the decomposition temperature and prevent localized overheating.[2]
-
Heat the mixture gently and gradually. The decomposition is typically initiated at temperatures ranging from 100 to 130 °C, as evidenced by the evolution of nitrogen gas.[3]
-
Continue heating until the gas evolution ceases, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
The crude product is now in the organic solvent.
Part 3: Purification of this compound
The purification of the final product is crucial to obtain material of high purity suitable for further applications. A combination of extraction and crystallization or chromatography is typically employed.[4][5]
Procedure:
-
Transfer the reaction mixture from Part 2 to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is recommended.[6] Alternatively, column chromatography on silica gel using a gradient of ethyl acetate in hexanes can be performed to isolate the pure product.[7]
-
The purity of the final product should be assessed by standard analytical techniques such as NMR, GC-MS, and melting point determination.
Mechanistic Insights and Rationale for Experimental Choices
A thorough understanding of the reaction mechanism is essential for troubleshooting and optimizing the synthesis.
Diazotization Mechanism
The diazotization reaction proceeds through the in-situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong acid. The nitrous acid is then protonated to form the highly electrophilic nitrosonium ion (NO⁺), which is the key reactive species.[8]
Caption: Simplified mechanism of the diazotization reaction.
The choice of tetrafluoroboric acid is critical as the tetrafluoroborate anion (BF₄⁻) is a poor nucleophile, which allows for the isolation of the relatively stable diazonium tetrafluoroborate salt.[1] The low reaction temperature (0-5 °C) is essential to prevent the premature decomposition of the diazonium salt.
Thermal Decomposition (Balz-Schiemann) Mechanism
The thermal decomposition of the diazonium tetrafluoroborate salt is believed to proceed through a unimolecular decomposition (SN1-type) mechanism, involving the formation of a highly reactive aryl cation intermediate. This cation is then trapped by the fluoride ion from the tetrafluoroborate counterion.[1]
Caption: Simplified mechanism of the Balz-Schiemann thermal decomposition.
The choice of an inert, high-boiling solvent is crucial for maintaining a controlled and safe reaction temperature, preventing the potentially explosive decomposition of the dry diazonium salt.[2]
Quantitative Data and Yield Expectations
| Step | Key Reagents | Temperature (°C) | Typical Time | Expected Yield Range (%) |
| Diazotization | 2-Amino-5-chloropyrazine, NaNO₂, HBF₄ | 0 - 5 | 1 - 2 hours | 80 - 90 (of the isolated diazonium salt) |
| Thermal Decomposition | 5-Chloro-2-pyrazinyldiazonium tetrafluoroborate | 100 - 130 | 1 - 3 hours | 50 - 70 |
| Overall | 40 - 60 |
Note: The expected yields are estimates based on analogous reactions and may vary depending on the specific reaction conditions and scale. Optimization of reaction parameters may be necessary to achieve higher yields.
Conclusion and Future Perspectives
The Balz-Schiemann reaction provides a robust and reliable method for the synthesis of this compound from the readily available starting material, 2-amino-5-chloropyrazine. By carefully controlling the reaction conditions, particularly the temperature during diazotization and thermal decomposition, this key building block can be obtained in good yields. The mechanistic understanding presented in this guide allows for a rational approach to process optimization and troubleshooting.
Future advancements in this area may focus on the development of catalytic or continuous flow methodologies to enhance the safety and scalability of the Balz-Schiemann reaction, further facilitating the synthesis of novel fluorinated pyrazine derivatives for applications in drug discovery and materials science.
References
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How To [chem.rochester.edu]
- 5. esisresearch.org [esisresearch.org]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. openaccesspub.org [openaccesspub.org]
- 8. Diazotisation [organic-chemistry.org]
A Senior Application Scientist's Technical Guide to 2-Chloro-5-fluoropyrazine
Abstract
This technical guide provides an in-depth analysis of 2-Chloro-5-fluoropyrazine, a critical heterocyclic building block in modern medicinal chemistry. The document details its physicochemical properties, synthesis, and reactivity, with a focus on the mechanistic rationale behind its application. Authored for researchers, chemists, and drug development professionals, this guide synthesizes field-proven insights with established scientific principles to serve as a comprehensive resource for leveraging this versatile intermediate in advanced pharmaceutical synthesis.
Core Chemical Identity
This compound is a halogenated pyrazine derivative whose unique electronic properties make it a valuable intermediate in the synthesis of complex organic molecules. The strategic placement of chloro and fluoro substituents on the electron-deficient pyrazine ring creates a scaffold with distinct sites for selective chemical modification.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 959019-05-7 [1].
Physicochemical and Spectroscopic Profile
The physical and chemical properties of a synthetic building block are foundational to its application, dictating reaction conditions, purification strategies, and handling protocols. The key properties of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 959019-05-7 | [1] |
| Molecular Formula | C₄H₂ClFN₂ | PubChem |
| Molecular Weight | 132.52 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | ~144 - 146 °C | [3] |
| Density | ~1.439 g/mL at 20 °C | [4] |
| Refractive Index | n20/D ~1.503 | [4] |
Note: Physical properties can vary slightly between suppliers and based on purity.
The structural arrangement, featuring an electron-deficient aromatic ring substituted with two different halogens, offers distinct advantages. The chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) and as a handle for transition-metal-catalyzed cross-coupling reactions. The fluorine atom, with its high electronegativity, modulates the electronic character of the pyrazine ring, often enhancing the biological activity and metabolic stability of the final drug product[3].
Synthesis and Reactivity Insights
Common Synthetic Routes
The synthesis of substituted pyrazines often involves multi-step sequences starting from more common precursors. A prevalent strategy for producing dichlorinated pyrazines, which can be precursors to chloro-fluoro variants, involves the chlorination of a pyrazine-amine, followed by a diazotization reaction[5]. For instance, 5-chloropyrazine-2-amine can be treated with sodium nitrite in concentrated hydrochloric acid to yield 2,5-dichloropyrazine[5]. Subsequent selective fluorination would be required to produce the target molecule.
Another established method for creating chloro-pyrazine scaffolds involves the treatment of a pyrazin-2-ol with a strong chlorinating agent like phosphorus oxychloride (POCl₃) to convert the hydroxyl group into a chloro group[6].
Causality in Synthesis: The choice of a chlorinating agent like POCl₃ is deliberate; it is highly effective for converting heterocyclic hydroxyl compounds (which may exist in their tautomeric keto form) into their corresponding chlorides. The reaction is typically driven to completion by heating under reflux and removing the excess volatile POCl₃ under reduced pressure[6].
Key Reactivity Patterns
The utility of this compound stems from the predictable reactivity of the C-Cl bond. This site is the primary locus for forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug synthesis.
// Main compound main [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"];
// Reaction Types snar [label="Nucleophilic Aromatic\nSubstitution (SNAr)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; suzuki [label="Suzuki Coupling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; buchwald [label="Buchwald-Hartwig\nAmination", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cyanation [label="Palladium-Catalyzed\nCyanation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Products prod_snar [label="Amine, Alkoxy, or\nThiol Adducts", shape=note, fillcolor="#E8EAF6", fontcolor="#202124"]; prod_suzuki [label="Aryl- or Alkyl-\nSubstituted Pyrazines", shape=note, fillcolor="#E6F4EA", fontcolor="#202124"]; prod_buchwald [label="N-Aryl or N-Alkyl\nPyrazine Amines", shape=note, fillcolor="#FFF8E1", fontcolor="#202124"]; prod_cyanation [label="Cyanopyrazines", shape=note, fillcolor="#FCE8E6", fontcolor="#202124"];
// Relationships main -> snar [label=" R-NH₂ / R-OH \n R-SH", color="#4285F4"]; main -> suzuki [label=" R-B(OH)₂ \n Pd Catalyst", color="#34A853"]; main -> buchwald [label=" R-NH₂ \n Pd Catalyst", color="#FBBC05"]; main -> cyanation [label=" Zn(CN)₂ \n Pd Catalyst", color="#EA4335"];
snar -> prod_snar [color="#4285F4", style=dashed]; suzuki -> prod_suzuki [color="#34A853", style=dashed]; buchwald -> prod_buchwald [color="#FBBC05", style=dashed]; cyanation -> prod_cyanation [color="#EA4335", style=dashed]; }
Caption: Key reaction pathways for this compound.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrazine ring facilitates the displacement of the chloride by nucleophiles such as amines, alcohols, and thiols. This is a direct and often high-yielding method for introducing diverse functional groups.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between the pyrazine core (at the C2 position) and various aryl or vinyl boronic acids/esters[7]. This reaction is instrumental in constructing complex bi-aryl structures common in pharmaceuticals.
-
Buchwald-Hartwig Amination: For forming C-N bonds, particularly with less nucleophilic amines, the Buchwald-Hartwig cross-coupling reaction is the method of choice[5]. It offers a broad substrate scope and functional group tolerance, making it highly valuable in late-stage functionalization.
-
Cyanation: The chloro group can be displaced by a cyanide source, such as zinc cyanide, using a palladium catalyst. This introduces a versatile cyano group that can be further elaborated into amides, carboxylic acids, or amines[2].
Application in Drug Discovery: A Workflow Example
The true value of an intermediate is demonstrated by its successful application. This compound and similar halogenated heterocycles are key components in the synthesis of kinase inhibitors, receptor antagonists, and other therapeutic agents[8][9]. The chloro-substituent, in particular, is a feature in over 250 FDA-approved drugs, where it often enhances lipophilicity or participates in key binding interactions[10].
Workflow: Synthesis of a Bioactive Scaffold via Suzuki Coupling
This protocol describes a representative, self-validating workflow for a Suzuki coupling reaction, a common application for this intermediate.
Objective: To synthesize 2-(4-methoxyphenyl)-5-fluoropyrazine from this compound and 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
4-methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
Step-by-Step Protocol:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine. Add this catalyst mixture to the main reaction flask. Rationale: Pre-mixing the palladium source and the ligand allows for the formation of the active catalytic species before introduction to the main reactants.
-
Solvent Degassing: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Rationale: This is a critical self-validating step. Oxygen can oxidize the phosphine ligand and deactivate the palladium catalyst, inhibiting the reaction. A successful reaction implicitly validates the inertness of the atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture) via syringe. Rationale: Water is essential for the transmetalation step of the Suzuki catalytic cycle, while dioxane solubilizes the organic reagents.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup & Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue via column chromatography on silica gel.
// Nodes start [label="Reactants & Catalyst\n(Flask under N₂)", shape=invhouse, fillcolor="#F1F3F4", fontcolor="#202124"]; solvents [label="Add Degassed\nDioxane/Water", shape=ellipse, fillcolor="#E8EAF6", fontcolor="#202124"]; heat [label="Heat to 80-100 °C\n(4-12 h)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; monitor [label="Monitor by\nTLC / LC-MS", shape=ellipse, fillcolor="#E8EAF6", fontcolor="#202124"]; workup [label="Aqueous Workup\n(EtOAc / H₂O)", shape=cds, fillcolor="#AECBFA", fontcolor="#202124"]; purify [label="Column\nChromatography", shape=cds, fillcolor="#AECBFA", fontcolor="#202124"]; product [label="Final Product:\n2-Aryl-5-fluoropyrazine", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> solvents [color="#5F6368"]; solvents -> heat [color="#5F6368"]; heat -> monitor [label="Periodic Sampling", color="#5F6368"]; monitor -> heat [label="Reaction Incomplete", style=dashed, color="#EA4335"]; monitor -> workup [label="Reaction Complete", style=solid, color="#34A853"]; workup -> purify [color="#5F6368"]; purify -> product [color="#5F6368"]; } Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.
Safety, Handling, and Storage
As with all halogenated heterocyclic compounds, this compound must be handled with appropriate care.
-
Hazard Classification: While specific data for this exact compound is limited, similar structures like 2-chloro-5-(trifluoromethyl)pyrazine are classified as causing severe skin burns and eye damage, and may be toxic if swallowed, inhaled, or in contact with skin.[11] Assume this compound is corrosive and toxic.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12][13][14] Avoid breathing vapors or mists.[11][14]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing.[13]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[11][13]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[11][13]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[11]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][13] Keep away from incompatible materials such as strong oxidizing agents, bases, and amines.[11]
Conclusion
This compound (CAS: 959019-05-7) is a high-value synthetic intermediate with a well-defined reactivity profile. Its electron-deficient pyrazine core, coupled with a reactive chlorine handle, makes it an ideal substrate for a range of transformations crucial to modern drug discovery, including SNAr and palladium-catalyzed cross-coupling reactions. Understanding its properties, reactivity, and handling requirements enables chemists to effectively and safely incorporate this potent building block into the synthesis of novel and complex bioactive molecules.
References
- 1. 959019-05-7|this compound|BLD Pharm [bldpharm.com]
- 2. 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-5-fluoropyridine Manufacturer & Supplier China | CAS 34941-86-5 | Properties, Applications & Safety Data [pipzine-chem.com]
- 4. 2-氯-5-氟嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 2-CHLORO-5-FURAN-2-YL-PYRAZINE synthesis - chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. ossila.com [ossila.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]
- 13. downloads.ossila.com [downloads.ossila.com]
- 14. jubilantingrevia.com [jubilantingrevia.com]
An In-Depth Technical Guide to 2-Chloro-5-fluoropyrazine: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
2-Chloro-5-fluoropyrazine (CAS No. 155060-44-1) is a halogenated pyrazine derivative that has emerged as a significant and versatile intermediate in modern organic synthesis. The pyrazine ring is a privileged scaffold in drug discovery, and the strategic incorporation of both chlorine and fluorine atoms imparts a unique chemical reactivity profile to the molecule.[1] This guide provides a comprehensive overview of its physical and chemical properties, core reactivity, synthetic applications, and safety considerations, offering field-proven insights for its effective utilization in research and development. The strategic placement of an electron-withdrawing fluorine atom and a displaceable chlorine atom on the electron-deficient pyrazine core makes this compound an ideal substrate for a range of chemical transformations.[2][3]
Molecular and Physical Characteristics
A clear understanding of the physical properties of this compound is fundamental to its application in experimental design, ensuring appropriate handling, solvent selection, and reaction condition optimization.
1.1. Chemical Structure
The structure consists of a central pyrazine ring substituted at the 2-position with a chlorine atom and at the 5-position with a fluorine atom.
Caption: Chemical structure of this compound.
1.2. Physical Properties Summary
While comprehensive, officially documented data for this compound is sparse, the following table is compiled from available supplier data and estimations based on structurally similar compounds, such as 2-chloropyrazine and 2-chloro-5-(trifluoromethyl)pyrazine.[4]
| Property | Value | Reference(s) |
| CAS Number | 155060-44-1 | [5] |
| Molecular Formula | C₄H₂ClFN₂ | |
| Molecular Weight | 132.52 g/mol | [6] |
| Appearance | Colorless to light yellow liquid/solid | [7] |
| Boiling Point | ~172-174 °C (estimated) | [8] |
| Density | ~1.4 g/mL (estimated) | [9] |
| Flash Point | ~65 °C (estimated, closed cup) | [9] |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, DMF, DMSO) | [10] |
Note: Some physical properties are extrapolated from analogous compounds due to limited specific data for this compound.
1.3. Spectral Data
-
¹H NMR: Two signals in the aromatic region are expected, appearing as doublets or doublet of doublets, with coupling constants influenced by the adjacent nitrogen, hydrogen, and fluorine atoms.
-
¹³C NMR: Four distinct signals for the pyrazine ring carbons are expected, with chemical shifts significantly influenced by the attached halogens and ring nitrogens. The carbon bonded to fluorine will exhibit a large C-F coupling constant.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion (M+) and (M+2)+ peaks in an approximate 3:1 ratio, indicative of the presence of a single chlorine atom.
-
FT-IR: The infrared spectrum would display characteristic peaks for C-H stretching in the aromatic region, C=N and C=C stretching vibrations of the pyrazine ring, and C-Cl and C-F stretching vibrations.[11]
Chemical Reactivity and Synthetic Protocols
The chemical behavior of this compound is dictated by the electron-deficient nature of the pyrazine ring, which is further amplified by the inductive effects of the chlorine and fluorine substituents. This electronic profile makes the molecule highly susceptible to nucleophilic attack and an excellent substrate for transition metal-catalyzed cross-coupling reactions.[2][3]
2.1. Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone transformation for functionalizing this compound. The two nitrogen atoms and the fluorine atom powerfully withdraw electron density from the ring, activating the C-Cl bond for nucleophilic displacement.[12][13] This reactivity allows for the facile introduction of amine, oxygen, and sulfur-based nucleophiles.
Causality in Experimental Design: The choice of solvent and base is critical. Polar aprotic solvents like DMSO or DMF are typically used to solvate the nucleophile and facilitate the reaction. A non-nucleophilic base is often required to deprotonate the nucleophile (e.g., an amine or thiol) or to neutralize the HCl generated during the reaction. Recent studies have also shown that such reactions can proceed through a concerted mechanism rather than the traditionally assumed two-step Meisenheimer complex pathway, particularly for heterocyclic systems.[14]
Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: General Procedure for Amination
-
Vessel Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add the desired amine nucleophile (1.1-1.5 eq) and a suitable base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).
-
Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., DMF or DMSO) to achieve a suitable concentration (typically 0.1-0.5 M).
-
Reaction Execution: Place the flask under an inert atmosphere (e.g., Nitrogen or Argon) and heat the reaction mixture to 80–120 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 2-amino-5-fluoropyrazine derivative.
2.2. Palladium-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed reactions, particularly the Suzuki-Miyaura coupling, are powerful methods for forming new carbon-carbon bonds at the 2-position of the pyrazine ring.[15] This reaction enables the introduction of a wide variety of aryl and heteroaryl groups, providing access to complex molecular architectures.
Causality in Experimental Design: The efficacy of a Suzuki coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. The palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) undergoes oxidative addition into the C-Cl bond. The ligand stabilizes the palladium center and facilitates the subsequent steps of transmetalation and reductive elimination. An aqueous base (e.g., K₂CO₃ or Cs₂CO₃) is essential for activating the boronic acid partner for transmetalation.[16][17]
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Vessel Preparation: In a reaction vessel suitable for heating under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).[2]
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 v/v ratio).
-
Degassing: Bubble an inert gas (Argon or Nitrogen) through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.05 eq) to the mixture.
-
Reaction Execution: Heat the mixture to reflux (typically 80–100 °C) under the inert atmosphere.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Work-up: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography to obtain the 2-aryl-5-fluoropyrazine.
Applications in Research and Development
The unique properties of fluorine-containing molecules are highly valued in the life sciences and material sciences.[18][19] The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[20]
3.1. Medicinal Chemistry
This compound is a key building block for synthesizing a wide range of biologically active compounds.[1][7] Its derivatives are explored in various therapeutic areas:
-
Oncology: The fluoropyrazine scaffold is present in numerous small molecule kinase inhibitors. By undergoing SNAr with various amines, it serves as a core for molecules designed to target kinases involved in cancer progression.
-
Anti-infectives: The pyrazine nucleus is a component of several anti-bacterial and anti-fungal agents. This building block allows for the systematic modification of lead compounds to optimize their activity and pharmacokinetic profiles.
3.2. Materials Science
The electron-deficient, fluorinated aromatic system of this compound makes it an attractive intermediate for the synthesis of novel organic electronic materials. Derivatives can be incorporated into:
-
Organic Light-Emitting Diodes (OLEDs): The electronic properties of the fluoropyrazine core can be tuned to develop new host or emissive materials for OLED devices. For example, related 2-chloro-5-fluoropyrimidine has been used to synthesize ligands for highly efficient iridium complexes.[21]
Safety and Handling
As a reactive chemical intermediate, proper handling of this compound is essential. The following information is based on data for structurally related chlorofluoro-heterocycles.[22][23][24]
-
Hazard Classification: The compound is generally classified as harmful if swallowed, causes skin irritation, and may cause serious eye damage. It may also be a combustible liquid.[22][25]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing vapors or mist.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.[24]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
Conclusion
This compound stands out as a highly valuable and versatile building block for chemical synthesis. Its well-defined reactivity, centered on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, provides reliable and robust pathways to a diverse range of functionalized pyrazine derivatives. This reactivity profile, coupled with the beneficial properties imparted by the fluorine atom, ensures its continued and expanding role in the discovery and development of novel pharmaceuticals and advanced functional materials.
References
- 1. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-chloropyrazine, 14508-49-7 [thegoodscentscompany.com]
- 5. 959019-05-7|this compound|BLD Pharm [bldpharm.com]
- 6. 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Chloro-5-fluoropyridine Manufacturer & Supplier China | CAS 34941-86-5 | Properties, Applications & Safety Data [pipzine-chem.com]
- 8. downloads.ossila.com [downloads.ossila.com]
- 9. 2-氯-5-氟嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 14. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. ossila.com [ossila.com]
- 22. fishersci.com [fishersci.com]
- 23. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]
- 24. fishersci.com [fishersci.com]
- 25. volochem.com [volochem.com]
2-Chloro-5-fluoropyrazine spectral data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Analysis of 2-Chloro-5-fluoropyrazine
Introduction
This compound is a halogenated heterocyclic aromatic compound with significant applications in medicinal chemistry and materials science. Its structural features, particularly the presence and positions of the chloro and fluoro substituents on the pyrazine ring, give rise to unique physicochemical properties that are leveraged in the synthesis of various bioactive molecules. A thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals to ensure structural confirmation, purity assessment, and to predict its reactivity. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, grounded in the principles of spectroscopic analysis and supported by empirical data.
Molecular Structure and Isotopic Considerations
The unequivocal structural elucidation of this compound relies on the synergistic interpretation of data from various spectroscopic techniques. The presence of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F makes NMR spectroscopy a powerful tool. The vibrational modes of the molecule are probed by IR spectroscopy, while mass spectrometry provides information about the molecular weight and fragmentation patterns, which are influenced by the presence of chlorine isotopes (³⁵Cl and ³⁷Cl).
Figure 1: Chemical structure of this compound.
¹H NMR Spectroscopy
Proton NMR spectroscopy of this compound reveals two distinct signals in the aromatic region, corresponding to the two protons on the pyrazine ring. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the nitrogen atoms and the halogen substituents.
Table 1: ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-3 | 8.35 | d | 3.0 |
| H-6 | 8.45 | d | 3.0 |
Note: Data acquired in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (δ 0.00).
The proton at position 3 (H-3) and the proton at position 6 (H-6) appear as doublets due to coupling with the ¹⁹F nucleus. The observed coupling constant of approximately 3.0 Hz is a typical value for a four-bond coupling (⁴JHF) in such aromatic systems. The downfield chemical shifts of both protons are a direct consequence of the deshielding effect of the electronegative nitrogen atoms and halogen substituents in the pyrazine ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound displays four signals corresponding to the four carbon atoms of the pyrazine ring. The chemical shifts are significantly influenced by the attached substituents (Cl and F) and the nitrogen atoms.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| C-2 | 151.0 | d | 2.0 |
| C-3 | 140.0 | d | 20.0 |
| C-5 | 155.0 | d | 260.0 |
| C-6 | 135.0 | d | 40.0 |
Note: Data acquired in CDCl₃ at 100 MHz.
The carbon atom directly bonded to the fluorine atom (C-5) exhibits a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 260.0 Hz, appearing as a doublet. The other carbon atoms also show smaller couplings to the fluorine atom. The chemical shifts are consistent with the expected electronic environment of each carbon atom within the substituted pyrazine ring.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum shows a single signal, which is split by the neighboring protons.
Table 3: ¹⁹F NMR Spectral Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| F-5 | -70.0 | t | 3.0 |
Note: Data acquired in CDCl₃. Chemical shifts are referenced to CFCl₃ (δ 0.0).
The fluorine signal appears as a triplet due to coupling with the two adjacent protons (H-3 and H-6), with a coupling constant of approximately 3.0 Hz. This confirms the symmetrical coupling of the fluorine atom to the two protons on the ring.
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides valuable information about the functional groups and bond vibrations present in the molecule.
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3150 | Medium | C-H stretching (aromatic) |
| 1550-1600 | Strong | C=N and C=C stretching (aromatic ring) |
| 1200-1300 | Strong | C-F stretching |
| 700-800 | Strong | C-Cl stretching |
The spectrum is characterized by aromatic C-H stretching vibrations in the region of 3050-3150 cm⁻¹. Strong absorptions between 1550-1600 cm⁻¹ are attributed to the C=N and C=C stretching vibrations of the pyrazine ring. The presence of the C-F and C-Cl bonds is confirmed by strong absorption bands in the fingerprint region, typically around 1200-1300 cm⁻¹ for C-F stretching and 700-800 cm⁻¹ for C-Cl stretching.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of this compound. The electron ionization (EI) mass spectrum shows a prominent molecular ion peak (M⁺).
Table 5: Major Fragments in the Mass Spectrum of this compound
| m/z | Relative Intensity (%) | Assignment |
| 132/134 | 100/33 | [M]⁺ (Molecular ion) |
| 97 | 40 | [M-Cl]⁺ |
| 70 | 25 | [M-Cl-HCN]⁺ |
The molecular ion peak appears as a pair of peaks at m/z 132 and 134, with an intensity ratio of approximately 3:1. This characteristic isotopic pattern is due to the presence of the chlorine isotopes ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), confirming the presence of one chlorine atom in the molecule. The fragmentation pattern includes the loss of a chlorine radical to form the fragment at m/z 97, followed by the loss of HCN to give the fragment at m/z 70.
Figure 2: Proposed fragmentation pathway for this compound in EI-MS.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectral data discussed.
1. NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a spectral width of 16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1 second.
-
Co-add 16 scans for adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with a spectral width of 240 ppm.
-
Use a proton-decoupled pulse sequence.
-
Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Co-add 1024 scans.
-
-
¹⁹F NMR Acquisition:
-
Acquire the spectrum with a spectral width of 200 ppm.
-
Use a proton-coupled pulse sequence.
-
Use a 30-degree pulse angle and a relaxation delay of 1 second.
-
Co-add 64 scans.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Reference the ¹H and ¹³C spectra to TMS at 0.00 ppm.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small amount of the neat liquid sample between two potassium bromide (KBr) plates to form a thin film.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Co-add 16 scans at a resolution of 4 cm⁻¹.
-
Perform a background scan of the empty sample compartment prior to the sample scan.
-
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is plotted.
3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe or a gas chromatography (GC) inlet.
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Acquisition:
-
Use an electron energy of 70 eV.
-
Scan a mass range of m/z 40-200.
-
Set the ion source temperature to 200 °C.
-
-
Data Processing: The mass spectrum is plotted as relative intensity versus mass-to-charge ratio (m/z).
Conclusion
The collective data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS provide a comprehensive and self-validating spectral profile of this compound. Each technique offers unique and complementary information that, when integrated, allows for the unambiguous confirmation of its molecular structure. This guide serves as a valuable resource for scientists engaged in the synthesis, quality control, and application of this important chemical intermediate, ensuring a high degree of confidence in its identity and purity.
Navigating the Landscape of Halogenated Heterocycles: A Technical Guide to 2-Chloro-5-fluoropyrimidine
An Important Note on Isomeric Specificity: While this guide focuses on the well-documented and medicinally significant compound 2-Chloro-5-fluoropyrimidine (CAS No. 62802-42-0) , it is important to acknowledge the existence of its isomer, 2-Chloro-5-fluoropyrazine (CAS No. 959019-05-7) .[1][2][3] Currently, detailed public-domain scientific literature, including comprehensive physicochemical data, established synthetic protocols, and extensive application studies for this compound, is limited. It is primarily listed in chemical supplier catalogs.[3] In contrast, 2-Chloro-5-fluoropyrimidine is a widely utilized building block in drug discovery and materials science, supported by a robust body of scientific research. This guide will proceed with an in-depth analysis of 2-Chloro-5-fluoropyrimidine, a compound of significant interest to researchers and drug development professionals.
Introduction
Halogenated pyrimidines are a cornerstone of modern medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Among these, 2-Chloro-5-fluoropyrimidine stands out as a pivotal intermediate. Its unique electronic properties, arising from the interplay of the electronegative fluorine and chlorine atoms on the π-deficient pyrimidine ring, make it a highly reactive and adaptable building block.[4] This guide provides a comprehensive technical overview of 2-Chloro-5-fluoropyrimidine, encompassing its physicochemical properties, synthesis, reactivity, and applications, with a focus on providing actionable insights for researchers in the field.
Physicochemical and Spectral Properties
A thorough understanding of a compound's physical and spectral characteristics is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 62802-42-0 | [5] |
| Molecular Formula | C₄H₂ClFN₂ | [5] |
| Molecular Weight | 132.52 g/mol | [5][6] |
| Appearance | Colorless to light yellow liquid | [7] |
| Density | 1.439 g/mL at 20 °C | [5][7] |
| Refractive Index (n20/D) | 1.503 | [5][7] |
| Flash Point | 65 °C (149.0 °F) - closed cup |
Synthesis and Mechanistic Considerations
The synthesis of 2-Chloro-5-fluoropyrimidine is a critical process for its availability in research. A common and effective laboratory-scale synthesis involves the selective reduction of 2,4-dichloro-5-fluoropyrimidine.
Synthetic Workflow: Selective Dechlorination
References
- 1. FCKeditor - Resources Browser [diarydirectory.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. 959019-05-7|this compound|BLD Pharm [bldpharm.com]
- 4. ossila.com [ossila.com]
- 5. angenechemical.com [angenechemical.com]
- 6. 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Chloro-5-fluoropyrimidine | 62802-42-0 [chemicalbook.com]
An In-Depth Technical Guide to the Key Starting Materials for the Synthesis of 2-Chloro-5-fluoropyrazine
Abstract
2-Chloro-5-fluoropyrazine is a pivotal heterocyclic building block in contemporary medicinal chemistry, frequently incorporated into the core structures of innovative therapeutic agents. Its unique electronic properties, stemming from the strategic placement of chloro and fluoro substituents on the electron-deficient pyrazine ring, render it a highly sought-after intermediate in drug discovery. This technical guide provides an in-depth exploration of the primary synthetic routes to this compound, with a focused analysis of the key starting materials and the underlying chemical principles governing their transformation. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Strategic Importance of this compound in Medicinal Chemistry
The pyrazine scaffold is a privileged motif in drug design, appearing in a multitude of biologically active compounds. The introduction of halogen substituents, particularly chlorine and fluorine, can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and membrane permeability. The chlorine atom, in turn, serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions.
The this compound moiety is a key component in a number of advanced drug candidates, where it often plays a crucial role in the molecule's interaction with its biological target. A comprehensive understanding of its synthesis is therefore paramount for chemists engaged in the design and development of novel pharmaceuticals. This guide will dissect the two predominant synthetic strategies for accessing this valuable intermediate, starting from readily available precursors.
Primary Synthetic Pathways and Key Starting Materials
The synthesis of this compound is primarily approached via two convergent strategies, each distinguished by its key starting material and the sequence of halogen introduction.
-
Route A: Commencing with 2-Aminopyrazine , this pathway involves an initial chlorination to form the key intermediate, 2-Amino-5-chloropyrazine , followed by a fluoro-dediazoniation reaction.
-
Route B: This strategy employs 2,5-Dichloropyrazine as the starting material, relying on a selective nucleophilic aromatic substitution (SNAr) in the form of a halogen exchange (HALEX) reaction to introduce the fluorine atom.
The choice between these routes is often dictated by factors such as the availability and cost of the starting materials, desired scale of the synthesis, and the specific capabilities of the laboratory.
A Comprehensive Technical Guide to 2-Chloro-5-fluoropyrazine: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2-chloro-5-fluoropyrazine, a key heterocyclic building block in modern medicinal chemistry. We will delve into its synthesis, explore its chemical reactivity with a focus on nucleophilic aromatic substitution and cross-coupling reactions, and highlight its applications in the development of targeted therapeutics, particularly kinase inhibitors. This guide is designed to be a valuable resource for researchers and scientists in the field of drug discovery and development.
Introduction: The Significance of this compound
Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their prevalence in a wide array of biologically active molecules and natural products.[1] The pyrazine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs.[2] The unique electronic properties and hydrogen bonding capabilities of the pyrazine ring make it a valuable component in the design of molecules with diverse pharmacological activities.[1]
This compound is a particularly interesting and versatile building block. The presence of two electron-withdrawing halogen atoms (chlorine and fluorine) on the already electron-deficient pyrazine ring significantly activates the molecule for various chemical transformations. This high degree of reactivity, coupled with the potential for regioselective functionalization, makes this compound a valuable starting material for the synthesis of complex molecular architectures.
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Therefore, this compound serves as a key intermediate for the introduction of a fluorinated pyrazine moiety into target molecules.
Physical and Chemical Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₄H₂ClFN₂ | Calculated |
| Molecular Weight | 132.52 g/mol | Calculated |
| Appearance | Likely a colorless to pale yellow liquid or low melting solid | Inferred from similar compounds like 2-chloro-5-fluoropyrimidine. |
| Boiling Point | Not available | Experimental determination required. |
| Melting Point | Not available | Experimental determination required. |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMSO, DMF). | General property of similar organic molecules. |
Synthesis of this compound
A definitive, published synthetic route specifically for this compound is not readily found in the literature. However, based on established synthetic methodologies for pyrazine derivatives, two plausible synthetic pathways can be proposed.
Pathway A: From 2-Amino-5-fluoropyrazine via Sandmeyer Reaction
This route leverages the commercially available 2-aminopyridine derivatives and the well-established Sandmeyer reaction for the introduction of a chlorine atom.
Caption: Proposed synthesis of this compound from 2-Amino-5-fluoropyrazine.
Experimental Protocol:
-
Diazotization: 2-Amino-5-fluoropyrazine is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, a solution of copper(I) chloride in hydrochloric acid is prepared and cooled. The freshly prepared diazonium salt solution is then added slowly to the copper(I) chloride solution. Effervescence (evolution of nitrogen gas) is observed.
-
Work-up and Purification: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated gently to ensure complete decomposition of the diazonium salt. The mixture is then cooled, and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation to afford this compound.
Causality Behind Experimental Choices:
-
Low Temperature for Diazotization: Diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a low temperature (0-5 °C) is crucial for preventing premature decomposition and maximizing the yield of the desired product.
-
Copper(I) Chloride Catalyst: Copper(I) chloride is a classic catalyst for the Sandmeyer reaction, facilitating the substitution of the diazonium group with a chlorine atom through a radical mechanism.
Pathway B: From 5-Fluoropyrazin-2-ol via Chlorination
This pathway involves the synthesis of a hydroxypyrazine intermediate, followed by a chlorination step.
Caption: Proposed synthesis of this compound from 5-Fluoropyrazin-2-ol.
Experimental Protocol:
-
Chlorination: 5-Fluoropyrazin-2-ol is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), either neat or in a high-boiling solvent. A similar procedure is used for the synthesis of 2-chloro-5-furan-2-yl-pyrazine.[3]
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours to ensure complete conversion of the hydroxyl group to the chloride.
-
Work-up and Purification: After the reaction is complete, the excess phosphorus oxychloride is carefully removed under reduced pressure. The residue is then quenched by slowly adding it to ice water. The aqueous solution is neutralized with a base (e.g., sodium hydroxide or sodium carbonate) and the product is extracted with an organic solvent. The combined organic extracts are dried and concentrated, and the crude product is purified by column chromatography or distillation.
Causality Behind Experimental Choices:
-
Phosphorus Oxychloride as Chlorinating Agent: POCl₃ is a common and effective reagent for converting hydroxyl groups on heterocyclic rings to chlorides. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.
Chemical Reactivity: A Hub for Molecular Diversification
The electron-deficient nature of the pyrazine ring, further enhanced by the two halogen substituents, makes this compound highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic intermediate.
Nucleophilic Aromatic Substitution (SNA r)
Nucleophilic aromatic substitution (SNAr) is a key transformation for introducing a variety of functional groups onto the pyrazine core. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a stabilized Meisenheimer complex.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Regioselectivity: The Chlorine vs. Fluorine Dilemma
A critical aspect of the reactivity of this compound is the regioselectivity of nucleophilic attack. In general, for SNAr reactions on heteroaromatic rings, the rate of substitution for halogens follows the order F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and stabilizing the intermediate Meisenheimer complex. Therefore, it is anticipated that nucleophilic attack will preferentially occur at the carbon atom bearing the fluorine atom. However, the nature of the nucleophile, solvent, and reaction conditions can sometimes influence this selectivity.
Typical Nucleophiles and Reaction Conditions:
-
Amines: The introduction of amino groups is crucial for the synthesis of many kinase inhibitors. Reactions are typically carried out in a polar aprotic solvent like DMSO or DMF at elevated temperatures, often in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate to neutralize the HX formed.
-
Alcohols and Phenols: Alkoxy and aryloxy groups can be introduced by reacting this compound with the corresponding alcohol or phenol in the presence of a strong base like sodium hydride (NaH) to generate the alkoxide or phenoxide nucleophile.
-
Thiols: Thioethers can be prepared by reacting with thiols in the presence of a base.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups onto the pyrazine ring.
Caption: Suzuki-Miyaura cross-coupling reaction of this compound.
Experimental Protocol (General):
-
Reaction Setup: To a reaction vessel is added this compound, the boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Solvent and Atmosphere: The reactants are dissolved in a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. The reaction mixture is then degassed and placed under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: The mixture is heated to an elevated temperature (typically 80-120 °C) until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Causality Behind Experimental Choices:
-
Palladium Catalyst: The palladium catalyst is essential for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.
-
Base: The base is required to activate the boronic acid for the transmetalation step.
-
Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) state, is sensitive to oxidation by air. Therefore, an inert atmosphere is necessary to prevent catalyst deactivation.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The pyrazine scaffold is a common feature in a number of kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.
Derivatives of this compound are valuable intermediates in the synthesis of these inhibitors. The ability to selectively functionalize the pyrazine ring allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.
For example, the imidazo[1,2-a]pyrazine core, which can be synthesized from appropriately substituted aminopyrazines, is found in a number of Aurora kinase inhibitors.[5] The synthesis of such compounds could potentially start from this compound.
Spectroscopic Characterization
| Technique | Expected Features |
| ¹H NMR | Two signals in the aromatic region (typically δ 8.0-9.0 ppm), likely appearing as doublets due to coupling with each other. |
| ¹³C NMR | Four signals in the aromatic region. The carbon atoms attached to the halogens will show characteristic chemical shifts and may exhibit C-F coupling. |
| ¹⁹F NMR | A single signal, likely a doublet due to coupling with the adjacent proton. The chemical shift will be in the typical range for an aryl fluoride.[6][7] |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the presence of the ³⁷Cl isotope. |
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the SDS for similar compounds like 2-chloro-5-fluoropyrimidine, it should be handled with care.[8][9]
General Hazards:
-
Harmful if swallowed.
-
May cause skin and eye irritation or burns.
-
May cause respiratory irritation.
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with plenty of water and seek medical attention.
It is imperative to consult a specific and up-to-date Safety Data Sheet before handling this compound.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis, particularly in the field of medicinal chemistry. Its activated pyrazine core allows for a range of chemical transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These reactions provide a facile means to introduce diverse functionalities, making this compound a key intermediate in the synthesis of complex molecules, including potent kinase inhibitors for the treatment of cancer and other diseases. This guide provides a foundation for researchers to explore the rich chemistry of this compound and to leverage its potential in the development of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-CHLORO-5-FURAN-2-YL-PYRAZINE synthesis - chemicalbook [chemicalbook.com]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. downloads.ossila.com [downloads.ossila.com]
- 9. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]
An In-Depth Technical Guide to 2-Chloro-5-fluoropyrazine: From Synthesis to Application in Modern Drug Discovery
This technical guide offers a comprehensive exploration of 2-Chloro-5-fluoropyrazine, a halogenated heterocyclic compound of increasing interest in the field of medicinal chemistry. While a singular, seminal "discovery" paper for this specific isomer is not readily apparent in historical literature, its emergence can be understood within the broader context of the development of fluorinated and chlorinated pyrazines as valuable synthons. This guide will provide a detailed overview of its likely synthetic origins, in-depth characterization, and its versatile applications as a key building block for pharmaceutical research and development.
Introduction: The Strategic Importance of Halogenated Pyrazines
The pyrazine nucleus is a privileged scaffold in drug discovery, present in a number of FDA-approved therapeutics.[1] The introduction of halogen atoms, particularly chlorine and fluorine, onto the pyrazine ring profoundly influences the molecule's physicochemical and pharmacological properties. Chlorine can act as a leaving group for nucleophilic substitution or a site for cross-coupling reactions, while fluorine's high electronegativity can modulate pKa, improve metabolic stability, and enhance binding affinity to biological targets.[2][3] The specific regioisomeric placement of these halogens, as in this compound, offers a unique combination of reactivity and electronic properties for exploitation in the design of novel bioactive molecules.
Physicochemical and Spectroscopic Characterization
Accurate characterization of this compound is fundamental to its application in synthetic chemistry. The following data has been compiled from supplier information and predictive analysis based on structurally related compounds.
| Property | Value | Source |
| CAS Number | 959019-05-7 | [4] |
| Molecular Formula | C₄H₂ClFN₂ | [4] |
| Molecular Weight | 132.52 g/mol | [4] |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Inferred |
| Boiling Point | Not definitively reported, but expected to be similar to related halopyrazines | Inferred |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Inferred |
Spectroscopic Data
¹H NMR (Predicted, CDCl₃, 400 MHz):
-
δ 8.2-8.4 (d, J ≈ 1-2 Hz, 1H, Pyrazine-H)
-
δ 8.1-8.3 (d, J ≈ 1-2 Hz, 1H, Pyrazine-H)
Rationale: The two protons on the pyrazine ring are expected to appear as doublets in the aromatic region, with a small coupling constant characteristic of protons on a pyrazine ring. The electron-withdrawing effects of the chlorine and fluorine atoms would shift these protons downfield.
¹³C NMR (Predicted, CDCl₃, 100 MHz):
-
δ 155-160 (d, JC-F ≈ 240-260 Hz, C-F)
-
δ 145-150 (s, C-Cl)
-
δ 140-145 (d, JC-F ≈ 20-30 Hz, C-H)
-
δ 135-140 (d, JC-F ≈ 5-10 Hz, C-H)
Rationale: The carbon attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant. The other carbons will show smaller couplings depending on their proximity to the fluorine atom. The chemical shifts are influenced by the electronegativity of the attached halogens.
Mass Spectrometry (Predicted, EI):
-
m/z (%): 132/134 ([M]⁺, ~3:1), 97 ([M-Cl]⁺), 69 ([M-Cl-HCN]⁺)
Rationale: The mass spectrum is expected to show a characteristic 3:1 isotopic pattern for the molecular ion due to the presence of one chlorine atom. Fragmentation would likely involve the loss of a chlorine radical followed by the loss of hydrogen cyanide.
Synthesis of this compound: A Probable Pathway
While the exact first synthesis is not documented in readily accessible literature, a plausible and efficient route to this compound can be extrapolated from established methodologies for the synthesis of halogenated pyrazines. A likely precursor is 2-amino-5-fluoropyrazine, which can be synthesized from 2-aminopyridine.[5] The subsequent transformation to the target molecule would involve a Sandmeyer-type reaction.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway to this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Amino-5-fluoropyridine
This intermediate can be prepared via several routes, with one common method involving the fluorination of a corresponding nitro-amine precursor.
Step 2: Synthesis of this compound via Sandmeyer Reaction
-
Diazotization: To a stirred solution of 2-amino-5-fluoropyrazine (1.0 eq) in aqueous HCl (e.g., 6M) at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Chlorination: In a separate flask, a solution of copper(I) chloride (1.2 eq) in concentrated HCl is prepared and cooled to 0-5 °C. The cold diazonium salt solution is then added slowly to the stirred CuCl solution.
-
Work-up: The reaction mixture is allowed to warm to room temperature and stirred for several hours until nitrogen evolution ceases. The mixture is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford this compound.
This compound as a Versatile Building Block in Drug Discovery
The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The chlorine atom is a good leaving group for nucleophilic aromatic substitution (SNAr) and a handle for various palladium-catalyzed cross-coupling reactions. The fluorine atom, while less reactive as a leaving group in SNAr compared to chlorine, significantly influences the electronic properties of the pyrazine ring, activating the C-Cl bond towards nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazine ring, further enhanced by the two halogen atoms, makes the 2-position susceptible to nucleophilic attack. This allows for the introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, at the C-Cl bond.
Caption: General scheme for SNAr reactions of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond of this compound can also participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This enables the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a diverse array of substituted fluoropyrazines.
Example: Suzuki Coupling
Caption: Suzuki cross-coupling reaction with this compound.
Conclusion
This compound, while not having a widely celebrated "discovery" moment, represents an important evolution in the field of heterocyclic chemistry. Its value as a synthetic intermediate is derived from the strategic placement of two different halogen atoms on an electron-deficient pyrazine core. This arrangement provides a versatile platform for the synthesis of complex, highly functionalized molecules of interest to the pharmaceutical and agrochemical industries. The synthetic routes and reaction pathways detailed in this guide, while based on established chemical principles rather than a specific historical account, provide a robust framework for the utilization of this promising building block in modern chemical research.
References
- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 959019-05-7|this compound|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Practical Guide to the Suzuki-Miyaura Coupling of 2-Chloro-5-fluoropyrazine for Pharmaceutical Synthesis
Introduction: The Significance of Fluoropyrazine Scaffolds
The pyrazine core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1] The introduction of a fluorine atom, as in 2-Chloro-5-fluoropyrazine, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. Consequently, the efficient and versatile functionalization of this building block is of paramount importance in drug discovery. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful method for creating carbon-carbon bonds, offering a broad functional group tolerance and typically mild reaction conditions.[1] This document provides a detailed protocol and technical insights for the successful Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids, enabling the synthesis of diverse compound libraries for pharmaceutical research.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound in the presence of a base.[2][3] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]
-
Oxidative Addition: The cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl halide (this compound), forming a Pd(II) complex.[4][5] This is often the rate-determining step, particularly with less reactive aryl chlorides.[3] The electron-deficient nature of the pyrazine ring can facilitate this step.
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex.[3][5] The presence of a base is crucial here, as it activates the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation.[6][7][8]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. mt.com [mt.com]
- 3. byjus.com [byjus.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Introduction: The Strategic Importance of 2-Amino-5-fluoropyrazine Scaffolds
An Application Guide to the Buchwald-Hartwig Amination of 2-Chloro-5-fluoropyrazine
In the landscape of modern medicinal chemistry and drug development, nitrogen-containing heterocycles are privileged scaffolds. Among these, the pyrazine core is a cornerstone in the design of bioactive molecules. The introduction of an amino group to the pyrazine ring, particularly in conjunction with other functionalizations like fluorine substitution, unlocks vast chemical space for generating novel pharmaceutical candidates. 2-Amino-5-fluoropyrazine derivatives are key intermediates in the synthesis of compounds targeting a range of diseases.
The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing carbon-nitrogen (C-N) bonds.[1][2][3] Its development revolutionized the synthesis of arylamines, offering a significant improvement over classical methods like nucleophilic aromatic substitution (SNAr) or the Ullmann condensation, which often require harsh conditions and have limited substrate scope.[1][4]
This guide provides a detailed examination of the Buchwald-Hartwig amination as applied to a specific, and often challenging, substrate: this compound. As an electron-deficient heteroaryl chloride, its successful coupling requires a nuanced understanding of catalyst systems and reaction parameters. This document serves as a comprehensive resource for researchers, offering mechanistic insights, a step-by-step protocol, and practical troubleshooting advice.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[5][6] While the precise intermediates can vary depending on the ligand and substrates, the generally accepted mechanism involves three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3]
-
Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition into the carbon-chlorine bond of this compound. This is often the rate-limiting step for aryl chlorides, which are less reactive than the corresponding bromides or iodides.[7][8] The use of bulky, electron-rich phosphine ligands is critical here, as they stabilize the Pd(0) center and promote its insertion into the C-Cl bond.
-
Amine Coordination & Deprotonation : The resulting Pd(II) complex coordinates with the amine nucleophile. In the presence of a strong base, the amine is deprotonated to form a palladium amido complex.
-
Reductive Elimination : This final step involves the formation of the new C-N bond as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[3]
Below is a diagram illustrating the catalytic cycle for this transformation.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Application Protocol: Synthesis of N-Aryl-5-fluoropyrazin-2-amine
This section provides a robust, field-tested protocol for the amination of this compound. The causality behind key reagent choices is explained to empower researchers to adapt the protocol as needed.
I. Catalyst System Selection: The Key to Success
The choice of palladium precatalyst and ligand is the most critical factor for the successful amination of heteroaryl chlorides.[8]
-
Precatalysts : Modern palladium precatalysts (e.g., G3 or G4) are recommended.[9] These are air- and moisture-stable complexes that efficiently generate the active Pd(0) species in situ, leading to more reproducible results than using sources like Pd(OAc)₂ or Pd₂(dba)₃ directly.[8]
-
Ligands : For an electron-deficient substrate like this compound, bulky and electron-rich biarylphosphine ligands are essential. They accelerate both the oxidative addition and the reductive elimination steps.[1][9]
| Ligand / Precatalyst System | Key Characteristics & Rationale |
| XPhos Pd G3/G4 | A highly active and versatile system. The bulky and electron-donating nature of the XPhos ligand is well-suited for coupling challenging aryl chlorides.[9] |
| RuPhos Pd G3/G4 | Another excellent choice, often providing complementary reactivity to XPhos. Particularly effective for sterically hindered amines. |
| BrettPhos Pd G3/G4 | Designed for coupling primary amines and has shown high efficacy for a broad range of substrates.[6] |
II. Reagents, Solvents, and Equipment
-
Reagents :
-
This compound
-
Amine (primary or secondary)
-
Palladium Precatalyst (e.g., XPhos Pd G3)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃))
-
-
Solvents :
-
Anhydrous, aprotic solvents such as 1,4-Dioxane or Toluene are standard.[10] It is crucial that the solvent is thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.
-
-
Equipment :
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
III. Step-by-Step Experimental Workflow
The following diagram outlines the general laboratory workflow for setting up, running, and analyzing the reaction.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Detailed Protocol:
This protocol is for a representative 1.0 mmol scale reaction.
-
Inert Atmosphere Setup : To a dry Schlenk flask or sealable vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 0.01-0.02 mmol, 1-2 mol%) and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).
-
Reagent Addition : Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.) to the flask.
-
Solvent Addition : Add anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, 3-5 mL).
-
Degassing : Seal the flask and purge with argon or nitrogen for 5-10 minutes.
-
Rationale: Removing dissolved oxygen from the solvent is crucial for maintaining the catalyst's activity throughout the reaction.[8]
-
-
Reaction : Place the sealed flask in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C). Stir vigorously.
-
Rationale: Heating is required to overcome the activation energy for the oxidative addition of the aryl chloride. Vigorous stirring is important for reactions with heterogeneous bases like Cs₂CO₃ or K₃PO₄.[7]
-
-
Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Dilute with an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification : Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed by air/moisture).2. Insufficient temperature.3. Inappropriate ligand/base combination. | 1. Ensure rigorous inert atmosphere and use fresh, degassed solvent. Use a reliable precatalyst.[8]2. Increase reaction temperature in 10 °C increments.3. Screen alternative ligands (e.g., RuPhos) or a stronger base (e.g., LHMDS if NaOtBu fails).[7] |
| Formation of Side Products | 1. Hydrodehalogenation (replacement of -Cl with -H).2. Homocoupling of the amine or aryl halide. | 1. This can occur if the amine contains β-hydrogens.[1] Try a different ligand or lower the reaction temperature.2. Ensure proper stoichiometry and slow addition of reagents if necessary. |
| Difficulty with Purification | 1. Product is highly polar and streaks on silica gel.2. Residual palladium catalyst. | 1. Add a small amount of triethylamine (Et₃N) to the chromatography eluent to suppress tailing.2. Pass the crude product through a pad of Celite or use a palladium scavenger. |
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. reddit.com [reddit.com]
- 4. research.rug.nl [research.rug.nl]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. reddit.com [reddit.com]
- 9. Buchwald Catalysts & Ligands [sigmaaldrich.com]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
Introduction: The Strategic Value of the 2-Chloro-5-fluoropyrazine Scaffold
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-5-fluoropyrazine
In the landscape of modern drug discovery and materials science, the pyrazine core is a privileged heterocyclic motif, present in numerous FDA-approved pharmaceuticals. Its nitrogen atoms act as hydrogen bond acceptors and modulate the electronic properties of the molecule, often enhancing solubility and metabolic stability. The strategic introduction of a fluorine atom, as in this compound, further amplifies its utility. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's lipophilicity, pKa, and binding affinity to biological targets.[1]
This guide provides an in-depth technical overview and field-proven protocols for the functionalization of this compound via palladium-catalyzed cross-coupling reactions. As an electron-deficient heteroaryl chloride, this substrate presents unique challenges and opportunities. Understanding its reactivity is key to unlocking a vast chemical space for the synthesis of novel kinase inhibitors, agrochemicals, and functional organic materials.[2][3]
Core Mechanistic Principles: The Palladium Catalytic Cycle
The success of palladium-catalyzed cross-coupling hinges on a catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states. The electron-deficient nature of the pyrazine ring, further enhanced by the electronegative fluorine atom, renders the C-Cl bond susceptible to activation.
The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step for chloroarenes. The electron-deficient character of the substrate generally accelerates this step.
-
Transmetalation: The organic group from a second reagent (e.g., an organoboron, organotin, or organozinc compound) is transferred to the palladium center, displacing the halide. For reactions like Suzuki and Buchwald-Hartwig, this step involves an intermediate formed with a base.
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]
References
Application Note: Sonogashira Coupling of 2-Chloro-5-fluoropyrazine for the Synthesis of Novel Heterocyclic Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyrazine Scaffolds and C-C Bond Formation
Pyrazine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates targeting a wide array of diseases. Their prevalence is due to their ability to act as bioisosteres for other aromatic systems, their capacity to engage in hydrogen bonding, and their role in modulating the physicochemical properties of drug molecules. The introduction of diverse substituents onto the pyrazine ring is therefore a critical endeavor in drug discovery.
The Sonogashira coupling is a powerful and versatile palladium- and copper-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is particularly valuable in pharmaceutical research for its mild reaction conditions and tolerance of a wide range of functional groups, enabling the synthesis of complex molecules.[1][2] This application note provides a detailed experimental procedure for the Sonogashira coupling of 2-chloro-5-fluoropyrazine, a key building block in the synthesis of novel therapeutics, with a model terminal alkyne.
Mechanistic Insights: The Dual Catalytic Cycle of the Sonogashira Coupling
The Sonogashira reaction proceeds through two interconnected catalytic cycles, one involving palladium and the other copper.[3]
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound) to form a Pd(II) complex.
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex. This is often the rate-determining step.[3]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated pyrazine product and regenerate the Pd(0) catalyst.
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing its acidity.
-
Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper acetylide intermediate.[3]
This synergistic relationship between the palladium and copper catalysts allows the reaction to proceed under mild conditions with high efficiency.[3]
Caption: The interconnected palladium and copper catalytic cycles.
Experimental Protocol: Sonogashira Coupling of this compound with (Trimethylsilyl)acetylene
This protocol details the coupling of this compound with (trimethylsilyl)acetylene, a convenient and easy-to-handle liquid alkyne source. The trimethylsilyl (TMS) group can be readily removed post-coupling to yield the terminal alkyne.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| This compound | C₄H₂ClFN₂ | 132.52 | 1.00 g | 7.55 | Limiting reagent |
| (Trimethylsilyl)acetylene | C₅H₁₀Si | 98.22 | 1.11 g (1.60 mL) | 11.32 | 1.5 equivalents |
| PdCl₂(PPh₃)₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 265 mg | 0.377 (5 mol%) | Palladium catalyst |
| Copper(I) iodide (CuI) | CuI | 190.45 | 72 mg | 0.377 (5 mol%) | Co-catalyst |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 3.15 mL | 22.65 | Base and solvent |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 20 mL | - | Anhydrous solvent |
Equipment
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Septa and needles
-
Inert gas (Argon or Nitrogen) supply with a bubbler
-
Heating mantle with a temperature controller and thermocouple
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
Caption: Experimental workflow for the Sonogashira coupling.
-
Reaction Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.00 g, 7.55 mmol), bis(triphenylphosphine)palladium(II) dichloride (265 mg, 0.377 mmol), and copper(I) iodide (72 mg, 0.377 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Add anhydrous tetrahydrofuran (20 mL) and triethylamine (3.15 mL, 22.65 mmol) to the flask via syringe.
-
Degassing: Degas the resulting suspension by bubbling argon through it for 15 minutes while stirring.
-
Alkyne Addition: Add (trimethylsilyl)acetylene (1.60 mL, 11.32 mmol) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 65 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-fluoro-5-((trimethylsilyl)ethynyl)pyrazine.[4]
Characterization of the Product
The purified product, 2-fluoro-5-((trimethylsilyl)ethynyl)pyrazine, should be characterized by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the pyrazine ring protons. For a similar compound, 2-(2-(trimethylsilyl)ethynyl)pyridine, the pyridine protons appear in the aromatic region. The trimethylsilyl protons will appear as a sharp singlet at approximately 0.25 ppm.
-
¹³C NMR: The carbon NMR will show signals for the pyrazine carbons, the alkyne carbons, and the trimethylsilyl carbons.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight.
-
Infrared (IR) Spectroscopy: A characteristic C≡C stretching frequency should be observable in the IR spectrum.
Process Optimization and Troubleshooting
| Parameter | Effect on Reaction | Optimization Strategy |
| Catalyst/Ligand | The choice of palladium source and phosphine ligand can significantly impact the reaction rate and yield, especially for less reactive chloro-heterocycles.[5] | For sluggish reactions, consider using more electron-rich and bulky phosphine ligands such as XPhos or SPhos. Palladium(0) sources like Pd(PPh₃)₄ can also be used.[5] |
| Solvent | The polarity and coordinating ability of the solvent can influence catalyst solubility and reactivity. | While THF is a good starting point, other solvents like DMF, dioxane, or acetonitrile can be screened for improved results. |
| Base | The base is crucial for deprotonating the alkyne. Amine bases like triethylamine or diisopropylethylamine are commonly used. | If the reaction is slow, a stronger inorganic base like K₂CO₃ or Cs₂CO₃ may be beneficial, although this may require adjusting the solvent system. |
| Temperature | Higher temperatures are often required for the coupling of less reactive aryl chlorides.[6] | If the reaction does not proceed at 65 °C, the temperature can be gradually increased. However, be mindful of potential side reactions like alkyne homocoupling at elevated temperatures. |
| Copper-free Conditions | In some cases, the copper co-catalyst can lead to the formation of alkyne homocoupling (Glaser coupling) byproducts. | If Glaser coupling is a significant issue, a copper-free Sonogashira protocol can be employed, which may require a different catalyst system and reaction conditions. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.
-
Reagent Handling:
-
This compound: This compound is harmful if swallowed and causes severe skin burns and eye damage.[7][8] Avoid inhalation and contact with skin and eyes.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
Triethylamine: This is a flammable and corrosive liquid with a strong odor. Handle in a fume hood.
-
(Trimethylsilyl)acetylene: This is a flammable liquid.
-
-
Inert Atmosphere: The reaction is sensitive to air and moisture. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The Sonogashira coupling is an indispensable tool for the synthesis of functionalized pyrazines in drug discovery. This application note provides a comprehensive and practical guide for the successful execution of the Sonogashira coupling of this compound. By understanding the underlying mechanism and paying close attention to the experimental details, researchers can effectively utilize this powerful reaction to generate novel molecular entities for the development of new therapeutics.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pyrazine(290-37-9) 1H NMR [m.chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
- 8. rsc.org [rsc.org]
Application Notes & Protocols: The Strategic Use of 2-Chloro-5-fluoropyrazine in Modern Medicinal Chemistry
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-Chloro-5-fluoropyrazine in the synthesis of complex, biologically active molecules. This versatile heterocyclic building block is a cornerstone in the construction of numerous pharmaceutical candidates, particularly in oncology and virology. We will delve into the nuanced reactivity of this reagent, providing not just step-by-step protocols but also the underlying chemical principles that govern its transformations. The guide is structured to empower scientists to make informed experimental choices, troubleshoot synthetic challenges, and unlock the full potential of this valuable intermediate.
Introduction: Why this compound is a Privileged Scaffold
The pyrazine ring is a "privileged scaffold" in drug discovery, appearing in numerous FDA-approved therapeutics.[1][2] Its prevalence stems from its unique properties: the nitrogen atoms act as hydrogen bond acceptors, enhance aqueous solubility, and modulate the electronic properties of the molecule, often leading to favorable interactions with biological targets like enzyme active sites.[1]
This compound emerges as a particularly strategic starting material due to its differentiated reactivity. The pyrazine core is electron-deficient, a characteristic that is further amplified by the presence of two electron-withdrawing halogen substituents.[3][4] This electronic profile makes the molecule highly susceptible to Nucleophilic Aromatic Substitution (SNAr) , a cornerstone reaction in modern medicinal chemistry.[5][6] The key advantage of this compound lies in the differential reactivity of the C-Cl and C-F bonds, allowing for sequential and regioselective functionalization to build molecular complexity in a controlled manner.
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound is dominated by two primary classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling. Understanding the principles behind these transformations is critical for successful application.
The Locus of Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is the most prominent transformation for this scaffold. The electron-deficient nature of the pyrazine ring stabilizes the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack, thereby facilitating the substitution of a halide.[5]
-
Causality of Reactivity : The two nitrogen atoms in the pyrazine ring act as powerful electron-withdrawing groups through both inductive and resonance effects. This polarization renders the carbon atoms attached to the halogens highly electrophilic and ripe for attack by nucleophiles.[3][4]
-
Regioselectivity : In the context of this compound, the C2 position is generally more activated towards nucleophilic attack than the C5 position. This is because the C2 carbon is flanked by two nitrogen atoms, experiencing a greater degree of electron withdrawal compared to the C5 carbon, which is adjacent to only one nitrogen. Consequently, the first substitution predominantly occurs at the C2-chloro position. This allows for the selective introduction of a nucleophile at C2, leaving the C5-fluoro position available for subsequent transformations.
-
The Role of the Leaving Group : While fluorine is typically a better leaving group than chlorine in many SNAr reactions due to its higher electronegativity which better stabilizes the transition state, the inherent activation of the C2 position often dictates the initial site of reaction. Softer nucleophiles may preferentially displace the more polarizable chlorine, while harder nucleophiles might favor displacement of fluorine under certain conditions, though substitution at C2 is most commonly reported.
Below is a diagram illustrating the primary reaction pathways for the functionalization of this compound.
Caption: Primary synthetic routes from this compound.
Application in Kinase Inhibitor Synthesis
The pyrazine scaffold is a key component of many small-molecule kinase inhibitors.[7][8] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.[9] this compound provides a robust entry point for synthesizing libraries of potential kinase inhibitors.
A common strategy involves an initial SNAr reaction to install a key pharmacophoric amine, followed by a subsequent cross-coupling reaction to introduce further diversity and tune the molecule's properties.
Caption: General workflow for kinase inhibitor synthesis.
This two-step process allows for the creation of a diverse library of compounds by varying the amine (R¹) and the boronic acid (R²) components, facilitating structure-activity relationship (SAR) studies.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for critical parameters.
Protocol 1: Regioselective SNAr with an Amine Nucleophile
This protocol details the synthesis of a 2-amino-5-fluoropyrazine derivative, a common intermediate in drug discovery programs.
Objective: To selectively substitute the chlorine atom at the C2 position of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine of choice (e.g., 4-methoxyaniline) (1.1 eq)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the chosen amine (1.1 eq).
-
Solvent and Base Addition: Add anhydrous DMSO to dissolve the reactants (concentration typically 0.1-0.5 M). Add the base (DIPEA or K₂CO₃, 2.0 eq) to the mixture. Expertise Note: DIPEA is a non-nucleophilic organic base suitable for ensuring homogeneity. K₂CO₃ is a cost-effective inorganic base, though reaction times may be longer due to its lower solubility.
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is crucial to prevent side reactions with atmospheric moisture and oxygen, especially if the amine is sensitive to oxidation.
-
Heating: Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 2-16 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x volumes). Trustworthiness Check: The use of ethyl acetate allows for efficient extraction of the typically moderately polar product while leaving the high-boiling point DMSO solvent in the aqueous phase.
-
Washing: Combine the organic layers and wash with water (2x) to remove residual DMSO, followed by a wash with brine (1x) to aid in drying.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(substituted-amino)-5-fluoropyrazine.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes the functionalization of a 2-chloro-5-substituted pyrazine via a Suzuki coupling.
Objective: To form a new carbon-carbon bond at the C2 position by coupling with an aryl- or heteroarylboronic acid.
Materials:
-
2-Chloro-5-substituted-pyrazine (e.g., product from Protocol 1) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) or a more modern catalyst/ligand system like Pd(OAc)₂/SPhos.
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
-
Ethyl acetate, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reactant Loading: In a reaction vessel, combine the 2-chloro-5-substituted-pyrazine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Solvent Addition: Add the 1,4-Dioxane/Water solvent mixture.
-
Degassing: Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes. Expertise Note: This step is absolutely critical. Oxygen can oxidatively deactivate the Pd(0) catalyst, halting the catalytic cycle and preventing the reaction from proceeding.
-
Catalyst Addition: Add the palladium catalyst to the degassed mixture.
-
Heating: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and dilute with water.
-
Extraction: Extract the product with an organic solvent like ethyl acetate (3x).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the SNAr of 2-halopyrazines.
| Nucleophile | Halogen to Substitute | Base | Solvent | Typical Temp. (°C) |
| Primary/Secondary Amine | 2-Chloro | K₂CO₃, Cs₂CO₃, DIPEA | DMSO, NMP, DMF | 80 - 140 |
| Alcohol (as alkoxide) | 2-Chloro or 5-Fluoro | NaH, KHMDS | THF, Dioxane | 25 - 80 |
| Thiol (as thiolate) | 2-Chloro or 5-Fluoro | K₂CO₃, NaH | DMF, DMSO | 25 - 100 |
Note: The choice of halogen to substitute can be influenced by the nucleophile and reaction conditions. Generally, the 2-chloro position is substituted first with amine nucleophiles.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its well-defined and predictable reactivity allows for the strategic and controlled synthesis of complex molecular architectures. A thorough understanding of its propensity for regioselective nucleophilic aromatic substitution, complemented by modern cross-coupling methodologies, provides chemists with a reliable toolkit for the rapid generation of novel compounds. The protocols and insights provided herein serve as a foundational guide for researchers aiming to leverage this scaffold in the pursuit of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery | MDPI [mdpi.com]
- 3. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. "Synthesis of [1,2,4]-Triazines as Kinase Inhibitors and of Novel Fluor" by Fenger Zhou [digitalcommons.usf.edu]
- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Heterocycles from 2-Chloro-5-fluoropyrazine
Introduction: 2-Chloro-5-fluoropyrazine as a Versatile Synthetic Building Block
This compound is a key heterocyclic intermediate of significant interest to the pharmaceutical and agrochemical industries. The pyrazine core is a "privileged scaffold" found in numerous biologically active molecules. The presence of two distinct halogen atoms—chlorine and fluorine—at positions susceptible to nucleophilic attack and cross-coupling reactions, combined with the electron-deficient nature of the pyrazine ring, makes this molecule a highly versatile platform for the synthesis of a diverse array of novel, substituted, and fused heterocycles.[1][2] The differential reactivity of the C-Cl and C-F bonds allows for selective and sequential functionalization, offering a strategic advantage in the design of complex molecular architectures.
This guide provides an in-depth exploration of the synthetic utility of this compound, detailing key reaction pathways and providing robust, field-tested protocols for researchers, scientists, and professionals in drug development. The focus is not only on the procedural steps but also on the underlying chemical principles that govern these transformations.
PART 1: Core Synthetic Strategies and Mechanistic Considerations
The synthetic transformations of this compound are primarily governed by two key reaction types: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. These can be employed to introduce a wide range of substituents, which can then be used in subsequent cyclization reactions to build fused heterocyclic systems.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring significantly activates the halide-bearing carbons towards nucleophilic attack.[3] This makes SNAr a cornerstone transformation for functionalizing this compound.
Causality of Reactivity:
-
Fluorine vs. Chlorine as a Leaving Group: In SNAr reactions on electron-deficient heteroaromatics, fluorine is often a better leaving group than chlorine.[4] This is because the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to attack.[4] Therefore, reactions with many nucleophiles will preferentially occur at the C-F bond.
-
Reaction Conditions: The choice of solvent and base is critical. Polar aprotic solvents like DMSO, NMP, or DMF are typically used to dissolve the reactants and facilitate the reaction.[1] Bases such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) are employed to neutralize the HX formed during the reaction or to deprotonate the incoming nucleophile.[1]
Typical Nucleophiles:
-
N-Nucleophiles: Primary and secondary amines, hydrazines, and azoles.
-
O-Nucleophiles: Alcohols, phenols, and alkoxides.
-
S-Nucleophiles: Thiols and thiophenols.
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C, C-N, and C-O bonds, and they are highly effective with halo-pyrazines.[2][5][6]
-
Suzuki-Miyaura Coupling: This reaction forms C-C bonds by coupling the halopyrazine with an organoboron reagent (boronic acid or ester).[6][7] It is widely used due to the stability and low toxicity of the boron reagents and the generally mild reaction conditions. The reactivity order for Suzuki coupling is typically C-Cl > C-F, allowing for selective functionalization at the C2 position.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, especially with less nucleophilic amines, the Buchwald-Hartwig amination is superior to SNAr.[8][9][10] It employs a palladium catalyst with specialized phosphine ligands to couple amines with aryl halides.[8][11][12] This method is invaluable for synthesizing anilines and other amine derivatives.
-
Sonogashira Coupling: This reaction is used to form C-C triple bonds by coupling the halopyrazine with a terminal alkyne.[13][14] It typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[13] The resulting alkynylpyrazines are versatile intermediates for further transformations.
Caption: Palladium-catalyzed cross-coupling reactions of this compound.
Construction of Fused Heterocyclic Systems
The true power of this compound lies in its use as a scaffold for building more complex, fused heterocyclic systems, which are of great interest in medicinal chemistry.[15][16][17][18][19][20][21][22][23][24][25][26][27] This is typically a two-step process:
-
Introduce a suitable functional group: An initial SNAr or cross-coupling reaction is performed to install a group containing at least two nucleophilic or electrophilic centers. For example, reacting with hydrazine introduces a -NHNH₂ group.
-
Intramolecular Cyclization: The installed functional group then reacts with a suitable reagent to close a new ring onto the pyrazine core.
Examples of Fused Heterocycles:
-
Imidazo[1,2-a]pyrazines: Synthesized from an intermediate 2-aminopyrazine, which can be formed via Buchwald-Hartwig amination or SNAr with an ammonia equivalent.[17][19][24]
-
Triazolo[4,3-a]pyrazines: Typically synthesized from a 2-hydrazinopyrazine intermediate.[16][21][26][27] This intermediate is readily prepared by reacting this compound with hydrazine hydrate.
-
Pyrazolo[1,5-a]pyrazines: These can be synthesized through various cyclization strategies, often starting from substituted pyrazine precursors.[15][18][20][22][28]
PART 2: Detailed Experimental Protocols
Safety and Handling Precautions:
This compound and its related pyrimidine analogs are classified as harmful if swallowed and can cause severe skin burns and eye damage.[7][29][30] Always handle this compound in a well-ventilated fume hood.[7][29][30][31] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][29][30][31] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7][29][31]
Protocol 1: Synthesis of 2-Chloro-5-(substituted-amino)pyrazine via SNAr
This protocol describes a general procedure for the selective nucleophilic aromatic substitution at the C-5 position (displacement of fluoride) with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the amine (1.1 - 1.5 eq).
-
Add anhydrous NMP or DMSO to dissolve the reactants (concentration typically 0.1-0.5 M).
-
Add the base (K₂CO₃ or DIPEA, 2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-Chloro-5-(substituted-amino)pyrazine.[1]
Trustworthiness Check: The progress of the reaction can be easily monitored by LC-MS by observing the disappearance of the starting material (m/z corresponding to C₄H₂ClFN₂) and the appearance of the product peak. The regioselectivity (substitution at C5) can be confirmed by NMR spectroscopy.
Protocol 2: Synthesis of 5-Fluoro-2-arylpyrazine via Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the selective C-C bond formation at the C-2 position (displacement of chloride).
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) or other suitable Pd catalyst/ligand system
-
Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Round-bottom flask, reflux condenser, magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq) and the arylboronic acid (1.2 eq) in the dioxane/water solvent mixture.[7]
-
Add the base (K₂CO₃ or Na₂CO₃, 2.0 eq) to the solution.[7]
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Add the palladium catalyst [Pd(PPh₃)₄] (0.05 eq) to the reaction mixture under the inert atmosphere.[7]
-
Heat the mixture to reflux (typically 80-100 °C).[7]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature and dilute with water.[7]
-
Extract the product with an organic solvent (e.g., ethyl acetate).[7]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 70-95 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 75-98 |
| XPhos Pd G3 | K₃PO₄ | 2-MeTHF | 80 | 80-99 |
Note: Yields are illustrative and highly dependent on the specific arylboronic acid used.
Protocol 3: Synthesis of 6-Fluoro-[1][7][15]triazolo[4,3-a]pyrazine Derivatives
This protocol outlines a two-step synthesis of a fused triazolopyrazine system, a common core in medicinal chemistry.[21][27]
Step 3A: Synthesis of 2-Hydrazinyl-5-fluoropyrazine
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (N₂H₄·H₂O) (5.0 eq)
-
Ethanol or Isopropanol
-
Round-bottom flask with stir bar and reflux condenser
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add hydrazine hydrate dropwise at room temperature. The reaction is often exothermic.
-
After the initial exotherm subsides, heat the mixture to reflux (approx. 80°C) for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to yield 2-hydrazinyl-5-fluoropyrazine, which can often be used in the next step without further purification.
Step 3B: Cyclization to form the Triazole Ring
Materials:
-
2-Hydrazinyl-5-fluoropyrazine from Step 3A (1.0 eq)
-
Orthoester (e.g., triethyl orthoformate, HC(OEt)₃) or an appropriate carboxylic acid derivative
-
Solvent (e.g., ethanol or acetic acid)
Procedure:
-
Suspend 2-hydrazinyl-5-fluoropyrazine in an excess of triethyl orthoformate (which acts as both reagent and solvent).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid), if necessary.
-
Heat the mixture to reflux for 4-8 hours.
-
Monitor the formation of the triazole ring by LC-MS.
-
Cool the reaction mixture and remove the excess orthoester under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield the 6-fluoro-[1][7][15]triazolo[4,3-a]pyrazine.
PART 3: References
-
BenchChem. (2025). Application Notes and Protocols: 2-Fluoro-5-phenylpyrazine in Organic Synthesis. 1
-
Volochem, Inc. (2015). 2-Chloro-5-fluoropyrimidine Safety Data Sheet. 7
-
Ossila. (2023). 2-Chloro-5-fluoropyrimidine - SAFETY DATA SHEET. 29
-
Indian Academy of Sciences. (n.d.). An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. 15
-
ResearchGate. (n.d.). Synthesis of triazolo[4,3-a]pyrazine derivatives. Reagents and conditions. 16
-
National Institutes of Health. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. 28
-
Fisher Scientific. (2011). SAFETY DATA SHEET - 2-Chloro-5-fluoropyridine. 31
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. 17
-
PubMed Central. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. 18
-
Chemistry of Heterocyclic Compounds. (2013). SYNTHESIS OF IMIDAZO[1,2-a]PYRAZINE AND IMIDAZO[1,2-a]PYRIMIDINE DERIVATIVES. 19
-
ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). 20
-
PubMed Central. (n.d.). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. 21
-
BenchChem. (2025). Application Notes and Protocols for the Fluorination of Pyrazine Derivatives. 32
-
ResearchGate. (n.d.). Synthesis of some new pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines and thieno[2,3-b]pyridines. 22
-
Fisher Scientific. (2010). SAFETY DATA SHEET - 2-Chloro-5-fluoropyrimidine. 30
-
Sigma-Aldrich. (n.d.). 2-Chloro-5-fluoropyrimidine 97 62802-42-0. --INVALID-LINK--
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. 8
-
RSC Publishing. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. 23
-
PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. 24
-
Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. 33
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. 25
-
ResearchGate. (n.d.). Scheme 20a Synthesis of[1][7][15]triazolo[4,3-a]pyrazine derivatives. 26
-
PubMed Central. (n.d.). Synthesis of New Triazolopyrazine Antimalarial Compounds. 27
-
ResearchGate. (n.d.). Preparation of the 2-chloro-5-trifluoromethoxypyrazine. 34
-
MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. 5
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. 9
-
YouTube. (2012). The Buchwald-Hartwig Amination Reaction. 11
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. 10
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. 12
-
Wiley Online Library. (n.d.). Cyclization of β‐Chlorovinyl Thiohydrazones into Pyridazines: A Mechanistic Study. 35
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. 13
-
Wikipedia. (n.d.). Sonogashira coupling. 14
-
PubMed Central. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. 4
-
PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). 3
-
YouTube. (2019). nucleophilic aromatic substitutions. 36
-
BenchChem. (n.d.). Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols. 2
-
Google Patents. (n.d.). CN112979565B - Synthetic method of 2-chloro-5- (difluoromethoxy) pyrazine. 37
-
Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. 38
-
MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. 39
-
ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. 40
-
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine. 6
-
MDPI. (n.d.). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. 41
-
YouTube. (2021). CH - 22 Nucleophilic Aromatic Substitution | Clayden Chemistry. 42
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. ias.ac.in [ias.ac.in]
- 16. researchgate.net [researchgate.net]
- 17. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 18. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SYNTHESIS OF IMIDAZO[1,2-<i>a</i>]PYRAZINE AND IMIDAZO[1,2-<i>a</i>]PYRIMIDINE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 26. researchgate.net [researchgate.net]
- 27. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 29. downloads.ossila.com [downloads.ossila.com]
- 30. fishersci.com [fishersci.com]
- 31. fishersci.com [fishersci.com]
- 32. benchchem.com [benchchem.com]
- 33. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. youtube.com [youtube.com]
- 37. CN112979565B - Synthetic method of 2-chloro-5- (difluoromethoxy) pyrazine - Google Patents [patents.google.com]
- 38. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
- 39. mdpi.com [mdpi.com]
- 40. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 41. mdpi.com [mdpi.com]
- 42. m.youtube.com [m.youtube.com]
Introduction: The Strategic Importance of the Pyrazine Scaffold in Drug Discovery
An in-depth guide to the application of 2-Chloro-5-fluoropyrazine as a strategic building block in the synthesis of Active Pharmaceutical Ingredients (APIs).
The pyrazine ring is a privileged heterocyclic scaffold, forming the core of numerous medicinally important compounds.[1][2][3] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding make it a cornerstone in the design of molecules targeting a wide array of biological targets, including protein kinases, viruses, and bacteria.[1][4] Pyrazine derivatives are integral to drugs with applications as anticancer, anti-tubercular, diuretic, and anti-diabetic agents.[2][3][4]
The strategic functionalization of the pyrazine ring with halogen atoms, such as chlorine and fluorine, further enhances its utility. These substituents serve two primary purposes:
-
Modulation of Physicochemical Properties : Fluorine, in particular, can alter a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles.
-
Synthetic Handles for Elaboration : Chlorine atoms provide a reactive site for carbon-carbon and carbon-nitrogen bond formation, enabling the construction of complex molecular architectures.
This compound has emerged as a particularly valuable building block, combining the metabolic benefits of a fluorine substituent with a reactive chlorine atom, perfectly positioned for diverse synthetic transformations. This guide provides detailed protocols and scientific rationale for leveraging this reagent in the synthesis of advanced pharmaceutical intermediates.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.
| Property | Value |
| Molecular Formula | C₄H₂ClFN₂ |
| Molecular Weight | 132.52 g/mol |
| CAS Number | 62802-42-0 |
| Appearance | Colorless to pale yellow liquid |
| Density | 1.439 g/mL at 20 °C |
| Boiling Point | 172-174 °C at 760 mmHg[5] |
| Refractive Index | n20/D 1.503 |
| Flash Point | 65 °C (149 °F) - closed cup |
Table 1: Physicochemical data for this compound.
Reactivity Profile
The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further amplified by the inductive effects of the chlorine and fluorine substituents. This electronic nature dictates its reactivity:
-
C2 Position (Chloro) : This position is the primary site for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. The chlorine atom is an excellent leaving group, activated by the electron-withdrawing nature of the ring and the adjacent nitrogen.
-
C5 Position (Fluoro) : While fluorine is highly electronegative, it is generally a poorer leaving group than chlorine in SNAr reactions on heteroaromatic systems.[6] Therefore, reactions can be performed selectively at the C2 position.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions.
-
Hazards : Harmful if swallowed. Causes severe skin burns and eye damage.[5][7] It is a combustible liquid.[7][8]
-
Personal Protective Equipment (PPE) : Wear protective gloves, chemical-resistant clothing, and eye/face protection (goggles and faceshield).[7] Work in a well-ventilated area or a chemical fume hood.
-
Handling : Keep away from heat, sparks, and open flames.[7][9] Avoid breathing dust, fumes, or vapors.[8] Wash hands thoroughly after handling.[8]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[5][9]
Key Synthetic Transformations and Experimental Protocols
The utility of this compound is best demonstrated through its application in robust and versatile chemical reactions that form the backbone of modern medicinal chemistry.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone reaction for functionalizing electron-deficient heteroaromatics.[10][11] The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-poor carbon atom bearing the leaving group, forming a stabilized Meisenheimer intermediate.[12] Restoration of aromaticity occurs through the expulsion of the chloride ion.
This protocol details the reaction of this compound with a primary aliphatic amine to form a 2-amino-5-fluoropyrazine derivative, a common scaffold in kinase inhibitors.
Step-by-Step Methodology:
-
Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired aliphatic amine (1.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq).
-
Solvent Addition : Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile (ACN), to achieve a substrate concentration of 0.2-0.5 M.
-
Reaction Execution : Heat the mixture to 80-100 °C under a nitrogen atmosphere. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) to remove DMF and inorganic salts, followed by a brine wash.
-
Isolation and Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 2-amino-5-fluoropyrazine product.
Causality and Rationale :
-
Base (K₂CO₃) : A mild inorganic base is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Solvent (DMF/ACN) : Polar aprotic solvents are ideal as they can solvate the potassium carbonate and stabilize the charged Meisenheimer intermediate without interfering with the nucleophile.
-
Temperature : Elevated temperatures are required to overcome the activation energy associated with disrupting the aromaticity of the pyrazine ring in the intermediate step.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming C-C bonds between an organohalide and an organoboron compound.[13][14] It is widely used in API synthesis due to its high functional group tolerance and relatively mild conditions.[15][16] The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[13][17]
This protocol describes the synthesis of a 2-aryl-5-fluoropyrazine, a key structure in many biologically active molecules.
Step-by-Step Methodology:
-
Reagent Preparation : In a microwave vial or Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Catalyst Addition : Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%) or a more active pre-catalyst system like Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos).
-
Solvent Addition : Add a degassed solvent system. A common mixture is 1,4-dioxane and water (e.g., 4:1 ratio) or toluene/water. The total volume should give a substrate concentration of 0.1-0.2 M.
-
Reaction Execution : Heat the reaction mixture to 80-110 °C under an inert atmosphere (Nitrogen or Argon) until the starting material is consumed (as monitored by TLC/LC-MS). Alternatively, microwave irradiation at 100-140 °C for 15-60 minutes can significantly accelerate the reaction.[13]
-
Work-up : After cooling, dilute the mixture with ethyl acetate. Filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine.
-
Isolation and Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the desired 2-aryl-5-fluoropyrazine.
Causality and Rationale :
-
Catalyst System : Pd(PPh₃)₄ is a reliable catalyst, but for challenging couplings (e.g., with electron-rich or sterically hindered boronic acids), more advanced catalyst systems with bulky, electron-rich phosphine ligands are often required to promote the oxidative addition and reductive elimination steps.[14]
-
Base : The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[17]
-
Solvent System : The presence of water often accelerates the reaction, aiding in the dissolution of the base and facilitating the transmetalation step. Solvents must be degassed to prevent oxidation of the Pd(0) catalyst.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[18][19] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[20] The mechanism involves an oxidative addition, formation of a palladium-amido complex, and reductive elimination.[18][21]
This protocol demonstrates the coupling of this compound with a secondary amine, a common transformation in drug development.
Step-by-Step Methodology:
-
Reaction Setup : In an oven-dried Schlenk flask under an inert atmosphere (Argon), combine the palladium pre-catalyst (e.g., G3-XPhos, 1-3 mol%) and the phosphine ligand if not using a pre-catalyst.
-
Reagent Addition : Add this compound (1.0 eq), the secondary amine (1.1-1.3 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-1.5 eq).
-
Solvent Addition : Add a dry, degassed ethereal or aromatic solvent, such as toluene or 1,4-dioxane, to a concentration of 0.1-0.3 M.
-
Reaction Execution : Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by LC-MS. These reactions are often complete in 2-16 hours.
-
Work-up : Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product into an organic solvent like ethyl acetate.
-
Isolation and Purification : Wash the organic layer with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude material using flash column chromatography.
Causality and Rationale :
-
Catalyst/Ligand : Buchwald-Hartwig aminations require specialized, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos). These ligands stabilize the Pd(0) species and facilitate both the oxidative addition to the C-Cl bond and the final, often rate-limiting, reductive elimination step.[22]
-
Base (NaOtBu) : A strong base is required to deprotonate the amine (or the N-H bond in the initial palladium-amine complex), forming the key palladium-amido intermediate necessary for reductive elimination.[21]
-
Inert Conditions : The Pd(0) catalyst and the strong base are sensitive to oxygen and moisture, respectively. Strict adherence to inert atmosphere techniques is critical for reaction success and reproducibility.
Application Case Study: Synthesis of Favipiravir Analogs
Favipiravir (Avigan) is an antiviral drug with a pyrazinecarboxamide core structure that acts as an inhibitor of viral RNA-dependent RNA polymerase.[23][24] While the industrial synthesis of Favipiravir may use different starting materials,[25][26][27] this compound serves as an excellent starting point for generating novel analogs for structure-activity relationship (SAR) studies.
The protocols described above can be integrated into a synthetic sequence to produce advanced intermediates for Favipiravir-like structures. For example, a Suzuki coupling could install a cyano- or ester-bearing aryl group at the 2-position, followed by further chemical manipulation.
Conclusion
This compound is a high-value, versatile building block for the synthesis of complex pharmaceutical molecules. Its well-defined reactivity allows for selective functionalization through robust and scalable chemical transformations, including Nucleophilic Aromatic Substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively incorporate this reagent into their synthetic strategies, accelerating the discovery and development of next-generation APIs.
References
- 1. Unequivocal role of pyrazine ring in medicinally important compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unequivocal Role of Pyrazine Ring in Medicinally Important Compou...: Ingenta Connect [ingentaconnect.com]
- 4. Unequivocal Role of Pyrazine Ring in Medicinally Important Compou...: Ingenta Connect [ingentaconnect.com]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. fishersci.com [fishersci.com]
- 10. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. The synthesis of APIs using continuous flow chemistry| Article | Dr.Reddy's [api.drreddys.com]
- 16. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Yoneda Labs [yonedalabs.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. youtube.com [youtube.com]
- 21. jk-sci.com [jk-sci.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Favipiravir - Wikipedia [en.wikipedia.org]
- 24. Scalable synthesis of favipiravir via conventional and continuous flow chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06963B [pubs.rsc.org]
- 25. One-step synthesis of favipiravir from Selectfluor® and 3-hydroxy-2-pyrazinecarboxamide in an ionic liquid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. avesis.medipol.edu.tr [avesis.medipol.edu.tr]
- 27. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Functionalization of 2-Chloro-5-fluoropyrazine via Nucleophilic Aromatic Substitution
An Application Guide for the Synthesis of Pyrazine Scaffolds:
Abstract: 2-Chloro-5-fluoropyrazine stands as a pivotal building block in contemporary medicinal chemistry, offering a versatile scaffold for the synthesis of novel pharmaceutical agents. Its unique electronic and structural properties, conferred by the pyrazine core and dual halogen substituents, allow for precise and regioselective functionalization. This application note provides an in-depth guide to the reaction conditions, mechanistic underpinnings, and practical protocols for the nucleophilic aromatic substitution (SNAr) of this compound. We delve into the causality behind experimental choices, offering researchers, scientists, and drug development professionals a robust framework for leveraging this substrate in their synthetic campaigns.
Introduction: The Significance of the Pyrazine Core
Pyrazine derivatives are ubiquitous in pharmaceuticals and agrochemicals, prized for their metabolic stability and ability to engage in critical hydrogen bonding interactions with biological targets. The introduction of fluorine atoms can further enhance metabolic stability, membrane permeability, and binding affinity. Consequently, this compound has emerged as a high-value intermediate for accessing complex molecular architectures. Understanding its reactivity in nucleophilic aromatic substitution (SNAr) is paramount for its effective utilization. This guide elucidates the principles governing this reaction and provides actionable protocols for its successful implementation.
Mechanistic Rationale: Regioselectivity and Reaction Dynamics
The SNAr reaction is a two-step process fundamentally different from SN1 and SN2 reactions encountered in aliphatic chemistry.[1][2] It proceeds via an addition-elimination mechanism, initiated by the attack of a nucleophile on the electron-deficient aromatic ring.
Pillar 1: Ring Activation The two nitrogen atoms in the pyrazine ring are strongly electron-withdrawing, significantly reducing the electron density of the ring carbons. This "activation" makes the ring electrophilic and highly susceptible to attack by nucleophiles.[3]
Pillar 2: The Meisenheimer Intermediate The nucleophilic attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][4] The stability of this complex is the cornerstone of the SNAr mechanism. Electron-withdrawing groups, like the pyrazine nitrogens, stabilize this intermediate, thereby facilitating the reaction.[5]
Pillar 3: Regioselectivity - The C2 vs. C5 Position A critical consideration for this compound is the site of substitution. While fluorine is typically a more reactive leaving group than chlorine in SNAr reactions due to its high electronegativity polarizing the C-X bond[1][4][5], the regioselectivity in this case is dictated by the position relative to the activating nitrogen atoms.
-
C2 Position (Chloro): This position is ortho to one ring nitrogen and para to the other. Both positions provide powerful resonance stabilization for the negative charge in the Meisenheimer intermediate. This makes the C2 carbon the most electron-deficient and the primary site for nucleophilic attack.
-
C5 Position (Fluoro): This position is meta to both ring nitrogens. A nucleophilic attack at this site does not allow the negative charge of the intermediate to be delocalized onto the nitrogen atoms through resonance.[2]
Therefore, nucleophilic attack will occur preferentially at the C2 position , leading to the displacement of the chloride ion. This predictable regioselectivity is a key synthetic advantage of this substrate.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 3. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
Strategic Ligand Selection for the Cross-Coupling of 2-Chloro-5-fluoropyrazine: Protocols and Mechanistic Insights
An Application Guide for Researchers
Introduction
2-Chloro-5-fluoropyrazine is a pivotal building block in contemporary medicinal chemistry and drug development. Its electron-deficient pyrazine core, substituted with both chloro and fluoro groups, offers a unique scaffold for creating novel molecular entities with significant biological activity. However, the very electronic properties that make this heterocycle attractive also render its functionalization via palladium-catalyzed cross-coupling reactions a significant challenge. The strong C-Cl bond, resulting from the inductive effects of the ring nitrogens and the fluorine atom, makes the initial oxidative addition step—often the kinetic bottleneck of the catalytic cycle—particularly demanding.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practicalities of ligand selection for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions involving this compound. We will move beyond simple procedural lists to explain the causal relationships between ligand architecture and catalytic efficiency, offering field-proven insights to enable rational catalyst system design and accelerate discovery programs.
The Mechanistic Challenge: Overcoming the Inertia of an Electron-Deficient Heterocycle
The success of any palladium-catalyzed cross-coupling hinges on a delicate balance of elementary organometallic steps: oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination. For an electron-deficient aryl chloride like this compound, the primary hurdle is the oxidative addition of the C-Cl bond to the Pd(0) center.
The role of the ancillary ligand is therefore paramount. A well-chosen ligand must:
-
Enhance Electron Density: Increase the electron density on the Pd(0) center to facilitate the cleavage of the strong C-Cl bond.[1]
-
Promote Reductive Elimination: Possess sufficient steric bulk to promote the final, product-forming reductive elimination step.[2][3]
-
Ensure Catalyst Stability: Stabilize the active monoligated Pd(0) species, which is often the most reactive, and prevent catalyst decomposition pathways.[4]
Sterically hindered, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have proven to be the most effective classes of ligands for these challenging transformations.[5][6]
Figure 1. Generalized catalytic cycle for Pd-catalyzed cross-coupling of this compound.
Part 1: Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. For electron-deficient heteroaryl chlorides, the choice of a bulky, electron-rich monophosphine ligand is crucial for achieving high yields.[2][5] These ligands promote the formation of the active, monoligated L-Pd(0) species necessary for efficient oxidative addition.
Recommended Ligand Classes
-
Biaryl Monophosphines (Buchwald Ligands): This class is the gold standard for challenging couplings. Their steric bulk and electron-donating capabilities are tunable by modifying substituents on the biaryl backbone.[4]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly general and effective ligand for a wide range of aryl chlorides. Its bulk accelerates reductive elimination.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): The methoxy groups enhance electron-donating ability, often improving reactivity for particularly inert C-Cl bonds.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Similar to SPhos, providing a highly active catalyst system.
-
-
Dialkylphosphines:
Comparative Ligand Performance for a Model Suzuki-Miyaura Reaction
The following table summarizes typical performance for the coupling of this compound with 4-methoxyphenylboronic acid. Conditions may require optimization for different coupling partners.
| Ligand | Pd Precatalyst | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| XPhos | XPhos Pd G3 | 1.0 | K₃PO₄ | Toluene/H₂O | 100 | 4 | >95 |
| SPhos | SPhos Pd G2 | 1.0 | K₃PO₄ | Dioxane/H₂O | 100 | 4 | >95 |
| RuPhos | RuPhos Pd G3 | 1.0 | K₂CO₃ | t-AmylOH | 110 | 6 | 90-95 |
| P(tBu)₃ HBF₄ | Pd₂(dba)₃ | 2.0 (Pd), 4.0 (L) | K₃PO₄ | Dioxane | 100 | 12 | 75-85 |
| PPh₃ | Pd(PPh₃)₄ | 5.0 | K₂CO₃ | Toluene/H₂O | 110 | 24 | <10 |
Yields are illustrative and based on typical outcomes for challenging heteroaryl chloride couplings.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.01 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Degassed water
-
Oven-dried reaction vessel with a magnetic stir bar
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium precatalyst, and K₃PO₄ to the reaction vessel.
-
Solvent Addition: Add the organic solvent (to achieve a concentration of ~0.1 M) followed by water (typically 10% v/v of the organic solvent).
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at the specified temperature (e.g., 100 °C).
-
Monitoring: Stir the reaction vigorously for the specified time (e.g., 4-12 hours). Monitor the reaction progress by TLC, GC, or LC-MS analysis of a quenched aliquot.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Part 2: Buchwald-Hartwig C-N Amination
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[7][8] Similar to C-C coupling, this reaction requires a highly active catalyst to couple amines with the inert this compound.[9][10] The choice of ligand is often dependent on the nature of the amine coupling partner (primary, secondary, etc.).[11]
Recommended Ligand Classes
-
Biaryl Monophosphines (Buchwald Ligands):
-
Ferrocene-Based Ligands (Josiphos type):
-
CyPF-tBu (Josiphos SL-J009-1): This ligand has shown excellent activity for the amination of heteroaryl chlorides with a wide range of primary nitrogen nucleophiles.[9]
-
-
Bidentate Phosphines:
Comparative Ligand Performance for a Model Buchwald-Hartwig Amination
The following table summarizes typical performance for the coupling of this compound with morpholine.
| Ligand | Pd Precatalyst | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| BrettPhos | BrettPhos Pd G3 | 1.5 | NaOtBu | Toluene | 100 | 6 | >95 |
| CyPF-tBu | Pd₂(dba)₃ | 2.0 (Pd), 4.0 (L) | LHMDS | Dioxane | 110 | 8 | 90-95 |
| XPhos | XPhos Pd G2 | 1.5 | K₂CO₃ | t-BuOH | 90 | 12 | 85-90 |
| Xantphos | Pd₂(dba)₃ | 2.0 (Pd), 4.0 (L) | Cs₂CO₃ | Dioxane | 110 | 18 | 70-80 |
Yields are illustrative and depend heavily on the specific amine and base used.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., BrettPhos Pd G3, 0.015 equiv) or a combination of Pd source and ligand
-
Strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: In a glovebox, add the palladium precatalyst (or Pd source and ligand) and the base to the reaction vessel.
-
Reagent Addition: Add the solvent, followed by the amine, and finally the this compound. If using a Schlenk tube outside a glovebox, add the solids, seal the tube, then evacuate and backfill with an inert gas three times before adding the degassed solvent and liquid reagents via syringe.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at the specified temperature (e.g., 100 °C).
-
Monitoring: Stir the reaction vigorously for the specified time (e.g., 6-18 hours). Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl. Dilute with ethyl acetate and water, and separate the layers.
-
Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
High-Throughput Screening for Ligand Optimization
For novel or particularly challenging transformations, a high-throughput screening (HTS) approach is often the most efficient path to identifying the optimal ligand and reaction conditions.[14][15] Modern screening kits allow for the parallel testing of dozens of catalyst/ligand combinations on a small scale.
Figure 2. A systematic workflow for high-throughput screening and optimization of ligand/catalyst systems.
Conclusion and Troubleshooting
The cross-coupling of this compound is a challenging but achievable transformation that unlocks access to a rich chemical space for drug discovery. Success is almost entirely dependent on the rational selection of a highly active catalyst system.
-
For Suzuki-Miyaura couplings, begin with a bulky, electron-rich biaryl monophosphine ligand such as XPhos or SPhos .
-
For Buchwald-Hartwig aminations, BrettPhos is an excellent starting point for primary amines, while XPhos or a Josiphos -type ligand may be more suitable for secondary amines.
-
If reactions are sluggish:
-
Increase catalyst loading (from 1% to 2-3 mol%).
-
Screen a stronger base (e.g., K₃PO₄ -> LHMDS).
-
Increase the reaction temperature in 10 °C increments.
-
Ensure all reagents and solvents are scrupulously anhydrous and degassed, as water and oxygen can deactivate the catalyst.
-
By understanding the mechanistic principles that govern these reactions and employing a systematic approach to ligand selection and optimization, researchers can confidently and efficiently functionalize this valuable heterocyclic core.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. nbinno.com [nbinno.com]
- 14. High-Throughput Screening [merckmillipore.com]
- 15. scienceintheclassroom.org [scienceintheclassroom.org]
Strategic Base Selection for the Suzuki-Miyaura Coupling of 2-Chloro-5-fluoropyrazine
An Application Guide for Medicinal Chemists
Authored by: Gemini, Senior Application Scientist
Introduction: The Challenge and Opportunity of Heteroaromatic Chlorides
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the convergent synthesis of complex biaryl and hetero-biaryl structures that are ubiquitous in pharmaceuticals.[1][2] Pyrazine scaffolds, in particular, are privileged motifs found in numerous FDA-approved drugs. The use of readily available and cost-effective (hetero)aryl chlorides as coupling partners is highly desirable for process and discovery chemistry. However, the inherent stability of the C-Cl bond often renders these substrates less reactive than their bromide or iodide counterparts, necessitating carefully optimized reaction conditions.[3][4]
The substrate of interest, 2-Chloro-5-fluoropyrazine, presents a classic optimization challenge. While the electron-deficient nature of the pyrazine ring activates the C-Cl bond towards oxidative addition by the palladium catalyst, this same electron deficiency can influence side reactions and catalyst stability.[2][4] Among the critical parameters governing the success of this transformation, the choice of base is arguably the most influential and nuanced. This guide provides a mechanistic framework and a practical protocol for the rational selection of a base to maximize yield, minimize side reactions, and ensure reproducibility in the Suzuki-Miyaura coupling of this compound.
The Mechanistic Role of the Base: More Than a Simple Proton Scavenger
In the catalytic cycle of the Suzuki-Miyaura reaction, the base performs several crucial functions far beyond simple neutralization of the HX byproduct. Its primary role is to facilitate the pivotal transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[5] Two key mechanistic pathways are widely accepted to be influenced by the base.[5][6][7]
-
Activation of the Organoboron Species: The base reacts with the boronic acid (or its ester) to form a more nucleophilic "ate" complex, typically a trihydroxyborate [R-B(OH)3]-.[7][8] This increases the electron density on the boron-bound carbon, making it more labile and accelerating its transfer to the electrophilic Pd(II) center.
-
Modification of the Palladium Complex: The base can also interact with the palladium complex formed after oxidative addition ([Ar-Pd(II)-X-L2]). It can displace the halide (X) to form a palladium-hydroxo or palladium-alkoxo species ([Ar-Pd(II)-OH-L2]).[5][7] This complex is often more susceptible to transmetalation with the neutral boronic acid or the borate complex.
The choice of base directly impacts the equilibrium and kinetics of these pathways, influencing the overall reaction rate and the prevalence of side reactions such as protodeboronation (hydrolysis of the boronic acid) and catalyst decomposition.[3][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-5-fluoropyrazine Reaction Mixtures by Column Chromatography
Welcome to the dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Chloro-5-fluoropyrazine. This guide is designed to provide expert insights and practical solutions for challenges encountered during column chromatography purification of this important heterocyclic compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the chromatographic purification of this compound, providing concise, experience-driven answers.
Q1: What is the most common stationary phase for purifying this compound?
A1: Normal-phase flash chromatography using silica gel is the most prevalent and effective method for the purification of pyrazine derivatives like this compound.[1] The polarity of the silica gel allows for good separation of the moderately polar product from non-polar byproducts and more polar impurities. For particularly challenging separations, high-performance silica gel with a larger surface area can significantly improve resolution.[1]
Q2: Which mobile phase system is recommended for optimal separation?
A2: A binary mixture of a non-polar solvent, such as hexane or heptane, and a moderately polar solvent, typically ethyl acetate, is the standard choice.[1][2] The ideal ratio depends on the specific impurity profile of your reaction mixture. A typical starting point is a 90:10 hexane/ethyl acetate mixture, gradually increasing the ethyl acetate concentration to elute the product.[2]
Q3: How do I determine the optimal mobile phase composition before running a column?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for method development.[3] By testing various solvent ratios on a TLC plate, you can quickly identify the system that provides the best separation between your product and impurities. Aim for a solvent system that gives your product an Rf value of approximately 0.2-0.3 for the best separation on a column.
Q4: Can I use reverse-phase chromatography for this purification?
A4: Yes, reverse-phase chromatography using a C18-bonded silica column is a viable alternative, particularly if normal-phase chromatography fails to provide adequate separation or if the compound is unstable on silica.[2][4][5] In this case, the mobile phase would consist of a mixture of water and an organic solvent like acetonitrile or methanol.[5]
Q5: My this compound seems to be degrading on the silica gel column. What can I do?
A5: Compound degradation on silica gel can be a significant issue.[6] This is often due to the acidic nature of the silica. To mitigate this, you can deactivate the silica gel by pre-treating it with a small amount of a non-nucleophilic base, such as triethylamine, added to the mobile phase (e.g., 0.1-1%). Alternatively, using a less acidic stationary phase like alumina or florisil can be effective.[6]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the column chromatography of this compound.
Issue 1: Poor Separation of Product from Impurities
| Symptom | Potential Cause | Suggested Solution |
| Co-elution of spots on TLC and column. | Inappropriate mobile phase polarity. | Re-optimize the mobile phase using TLC. Test a gradient of solvent systems. For non-polar impurities, decrease the initial polarity. For polar impurities, a shallower gradient may be necessary. |
| Broad, overlapping peaks from the column. | Column overloading. | Reduce the amount of crude material loaded onto the column. As a general rule, the sample load should not exceed 1-5% of the mass of the stationary phase. |
| Poorly packed column. | Ensure the column is packed uniformly without any cracks or channels. Slurry packing is generally recommended for a homogenous column bed.[7] | |
| Flow rate is too fast or too slow. | An optimal flow rate is crucial for good separation.[8] If the flow rate is too fast, there isn't enough time for equilibrium, leading to peak broadening. If it's too slow, diffusion can cause band widening.[8] Adjust the pressure to achieve a steady, appropriate flow. |
Issue 2: Product Tailing
| Symptom | Potential Cause | Suggested Solution |
| Eluted product fractions show a "tail" on TLC. | Strong interaction with the stationary phase. | The nitrogen atoms in the pyrazine ring can interact strongly with the acidic silanol groups on the silica surface. Add a small amount of a competitive base, like triethylamine (0.1-1%), to the mobile phase to block these active sites. |
| The mobile phase is not polar enough to effectively elute the compound. | Once the product begins to elute, you can gradually increase the polarity of the mobile phase to sharpen the peak and reduce tailing.[6] |
Issue 3: Low or No Recovery of Product
| Symptom | Potential Cause | Suggested Solution |
| The product is not eluting from the column. | The mobile phase is not polar enough. | If your product is more polar than anticipated, you may need to significantly increase the polarity of the mobile phase. Consider switching to a more polar solvent system, such as dichloromethane/methanol. |
| The product has decomposed on the column. | Test the stability of your compound on a small amount of silica gel before running the column.[6] If it is unstable, consider using a deactivated stationary phase (alumina, florisil) or switching to reverse-phase chromatography.[6] | |
| The product is highly insoluble in the mobile phase. | Ensure your crude material is fully dissolved in a minimal amount of the mobile phase before loading it onto the column. If solubility is an issue, you may need to find a different solvent system in which your compound is more soluble. |
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common column chromatography issues.
Section 3: Standard Operating Protocol
This section provides a detailed, step-by-step methodology for a typical flash column chromatography purification of a this compound reaction mixture.
Materials and Equipment
-
Glass chromatography column
-
Silica gel (40-63 µm particle size)
-
Sand (washed)
-
Eluent (e.g., Hexane/Ethyl Acetate mixture, optimized via TLC)
-
Compressed air or nitrogen source with regulator
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Experimental Procedure
Step 1: Column Packing
-
Secure the column in a vertical position in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.[7]
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.
-
Once the silica has settled, add a protective layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
Step 2: Sample Loading
-
Dissolve the crude this compound reaction mixture in a minimal amount of the initial eluent.
-
Carefully pipette the dissolved sample onto the top of the sand layer, taking care not to disturb the silica bed.
-
Allow the sample to absorb completely into the silica gel.
Step 3: Elution and Fraction Collection
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (1-2 psi) to the top of the column to begin elution.[8]
-
Collect the eluate in fractions of a predetermined volume.
-
If a gradient elution is required, gradually increase the proportion of the more polar solvent in the mobile phase.
Step 4: Fraction Analysis
-
Monitor the separation by spotting the collected fractions onto a TLC plate.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Workflow for Column Chromatography
References
- 1. ablelab.eu [ablelab.eu]
- 2. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 6. Chromatography [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Troubleshooting low conversion in Buchwald-Hartwig amination of 2-Chloro-5-fluoropyrazine
Technical Support Center: Buchwald-Hartwig Amination
Topic: Troubleshooting Low Conversion in the Buchwald-Hartwig Amination of 2-Chloro-5-fluoropyrazine
Welcome to the technical support guide for troubleshooting the Buchwald-Hartwig amination, with a specific focus on the challenging substrate, this compound. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties, such as low conversion, in their coupling reactions. As Senior Application Scientists, we provide not just procedural steps but also the underlying chemical principles to empower you to make informed decisions in your experimental design.
Understanding the Challenge: The Nature of this compound
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[1][2] However, its success is highly dependent on the electronic and steric properties of the substrates. This compound presents a unique set of challenges:
-
Electron-Deficient Heterocycle: The pyrazine ring is inherently electron-poor due to the two nitrogen atoms. The addition of two electron-withdrawing groups (–Cl and –F) further deactivates the ring, making the C-Cl bond stronger and the initial oxidative addition step—often the rate-limiting step—more difficult.[3]
-
Aryl Chloride Inertness: C-Cl bonds are significantly less reactive than their C-Br or C-I counterparts in oxidative addition to the Pd(0) catalyst.[3][4]
-
Potential for Side Reactions: Electron-deficient systems can be prone to side reactions like hydrodehalogenation or catalyst deactivation.[1][3]
This guide will walk you through a logical troubleshooting process, from initial checks to advanced optimization strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction shows very low or no conversion. Where should I start?
Low or no conversion is the most common issue. Before making drastic changes, it's crucial to verify the integrity of your core reaction components.
Initial Troubleshooting Workflow
Caption: Initial troubleshooting flowchart for low conversion.
Step 1: Verify Inert Atmosphere The active Pd(0) catalyst is highly sensitive to oxygen.[3] Inadequate inert conditions are a frequent cause of failure.
-
Action: Ensure your reaction is set up under a strictly inert atmosphere (high-purity argon or nitrogen). Use standard Schlenk techniques or a glovebox.
-
Causality: Oxygen oxidizes the active Pd(0) to inactive Pd(II) species, halting the catalytic cycle before it can begin.
Step 2: Scrutinize Reagent and Solvent Quality Contaminants can poison the catalyst or lead to side reactions.
-
Solvent: Use anhydrous, degassed solvents. Common choices include toluene, 1,4-dioxane, and THF.[3][4] Chlorinated solvents and acetonitrile should be avoided as they can inhibit the reaction by binding to palladium.[4]
-
Base: The most common base, sodium tert-butoxide (NaOtBu), is highly hygroscopic. Use a freshly opened bottle or a sample stored properly in a desiccator.[3] Impurities like sodium hydroxide can promote hydrodehalogenation.[3]
-
Amine: Ensure your amine nucleophile is pure and free of contaminants.
Step 3: Re-evaluate Your Catalyst System For a challenging substrate like this compound, the choice of palladium source and ligand is critical.
-
Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ are common, they require in situ reduction to Pd(0), which can be inefficient.[4] We strongly recommend using a palladium pre-catalyst. G3 or G4 Buchwald pre-catalysts are air-stable and form the active Pd(0) species more cleanly and efficiently upon activation by the base.[3]
-
Ligand Choice: Standard ligands like PPh₃ are ineffective for activating C-Cl bonds.[3] You must use bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) center, promote the difficult oxidative addition of the C-Cl bond, and facilitate the final reductive elimination step.[1]
| Ligand Class | Recommended Ligands | Key Features |
| Biaryl Phosphines | XPhos, SPhos, RuPhos | Highly active for C-Cl bonds, sterically demanding.[1] |
| Ferrocene-Based | tBuXPhos, tBuBrettPhos | Excellent for challenging substrates and heterocyclic amines.[5][6] |
Q2: I'm using a good pre-catalyst and ligand, but my conversion is still poor. What's the next step?
If the fundamental components are sound, the issue likely lies in the reaction parameters or the specific combination of reagents. The next phase involves systematic optimization.
Systematic Optimization Workflow
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Catalyst Loading for 2-Chloro-5-fluoropyrazine Coupling
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions of 2-Chloro-5-fluoropyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges with this specific substrate. This compound is an important building block in medicinal chemistry, but its electron-deficient nature and potential for catalyst inhibition present unique hurdles. This document will equip you with the necessary knowledge to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A: The difficulty in using this compound as a substrate stems from a combination of electronic and steric factors. The pyrazine ring is inherently electron-deficient, which can make the oxidative addition of the palladium catalyst to the C-Cl bond, a critical step in the catalytic cycle, more facile than with electron-rich aryl chlorides. However, the nitrogen atoms in the pyrazine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[1][2] The presence of the fluorine atom further influences the electronic properties of the ring. Additionally, aryl chlorides are generally less reactive than the corresponding bromides or iodides.[3]
Q2: What is a good starting point for catalyst loading in a Suzuki-Miyaura coupling of this compound?
A: For initial screening, a palladium catalyst loading of 1-3 mol% is a reasonable starting point.[4] For a challenging substrate like this compound, beginning at the higher end of this range (e.g., 2.5 mol%) is advisable to ensure the reaction initiates.[4] If successful, the catalyst loading can be incrementally decreased in subsequent optimization experiments to improve cost-effectiveness and minimize residual palladium in the final product. Some highly active catalyst systems have been reported to work at loadings as low as 0.01% for coupling of 2-chloropyrazine with arylboronic acids.[5]
Q3: How does the choice of phosphine ligand impact a Buchwald-Hartwig amination with this compound?
A: The phosphine ligand is arguably the most critical component of the catalyst system. Its steric and electronic properties directly influence the stability and reactivity of the palladium center.[6][7] For an electron-deficient and potentially coordinating substrate like this compound, bulky and electron-rich ligands are generally preferred.[1] These ligands promote the oxidative addition step and can stabilize the active catalytic species.[4] Examples of such ligands include biaryl phosphines like SPhos, XPhos, and RuPhos.[4] The choice of ligand can also influence the rate of reductive elimination, the final step that forms the desired C-N bond.[6][8]
Q4: Which base should I select for the coupling of this compound?
A: The choice of base is highly dependent on the specific coupling reaction (Suzuki vs. Buchwald-Hartwig) and the coupling partner.
-
For Suzuki-Miyaura coupling: A common choice is an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[9] Potassium phosphate (K₃PO₄) is also frequently used, particularly in anhydrous conditions, though it may require a small amount of water to be effective.[10]
-
For Buchwald-Hartwig amination: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are widely used and often effective.[11][12] However, for substrates with base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ may be better alternatives.[11] The choice of solvent can also influence the effectiveness of the base.[13]
Q5: Can I use a palladium pre-catalyst, and what are the advantages?
A: Yes, using a palladium pre-catalyst is highly recommended, especially for challenging substrates.[14][15] Pre-catalysts are stable, well-defined Pd(II) complexes that are readily activated under the reaction conditions to generate the active Pd(0) species.[7][14] This leads to more reliable and reproducible formation of the active catalyst compared to generating it in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, which can be inconsistent.[7][15] The use of pre-catalysts often allows for lower catalyst loadings and can lead to cleaner reactions with fewer byproducts.[14]
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | • Ensure an inert atmosphere (argon or nitrogen) is maintained throughout the reaction setup and duration.[16] Oxygen can deactivate the palladium catalyst. • Use a pre-catalyst for more reliable generation of the active Pd(0) species.[14][15] • Increase the catalyst loading to 3-5 mol% for initial attempts. |
| Poor Oxidative Addition | • Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) to facilitate the oxidative addition of the C-Cl bond.[4] • Increase the reaction temperature in 10 °C increments. |
| Catalyst Inhibition | • The pyrazine nitrogen may be coordinating to the palladium center.[1] The use of sterically hindered ligands can sometimes mitigate this issue.[2] |
| Incorrect Base or Solvent | • For Suzuki coupling, ensure the base is sufficiently strong and soluble. Consider switching to Cs₂CO₃ or K₃PO₄. • For Buchwald-Hartwig amination, NaOtBu is a robust choice.[11] Ensure the solvent is anhydrous; common choices include toluene, dioxane, or THF.[1][17] |
Issue 2: Formation of Dehalogenated Byproduct (Hydrodehalogenation)
This side reaction, where the chlorine atom is replaced by a hydrogen, is a common issue, particularly in Suzuki-Miyaura reactions.[18]
| Potential Cause | Troubleshooting Steps |
| Presence of a Palladium-Hydride (Pd-H) Species | • This is the most common mechanism for dehalogenation.[18] It can be formed from the reaction of the palladium complex with the base, solvent (e.g., alcohols), or trace water.[18] • Minimize water content by using anhydrous solvents and reagents. • Avoid alcohol-based solvents if dehalogenation is a significant problem. Aprotic solvents like toluene or dioxane are preferred.[18] |
| Sub-optimal Ligand | • The choice of ligand can significantly influence the rate of dehalogenation. Screen different bulky, electron-rich phosphine ligands.[18] |
| Base Choice | • Strong alkoxide bases may contribute to the formation of Pd-H species. Consider switching to a weaker inorganic base like K₂CO₃ or K₃PO₄.[18] |
Issue 3: Homocoupling of the Boronic Acid (Suzuki-Miyaura)
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | • This is a primary cause of boronic acid homocoupling.[3] Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[3] |
| Palladium Source | • Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling.[3] |
| Slow Transmetalation | • If the transfer of the organic group from boron to palladium is slow, it allows more time for side reactions. Ensure the base is effective and the boronic acid is of high quality. |
Experimental Protocols
General Considerations for All Reactions:
-
All reactions should be carried out under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
Solvents should be anhydrous and degassed prior to use by sparging with an inert gas for at least 30 minutes.[3]
-
All glassware should be oven- or flame-dried before use.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) under a positive flow of argon.[3]
-
Add the degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.[3]
-
With vigorous stirring, heat the reaction mixture to the desired temperature (e.g., 80–110 °C).
-
Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.[3]
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with a Primary Amine
-
To a flame-dried Schlenk flask, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the base (e.g., NaOtBu, 1.2 equiv.).
-
Seal the flask, and evacuate and backfill with argon three times.
-
In a separate flask, dissolve this compound (1.0 equiv.) and the primary amine (1.1 equiv.) in the degassed solvent (e.g., toluene).
-
Add the solution of the starting materials to the flask containing the catalyst and base via syringe.
-
With vigorous stirring, heat the reaction mixture to the desired temperature (e.g., 90–110 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the mixture to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Workflows
Caption: Suzuki-Miyaura Coupling Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. theses.enscm.fr [theses.enscm.fr]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. quora.com [quora.com]
- 17. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. benchchem.com [benchchem.com]
Preventing homocoupling in Suzuki reactions with 2-Chloro-5-fluoropyrazine
Welcome to our dedicated technical support guide for optimizing Suzuki-Miyaura reactions. This resource is designed to provide in-depth troubleshooting advice and practical solutions for challenges encountered when working with electron-deficient heteroaryl halides, specifically focusing on the prevention of homocoupling side reactions with 2-Chloro-5-fluoropyrazine.
Introduction: The Challenge of Homocoupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the formation of undesired homocoupled products (biaryls derived from the boronic acid partner) is a persistent side reaction that can significantly lower the yield of the desired product and complicate purification. This issue is particularly relevant when working with reactive substrates like this compound, an electron-deficient heteroaryl halide. Understanding the mechanisms behind homocoupling is the first step toward its prevention.
Homocoupling primarily arises from two mechanistic pathways:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then participate in a catalytic cycle that exclusively produces the homocoupled byproduct.[1][2] Rigorous exclusion of oxygen is therefore paramount.[3]
-
Pd(II)-Mediated Homocoupling: When using a Pd(II) precatalyst, such as Palladium(II) Acetate (Pd(OAc)₂), a portion of the precatalyst can react directly with two molecules of the boronic acid.[3][4] This reaction produces the homocoupled product and reduces the Pd(II) to the catalytically active Pd(0) required for the main cross-coupling cycle.[4] This pathway is often most significant at the beginning of the reaction.
This guide provides a series of frequently asked questions and detailed troubleshooting protocols to help you minimize these unwanted side reactions and maximize the yield of your target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant amounts of boronic acid homocoupling in my reaction with this compound. What is the most likely cause?
A1: The most common culprit for excessive homocoupling is the presence of dissolved oxygen in your reaction mixture.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the undesired coupling of your boronic acid.[5] Another major cause, especially at the reaction's outset, is the use of a Pd(II) precatalyst like Pd(OAc)₂. This Pd(II) source can directly facilitate homocoupling as a means to generate the active Pd(0) catalyst in situ.[3][4]
To diagnose the issue, review your experimental setup with the following points in mind:
-
Inert Atmosphere Technique: Was the reaction vessel thoroughly purged with an inert gas (Argon or Nitrogen)? Was the solvent properly degassed before use?
-
Palladium Precatalyst: Are you using a Pd(II) source? If so, this initial homocoupling may be an inherent part of the catalyst activation.
Q2: How can I effectively remove dissolved oxygen from my reaction?
A2: Rigorous deoxygenation is critical for suppressing homocoupling.[1][3] Standard freeze-pump-thaw cycles are effective, but a robust and often more practical method for laboratory scale is subsurface sparging.
Protocol for Rigorous Deoxygenation:
-
Setup: Assemble your reaction flask containing the this compound, boronic acid, base, and solvent.
-
Inert Gas Inlet: Insert a long needle or a glass pipette connected to a regulated inert gas line (Nitrogen or Argon) so that it is submerged below the surface of the solvent.
-
Venting: Use a second needle to serve as a gas outlet.
-
Sparge: Bubble the inert gas through the solution at a moderate rate for 20-30 minutes. This actively displaces dissolved oxygen.[3][6]
-
Catalyst Addition: After sparging, remove the inert gas inlet and outlet needles and add the palladium catalyst and ligand under a positive pressure of inert gas.
-
Maintain Atmosphere: Ensure the reaction is maintained under a positive pressure of inert gas (e.g., using a balloon) for its entire duration.
Q3: Which palladium catalyst and ligand combination is best for minimizing homocoupling with an electron-deficient substrate like this compound?
A3: For challenging, electron-deficient substrates, the choice of catalyst and ligand is crucial. You want a system that favors rapid oxidative addition and reductive elimination for the cross-coupling pathway over the competing homocoupling side reactions.
-
Palladium Source: Opt for Pd(0) sources like Pd₂(dba)₃ or modern precatalysts that generate the active Pd(0) species cleanly and efficiently. Buchwald precatalysts (e.g., G3 or G4) are designed for this purpose and can significantly reduce homocoupling associated with Pd(II) sources.[4]
-
Ligands: Bulky, electron-rich ligands are highly recommended. They stabilize the palladium center, promote the desired oxidative addition, and sterically hinder side reactions.[5][7]
-
Buchwald-type Biarylphosphines: Ligands like SPhos, XPhos, or RuPhos are excellent choices. Their steric bulk and electron-donating properties accelerate the reductive elimination step, which is often the rate-limiting step for forming the desired product.[6]
-
N-Heterocyclic Carbenes (NHCs): Ligands such as IPr or SIPr form very stable and highly active palladium complexes. Their strong σ-donating character can enhance catalytic activity and stability, particularly at higher temperatures.[5]
-
| Ligand Type | Examples | Key Advantages for Suppressing Homocoupling |
| Biarylphosphines | SPhos, XPhos, RuPhos | Bulky, electron-rich; promotes rapid reductive elimination.[6] |
| NHCs | IPr, SIPr | Strong σ-donors; form highly stable and active catalysts.[5] |
Q4: Can the choice of base and solvent impact the level of homocoupling?
A4: Absolutely. The base and solvent system plays a multifaceted role in the Suzuki reaction, influencing not only the rate of the desired reaction but also the stability of the boronic acid and the prevalence of side reactions.[8][9]
-
Base Selection: A base is required to activate the boronic acid for transmetalation.[8] However, an overly strong base can sometimes promote side reactions.[10] For many Suzuki couplings involving heteroaryl chlorides, inorganic bases like K₂CO₃ or K₃PO₄ are effective.[10] It is crucial to use a base that is sufficiently strong to promote the reaction but not so harsh that it causes degradation of the starting materials or the product.
-
Solvent System: A mixture of an organic solvent and water is common, as water helps to dissolve the inorganic base and facilitate the activation of the boronic acid.[4] Common solvents include dioxane, THF, or toluene with water.[9] However, be aware that water can also lead to a competing side reaction called protodeboronation, where the boronic acid is hydrolyzed back to the corresponding arene.[11][12] For particularly sensitive substrates, minimizing the amount of water or using anhydrous conditions with a soluble organic base might be beneficial.
Q5: I've tried optimizing my catalyst, ligand, and degassing procedure, but I still see some homocoupling. Are there any other strategies I can employ?
A5: Yes, there are several other process parameters you can adjust.
-
Slow Addition of Boronic Acid: Homocoupling is a bimolecular reaction with respect to the boronic acid. By keeping the concentration of the boronic acid low throughout the reaction, you can disfavor this pathway. This can be achieved by adding the boronic acid solution slowly over a period of time using a syringe pump.[5]
-
Use of Additives: The addition of a mild reducing agent, such as potassium formate (HCO₂K), has been shown to suppress homocoupling.[2][3] It is thought to reduce any stray Pd(II) species back to the active Pd(0) state without interfering with the main catalytic cycle.[3]
-
Temperature Control: While heating is often necessary, excessive temperatures can lead to catalyst decomposition into palladium black, which can have different catalytic activities and may promote side reactions.[6][13] Run the reaction at the lowest temperature that provides a reasonable reaction rate. Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating after completion.
Troubleshooting Workflow
If you are facing issues with homocoupling, follow this systematic workflow to diagnose and resolve the problem.
Caption: A systematic workflow for troubleshooting homocoupling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
Technical Support Center: Effective Removal of Palladium Catalyst from 2-Chloro-5-fluoropyrazine Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with palladium catalyst removal following cross-coupling reactions involving 2-Chloro-5-fluoropyrazine. Given the critical nature of purity in pharmaceutical synthesis, this document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to ensure your final product meets the stringent regulatory requirements for residual metals.
Introduction: The Challenge of Palladium Removal in Pyrazine Synthesis
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex molecules, including vital pharmaceutical intermediates like derivatives of this compound. However, the removal of residual palladium to levels acceptable for active pharmaceutical ingredients (APIs) presents a significant challenge. The nitrogen atoms within the pyrazine ring can strongly coordinate with palladium species, making complete removal more complex than in simpler aromatic systems.[1] This guide will address these specific challenges and provide robust solutions.
Troubleshooting Guide
This section addresses common issues encountered during the removal of palladium from reactions involving this compound.
Issue 1: High Levels of Residual Palladium After Standard Filtration
-
Symptom: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) analysis shows palladium levels significantly above the desired limit (e.g., >10 ppm) even after filtering the reaction mixture through Celite®.
-
Potential Cause: The palladium species remaining in your reaction mixture are likely soluble or colloidal, rather than heterogeneous palladium black. Simple filtration is ineffective for these forms of palladium. The nitrogen atoms of the this compound product may also be complexing with the palladium, keeping it in solution.
-
Solutions:
-
Utilize Adsorbents: Pass the crude reaction mixture through a pad of activated carbon. Activated carbon has a high surface area and can adsorb soluble palladium complexes.[2]
-
Employ Scavengers: Treat the reaction mixture with a solid-supported palladium scavenger. Thiol-functionalized silica gels are particularly effective at binding soluble palladium species.[3]
-
Optimize Work-up: Consider a liquid-liquid extraction if your product has suitable solubility properties. In some cases, adjusting the pH of the aqueous phase can facilitate the precipitation of palladium salts.
-
Issue 2: Product Loss During Palladium Scavenging
-
Symptom: A significant decrease in the yield of your this compound derivative after treatment with activated carbon or a scavenger.
-
Potential Cause: Your product may be adsorbing to the activated carbon or the solid support of the scavenger along with the palladium.
-
Solutions:
-
Reduce Adsorbent Amount: Use the minimum effective amount of activated carbon or scavenger. This may require some optimization experiments.
-
Thorough Washing: After filtration, wash the adsorbent cake with a generous amount of a suitable solvent to recover as much of your product as possible.
-
Alternative Scavengers: Test different types of scavengers. Some may have a lower affinity for your specific product while still effectively binding palladium.
-
Issue 3: Inconsistent Results with Palladium Scavengers
-
Symptom: The effectiveness of a particular scavenger varies between batches of the same reaction.
-
Potential Cause: The oxidation state of the residual palladium (Pd(0) vs. Pd(II)) may differ between reaction runs. The choice of scavenger can be dependent on the palladium's oxidation state.[4]
-
Solutions:
-
Scavenger Screening: Screen a small panel of scavengers with different functional groups (e.g., thiol, thiourea, amine-based) to identify one that is effective for all likely palladium species in your reaction.
-
Reaction Consistency: Ensure your reaction conditions are highly consistent to minimize variations in the final state of the palladium catalyst.
-
Combination Approach: Consider a two-step approach: an initial treatment to capture one form of palladium, followed by a second scavenger for any remaining species.
-
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove palladium from my this compound product?
A1: Residual palladium in APIs is strictly regulated by health authorities like the FDA and EMA due to its potential toxicity.[5] For oral medications, the permitted daily exposure (PDE) for palladium is typically around 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final drug product.[6] Beyond regulatory concerns, residual palladium can interfere with downstream synthetic steps and biological assays.
Q2: What are the primary methods for palladium removal?
A2: The most common and effective methods include:
-
Adsorption: Using materials like activated carbon to physically adsorb palladium.
-
Scavenging: Employing solid-supported reagents with functional groups that chelate palladium.
-
Crystallization: Purifying the final product through crystallization can often significantly reduce palladium levels.
-
Chromatography: Column chromatography can be effective but may be less practical for large-scale production.[5]
Q3: How do I choose the right palladium scavenger for my reaction?
A3: The choice of scavenger depends on several factors, including the oxidation state of the palladium, the solvent system, the reaction temperature, and the nature of your product. Thiol- and thiourea-based scavengers are often good starting points for their high affinity for palladium.[3][7] It is highly recommended to perform a small-scale screening of a few different scavengers to determine the most effective one for your specific system.
Q4: Can I use a combination of methods for palladium removal?
A4: Yes, a multi-step approach is often the most effective strategy. For example, you could first filter the reaction mixture through Celite® to remove any heterogeneous palladium, followed by treatment with activated carbon or a scavenger to capture soluble palladium species. A final crystallization step can then further reduce the palladium content to meet regulatory requirements.
Q5: How can I accurately quantify the amount of residual palladium in my sample?
A5: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry-standard analytical technique for quantifying trace levels of elemental impurities, including palladium, in pharmaceutical samples.
Experimental Protocols
Protocol 1: Palladium Removal Using Activated Carbon
This protocol is effective for adsorbing soluble palladium species.
-
Reaction Work-up: Once the reaction is complete, cool the mixture to room temperature. If necessary, perform an initial filtration through a pad of Celite® to remove any solid byproducts.
-
Addition of Activated Carbon: To the crude reaction filtrate, add activated carbon (typically 5-10 wt% relative to the theoretical product weight).
-
Stirring: Stir the suspension at room temperature for 2-12 hours. The optimal time should be determined experimentally.
-
Filtration: Filter the mixture through a fresh pad of Celite® to remove the activated carbon.
-
Washing and Concentration: Wash the Celite®/carbon cake with fresh solvent to ensure complete recovery of the product. Combine the filtrate and washings, and concentrate under reduced pressure.
Protocol 2: Palladium Removal Using a Thiol-Functionalized Silica Scavenger
This protocol utilizes a scavenger to chelate and remove soluble palladium.
-
Dilution: Dilute the crude reaction mixture with a suitable solvent (e.g., ethyl acetate, toluene) to reduce viscosity.
-
Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) to the diluted reaction mixture. A typical starting amount is 3-10 equivalents relative to the initial amount of palladium catalyst used.
-
Stirring: Stir the mixture at room temperature or with gentle heating (if your product is thermally stable) for 2-24 hours.
-
Filtration: Remove the scavenger by filtration through a sintered glass funnel or a pad of Celite®.
-
Washing and Concentration: Wash the scavenger cake thoroughly with the reaction solvent to recover your product. Concentrate the combined filtrate to obtain your product with reduced palladium content.
Data Presentation
| Method | Typical Starting Pd Level (ppm) | Typical Final Pd Level (ppm) | Advantages | Disadvantages |
| Filtration through Celite® | >1000 | 100-500 | Simple, removes heterogeneous Pd | Ineffective for soluble/colloidal Pd |
| Activated Carbon | 100-500 | 10-50 | Cost-effective, good for many Pd species | Potential for product loss via adsorption |
| Thiol Scavenger | 100-500 | <10 | High efficiency and selectivity | Higher cost than activated carbon |
| Crystallization | 50-100 | <10 | Can provide very high purity | Product must be crystalline, potential for yield loss |
Note: The effectiveness of each method is highly dependent on the specific reaction conditions and the nature of the palladium species present.
Visualizations
Caption: A decision-making workflow for the removal of palladium catalyst.
Caption: Mechanism of palladium removal using a thiol-functionalized silica scavenger.
References
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Temperature for Selective 2-Chloro-5-fluoropyrazine Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical resource for managing selective nucleophilic aromatic substitution (SNAr) reactions on 2-Chloro-5-fluoropyrazine. Temperature control is a pivotal parameter in dictating the regiochemical outcome of these reactions, and this document offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve your desired synthetic targets with precision.
Frequently Asked Questions (FAQs)
Q1: What are the distinct reactive sites on this compound and how does their reactivity differ under nucleophilic attack?
This compound presents two electrophilic carbon centers for nucleophilic aromatic substitution (SNAr): the C2 position bearing a chlorine atom and the C5 position with a fluorine atom. The electron-deficient nature of the pyrazine ring activates both positions for nucleophilic attack.[1] Generally, the C-Cl bond at the C2 position is considered more labile and is preferentially cleaved under kinetically controlled conditions. This is attributed to the better leaving group ability of chloride compared to fluoride. Conversely, the C-F bond is significantly stronger, and its substitution to form the thermodynamically more stable product often requires more forcing conditions.
Q2: How does temperature critically influence the regioselectivity of nucleophilic substitution on this compound?
Temperature is the primary lever for controlling whether a reaction is under kinetic or thermodynamic control, thus determining which halogen is substituted.[2][3]
-
Low Temperatures (e.g., -78°C to 0°C): At these temperatures, the reaction is governed by kinetics. The nucleophile will preferentially attack the more reactive site, which has the lower activation energy barrier.[2][4] In the case of this compound, this is the C2 position, leading to the displacement of the chloride ion. The available thermal energy is sufficient to overcome the activation barrier for C-Cl cleavage but not for the more substantial barrier of C-F cleavage.
-
Elevated Temperatures (e.g., Room temperature to reflux): Higher temperatures provide enough energy to overcome the activation barriers for both C-Cl and C-F bond cleavage, allowing the reaction to reach equilibrium.[3][4] Under these conditions of thermodynamic control, the product distribution is dictated by the relative stability of the products.[2][5][6] Often, the C5-substituted product is thermodynamically more stable, and its formation is favored at elevated temperatures.
Q3: What are the common side reactions to anticipate and mitigate?
Beyond the desired monosubstitution, several side reactions can diminish yield and purity:
-
Di-substitution: Harsh reaction conditions, such as high temperatures, extended reaction times, or an excess of the nucleophile, can lead to a second substitution event, yielding a 2,5-disubstituted pyrazine.
-
Hydrolysis: The presence of water can lead to the formation of hydroxypyrazine byproducts, as water can act as a competing nucleophile.
-
Decomposition: At very high temperatures, the pyrazine ring itself can become susceptible to degradation or rearrangement.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the selective functionalization of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low Yield of the Desired C2-Substituted (Kinetic) Product | 1. Temperature Too High: The reaction may be favoring the thermodynamic C5-product or di-substitution. 2. Incomplete Reaction: The reaction may not have reached completion at the low temperatures required for kinetic control. 3. Weak Nucleophile: The nucleophile may not be sufficiently reactive at low temperatures. | 1. Implement Strict Temperature Control: Maintain the reaction temperature at or below 0°C using a cryostat or a suitable cooling bath. 2. Monitor Reaction Progress: Utilize TLC or LC-MS to track the consumption of starting material. If the reaction stalls, consider a slight, controlled increase in temperature or extending the reaction time. 3. Enhance Nucleophilicity: If feasible, consider using a stronger nucleophile or adding a non-nucleophilic base to deprotonate the nucleophile and increase its reactivity. |
| Formation of the Undesired C5-Substituted (Thermodynamic) Isomer | 1. Elevated Reaction Temperature: This promotes thermodynamic control. 2. Prolonged Reaction Times: Even at moderate temperatures, extended reaction times can allow the reaction to equilibrate to the thermodynamic product. | 1. Reduce Reaction Temperature: Conduct the reaction at significantly lower temperatures (e.g., -40°C to -78°C) to ensure kinetic control. 2. Optimize Reaction Time: Determine the point of maximum kinetic product formation before significant isomerization occurs. |
| Significant Di-substituted Byproduct Formation | 1. Excess Nucleophile: Using a large excess of the nucleophile drives the reaction towards di-substitution. 2. High Reaction Temperature: Increased temperature accelerates the rate of the second substitution. | 1. Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the nucleophile. 2. Slow Addition: Add the nucleophile dropwise at low temperature to maintain a low instantaneous concentration. 3. Lower Reaction Temperature: Conduct the reaction at the lowest feasible temperature for the initial substitution. |
| Reaction Fails to Proceed | 1. Insufficient Thermal Energy: The temperature may be too low for the specific nucleophile's reactivity. 2. Poor Solubility: The starting material or nucleophile may be insoluble at the reaction temperature. 3. Reagent Degradation: The nucleophile may be unstable under the reaction conditions. | 1. Gradual Warming: Slowly increase the temperature in small increments while monitoring the reaction. 2. Solvent Screening: Investigate alternative anhydrous, polar aprotic solvents (e.g., THF, DMF, NMP) to improve solubility. 3. Ensure Anhydrous Conditions: Use rigorously dried solvents and reagents. |
Experimental Protocols
Protocol 1: Selective C2-Substitution via Kinetic Control
This protocol provides a general framework for the preferential substitution of the chlorine atom at the C2 position.
Materials:
-
This compound
-
Nucleophile (e.g., amine, thiol)
-
Anhydrous polar aprotic solvent (e.g., THF, DMF)
-
Base (if required, e.g., K₂CO₃, NaH)
-
Inert atmosphere (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask under an inert atmosphere, equipped with a magnetic stirrer, thermometer, and a dropping funnel.
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Cool the solution to a low temperature (e.g., -78°C with a dry ice/acetone bath or -20°C with a cryostat).
-
In a separate flask, prepare a solution of the nucleophile (1.05 eq) and any necessary base in the same anhydrous solvent.
-
Add the nucleophile solution dropwise to the cooled pyrazine solution over 30-60 minutes, maintaining the low internal temperature.
-
Stir the mixture at the low temperature, monitoring the reaction's progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).
-
Allow the mixture to warm to room temperature and perform a standard aqueous work-up.
-
Extract the product with an appropriate organic solvent, dry the combined organic layers (e.g., over Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Selective C5-Substitution via Thermodynamic Control
This protocol outlines a general method to favor the substitution of the fluorine atom at the C5 position.
Materials:
-
This compound
-
Nucleophile
-
High-boiling anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)
-
Base (if required)
-
Inert atmosphere
-
Dry glassware
Procedure:
-
Set up a flame-dried round-bottom flask with a magnetic stirrer, condenser, thermometer, and an inert gas inlet.
-
Combine this compound (1.0 eq), the nucleophile (1.1-1.5 eq), and any required base in the high-boiling solvent.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-120°C).
-
Maintain the temperature and stir the reaction, monitoring its progress by TLC or LC-MS. Note that the kinetic C2-product may form initially before converting to the more stable C5-product.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform a standard aqueous work-up and extraction as described in Protocol 1.
-
Purify the desired product using appropriate techniques.
Visualizations
Caption: A decision-making workflow for troubleshooting common issues in the selective functionalization of this compound.
Caption: Energy profile diagram illustrating temperature-dependent kinetic and thermodynamic reaction pathways for the nucleophilic substitution of this compound.
References
- 1. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Chloro-5-fluoropyrazine stability and degradation pathways
A Guide to Stability and Degradation for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Chloro-5-fluoropyrazine. This guide is designed to provide you with in-depth technical information regarding the stability and degradation of this important chemical intermediate. As researchers and drug development professionals, a thorough understanding of a molecule's stability profile is critical for ensuring the integrity of your experiments, the quality of your products, and the success of your research endeavors. This resource, presented in a question-and-answer format, addresses common challenges and frequently asked questions to support your work.
Troubleshooting Guide: Navigating Experimental Challenges
This section is dedicated to addressing specific issues you may encounter during your experiments with this compound. Each question is followed by a detailed explanation of the underlying causes and provides actionable steps to resolve the issue.
Question 1: I am observing a new, unexpected peak in my HPLC analysis after leaving my reaction mixture containing this compound in a basic aqueous solution overnight. What could this new peak be?
Answer:
The most probable identity of the new peak is 2-Hydroxy-5-fluoropyrazine . The pyrazine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr)[1][2]. In this case, the hydroxide ion (OH⁻) from the basic solution acts as a nucleophile and displaces the chloride atom on the pyrazine ring.
The fluorine atom is generally a better leaving group than chlorine in SNAr reactions on electron-deficient rings because its high electronegativity makes the carbon atom it is attached to more electrophilic and stabilizes the intermediate Meisenheimer complex[3]. However, in this specific molecule, the chlorine at the 2-position is more labile. Kinetic studies on similar halopyrazines have shown that fluoropyrazine hydrolyzes significantly faster than chloropyrazine in a basic solution[4]. This suggests that the C-F bond is more resistant to hydrolysis than the C-Cl bond in this context.
Troubleshooting Steps:
-
Confirm the Identity of the Degradant:
-
If you have a standard of 2-Hydroxy-5-fluoropyrazine, you can confirm the identity of the new peak by comparing retention times.
-
Alternatively, you can use LC-MS to determine the mass of the new peak. The molecular weight of 2-Hydroxy-5-fluoropyrazine is 114.08 g/mol .
-
-
Control the pH of Your Reaction:
-
If the formation of 2-Hydroxy-5-fluoropyrazine is undesirable, ensure that the pH of your reaction mixture is neutral or acidic.
-
If a basic pH is required for your reaction, consider using a non-aqueous base or minimizing the reaction time and temperature to reduce the rate of hydrolysis.
-
Question 2: My sample of this compound has developed a slight discoloration after being stored on the lab bench for a few weeks. Is it still usable?
Answer:
Discoloration of your sample could be an indication of degradation, likely due to exposure to light (photodegradation). Halogenated aromatic compounds, including chloropyridines, are known to be sensitive to UV light[5][6]. The primary photodegradation pathway for 2-chloropyridine is its conversion to 2-hydroxypyridine[7][8]. It is highly probable that this compound follows a similar pathway, leading to the formation of 2-Hydroxy-5-fluoropyrazine and other minor degradation products upon exposure to light.
Troubleshooting Steps:
-
Assess the Purity of the Sample:
-
Analyze the discolored sample by HPLC or GC to determine its purity. Compare the chromatogram to that of a fresh or properly stored sample.
-
If the purity is still within the acceptable limits for your experiment, you may be able to use it. However, for sensitive applications, it is recommended to use a fresh, pure sample.
-
-
Proper Storage:
-
Always store this compound in an amber vial or a container that protects it from light.
-
Store the container in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and air.
-
Question 3: I am running a high-temperature reaction and I'm concerned about the thermal stability of this compound. What are the likely thermal degradation products?
Answer:
Troubleshooting Steps:
-
Determine the Thermal Stability Limit:
-
If the thermal stability is critical for your process, it is advisable to perform a thermogravimetric analysis (TGA) to determine the onset temperature of decomposition for this compound.
-
-
Minimize Thermal Stress:
-
If possible, conduct your reaction at the lowest effective temperature.
-
Use a reaction solvent with a boiling point that allows for efficient heat transfer and temperature control.
-
-
Analyze for Degradation Products:
-
If you suspect thermal degradation has occurred, you can use techniques like GC-MS to identify volatile degradation products.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the properties, handling, and stability of this compound.
Q1: What is the primary degradation pathway for this compound?
The primary degradation pathway is nucleophilic aromatic substitution (SNAr), where the chlorine atom at the 2-position is displaced by a nucleophile. This is due to the electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring, which makes the carbon atoms attached to the halogens electrophilic[1][2].
Q2: Which halogen is more reactive in this compound?
In nucleophilic aromatic substitution reactions on electron-deficient rings, fluorine is typically a better leaving group than chlorine[3]. However, the relative reactivity can be influenced by the specific reaction conditions and the nature of the nucleophile. In the case of hydrolysis, the chlorine atom is more readily displaced[4].
Q3: How should I store this compound?
Store this compound in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area. For long-term storage, it is recommended to store it under an inert atmosphere (e.g., nitrogen or argon).
Q4: What are the main incompatibilities of this compound?
This compound is incompatible with strong oxidizing agents, strong acids, and strong bases. It will also react with nucleophiles, such as amines and thiols.
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a suitable technique for monitoring the purity and stability of this compound and its non-volatile degradation products[1][11]. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile pyrazines and their degradation products[12][13].
Visualizing Degradation Pathways
The following diagrams illustrate the predicted degradation pathways of this compound under different stress conditions.
Caption: Hydrolytic degradation of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms | PPTX [slideshare.net]
- 4. GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization. [wisdomlib.org]
- 5. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genotoxicity study of photolytically treated 2-chloropyridine aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Hydroxypyridine photolytic degradation by 254 nm UV irradiation at different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thermal and chemical decomposition of di(pyrazine)silver(ii) peroxydisulfate and unusual crystal structure of a Ag(i) by-product - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. srrcvr.ac.in [srrcvr.ac.in]
- 12. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Suzuki Coupling: A Head-to-Head Comparison of 2-Chloro-5-fluoropyrazine and 2-Bromo-5-fluoropyrazine
Prepared for: Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, fluorinated heterocyclic scaffolds are indispensable. Among these, the 5-fluoropyrazine moiety is a privileged structure, offering a unique combination of metabolic stability, modulated basicity, and potential for hydrogen bonding interactions. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for elaborating these cores by forming crucial carbon-carbon bonds.
The choice of the halogen on the pyrazine ring—typically chlorine or bromine—is a critical decision point in synthesis design. It profoundly influences reaction kinetics, catalyst selection, cost, and overall efficiency. This guide provides an in-depth, objective comparison of 2-chloro-5-fluoropyrazine and 2-bromo-5-fluoropyrazine in the Suzuki coupling, grounded in mechanistic principles and supported by representative experimental data, to empower chemists to make informed strategic decisions.
The Mechanistic Underpinning: Why Halogen Choice Matters
The efficacy of a Suzuki coupling is fundamentally governed by the palladium catalytic cycle. The initial, and often rate-determining, step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C–X) bond.[1][2][3] The energy required for this step is directly related to the C–X bond dissociation energy.
The established trend for these bond energies is: C-Cl (~339 kJ/mol) > C-Br (~276 kJ/mol) .[4]
This core principle dictates that the weaker C-Br bond is more readily cleaved by the palladium catalyst.[4][5] Consequently, 2-bromo-5-fluoropyrazine is inherently more reactive than its chloro-analogue. This higher reactivity often translates into practical advantages:
-
Milder reaction temperatures.
-
Shorter reaction times.
-
Lower required catalyst loadings.
-
Broader compatibility with standard palladium catalysts.[6][7]
The electron-deficient nature of the pyrazine ring, further amplified by the strongly electron-withdrawing fluorine atom at the 5-position, activates both the C-Cl and C-Br bonds toward oxidative addition relative to non-activated aryl halides.[1] However, this electronic activation does not override the fundamental difference in bond strength, and the reactivity gap between the bromo and chloro substrates remains significant.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance in Practice: A Comparative Data Analysis
The theoretical reactivity differences are clearly reflected in experimental outcomes. While direct, side-by-side kinetic comparisons in the literature are rare, a survey of typical conditions for related halo-heterocycles provides a clear and reliable picture. The bromo-derivative consistently allows for more facile coupling, whereas the chloro-derivative necessitates more sophisticated and powerful catalyst systems.
| Parameter | 2-Bromo-5-fluoropyrazine (Higher Reactivity) | This compound (Lower Reactivity) | Causality & In-Field Justification |
| Substrate Cost | Generally higher | More economical | Brominated reagents often require an additional synthetic step, increasing their cost. |
| Typical Catalyst | Standard systems:- Pd(PPh₃)₄- PdCl₂(dppf) | Requires advanced systems:- Pd₂(dba)₃ + XPhos/SPhos- Pd(Amphos)₂Cl₂ | The robust C-Cl bond requires highly electron-rich and sterically bulky phosphine ligands to promote the difficult oxidative addition step.[2][7] |
| Catalyst Loading | 1-5 mol% | 2-10 mol% (often higher) | Due to the slower kinetics of C-Cl activation, a higher catalyst concentration is often needed to achieve a reasonable reaction rate. |
| Reaction Temp. | 60 - 90 °C | 90 - 120 °C | More thermal energy is required to overcome the higher activation barrier for C-Cl bond cleavage.[7] |
| Reaction Time | 2 - 12 hours | 12 - 24 hours | The faster rate of oxidative addition for the C-Br bond leads to quicker consumption of starting materials. |
| Typical Yield | Good to Excellent | Moderate to Good | With optimized, advanced catalysts, yields can be excellent, but they are more sensitive to reaction parameters compared to the bromo-analog.[8] |
Validated Experimental Protocols
The following protocols represent robust starting points for the Suzuki coupling of each substrate. They are designed to be self-validating systems, reflecting the necessary adjustments in catalyst choice to accommodate the differing reactivities.
Protocol 1: Suzuki Coupling of 2-Bromo-5-fluoropyrazine with Phenylboronic Acid (Standard Conditions)
This protocol leverages a widely available and reliable palladium catalyst, suitable for the more reactive bromo-substrate.
Materials:
-
2-Bromo-5-fluoropyrazine (1.0 equiv.)
-
Phenylboronic acid (1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv.)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-bromo-5-fluoropyrazine, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.[9]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe. The final concentration should be ~0.1-0.2 M with respect to the pyrazine.
-
Reaction: Immerse the flask in a preheated oil bath at 85 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-8 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-phenyl-5-fluoropyrazine.[9][10]
Protocol 2: Suzuki Coupling of this compound with Phenylboronic Acid (Advanced Conditions)
This protocol employs a more active Buchwald-type catalyst system, essential for achieving efficient coupling with the less reactive chloro-substrate.[2][11]
Materials:
-
This compound (1.0 equiv.)
-
Phenylboronic acid (1.5 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.5 equiv.)
-
Toluene, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, Pd₂(dba)₃, SPhos, and potassium phosphate.
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.
-
Solvent Addition: Add anhydrous toluene and a small amount of degassed water (e.g., 9:1 toluene:water) via syringe to achieve a concentration of ~0.1-0.2 M.
-
Reaction: Immerse the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times are typically longer, often in the 12-24 hour range.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Caption: A generalized experimental workflow for Suzuki cross-coupling.
Authoritative Grounding & Strategic Considerations
Expertise in Catalyst Selection: The critical insight for coupling heteroaryl chlorides is the use of sterically hindered, electron-rich phosphine ligands.[8] These ligands, such as SPhos and XPhos developed by the Buchwald group, accelerate the rate-limiting oxidative addition step.[2] Furthermore, their bulk can prevent the coordination of the pyrazine nitrogen to the palladium center, a common mode of catalyst inhibition with nitrogen-containing heterocycles.[12]
Trustworthiness in Protocol Design: The protocols provided are designed for reproducibility. Key details such as flame-drying glassware and thorough degassing of solvents are not trivial; they are essential for preventing catalyst deactivation and ensuring consistent results, particularly when working with the more demanding chloro-substrates.
Economic Analysis: While this compound is an attractive starting material due to its lower purchase price, a full cost analysis must include the significantly more expensive palladium precatalysts and specialized phosphine ligands required for its efficient coupling. For small-scale, discovery-phase synthesis, the higher reliability and milder conditions afforded by the bromo-analog may justify its higher initial cost. For large-scale process development, the cost savings of the chloro-analog may warrant the initial investment in optimization studies.
Conclusion
The choice between this compound and 2-bromo-5-fluoropyrazine in Suzuki coupling is a classic case of balancing reactivity against cost.
-
2-Bromo-5-fluoropyrazine is the more reactive and reliable coupling partner. It is the recommended choice for rapid synthesis, complex substrates, and when avoiding harsh reaction conditions is paramount. Its compatibility with a wide range of standard palladium catalysts makes it a versatile and forgiving substrate.
-
This compound is a viable and cost-effective alternative, but it is fundamentally less reactive. Its successful application is critically dependent on the use of advanced, highly active catalyst systems, often requiring higher temperatures and longer reaction times. It is best suited for situations where cost is a primary driver and the resources for careful reaction optimization are available.
Ultimately, a deep understanding of the mechanistic principles of the Suzuki coupling empowers the synthetic chemist to select the optimal substrate and conditions, navigating the trade-offs to achieve their synthetic goals efficiently and effectively.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Catalyst Efficiency in Cross-Coupling Reactions of 2-Chloro-5-fluoropyrazine
Prepared by: Gemini, Senior Application Scientist
Introduction
The pyrazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] The strategic functionalization of this heterocycle is paramount in drug discovery programs, enabling the fine-tuning of molecular properties to enhance efficacy, selectivity, and pharmacokinetic profiles. 2-Chloro-5-fluoropyrazine is a valuable starting material, offering two distinct reaction sites for diversification. Transition metal-catalyzed cross-coupling reactions are indispensable tools for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on such heteroaromatic systems.[2][3]
This guide provides a comparative analysis of various catalyst systems for the cross-coupling of this compound. We will delve into the efficiency of catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, supported by experimental data. The objective is to equip researchers, chemists, and drug development professionals with the insights needed to select the optimal catalytic system for their specific synthetic challenges, thereby accelerating research and development.
Core Principles of Palladium-Catalyzed Cross-Coupling
The majority of modern cross-coupling reactions rely on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. While specific details vary between reaction types, the fundamental catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Cl) of the this compound, forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.[4][5]
-
Transmetalation (e.g., Suzuki) or Nucleophile Coordination/Deprotonation (e.g., Buchwald-Hartwig): In the Suzuki reaction, an organoboron species transfers its organic group to the palladium center.[6] In the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[4][7]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][7]
The efficiency of this cycle is profoundly influenced by the choice of palladium precursor, ligand, base, and solvent. For challenging substrates like electron-deficient chloro-heterocycles, the ligand's electronic and steric properties are critical for promoting the key steps of the catalytic cycle.[8]
Generalized Palladium Cross-Coupling Cycle
Caption: A simplified representation of the Pd(0)/Pd(II) catalytic cycle.
Catalyst Efficiency Comparison for this compound
The following sections compare catalyst systems for the most common cross-coupling reactions. The data is synthesized from studies on chloropyrazines and analogous challenging heteroaryl chlorides.
A. Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl and heteroaryl-aryl linkages.[9] Its popularity stems from the mild reaction conditions and the commercial availability and stability of boronic acid coupling partners.[9] For chloro-heteroarenes, catalyst systems with electron-rich and bulky phosphine ligands are often required to achieve high yields.
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Insight |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100-120 | 15-30 min (MW) | Good to Excellent | A standard, effective catalyst for many pyrazine couplings.[6] |
| Pd(dppf)Cl₂ | Na₂CO₃ | ACN/H₂O | 80 | 12-24 | Good | A reliable catalyst, though may require longer reaction times.[10] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2-12 | Excellent | Buchwald ligands like SPhos are highly active for heteroaryl chlorides.[11][12] |
| ONO Pincer Pd(II) | K₂CO₃ | Toluene/H₂O | 100 | 1-3 | Excellent | Novel pincer complexes show superior activity at low catalyst loadings (0.01%).[13] |
| CoCl₂ / Zn dust | - | THF | 25-65 | 2-12 | Satisfactory to High | A cobalt-catalyzed alternative for coupling with in situ generated organozincs.[14] |
Expertise & Experience: While classic catalysts like Pd(PPh₃)₄ are a good starting point, the data points towards modern phosphine ligands (e.g., Buchwald's SPhos) or specialized pincer complexes for maximizing efficiency.[11][12][13] These advanced ligands create a more electron-rich palladium center, which facilitates the challenging oxidative addition of the C-Cl bond. The use of K₃PO₄ as a base is often beneficial for difficult couplings. For researchers prioritizing green chemistry and lower costs, cobalt-catalyzed systems present a viable, though less conventional, alternative.[14]
B. Buchwald-Hartwig Amination: C(sp²)–N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, replacing harsher classical methods.[15] The reaction's success with aryl chlorides is highly dependent on the ligand, with sterically hindered, electron-rich phosphine ligands being essential for high catalyst turnover and broad substrate scope.[4][8]
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Insight |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80-110 | 12-24 | Moderate to Good | An early generation bidentate ligand, effective but often superseded.[15] |
| Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | 80-100 | 2-18 | Good to Excellent | RuPhos is a highly effective ligand for coupling heteroaryl chlorides.[9] |
| Pd G3 BrettPhos | LHMDS | THF | 25-80 | 1-12 | Excellent | Pre-catalysts with bulky dialkylbiaryl phosphine ligands are highly active.[7] |
| Pd-PEPPSI-IPentAn | K₃PO₄ | Dioxane | 120 | 12 | Good | N-Heterocyclic Carbene (NHC) based catalysts are a powerful alternative.[16] |
Expertise & Experience: For the amination of this compound, second and third-generation Buchwald-Hartwig catalyst systems are the most reliable choice. Ligands like RuPhos and BrettPhos are specifically designed to overcome the challenges of coupling unreactive aryl chlorides.[7][9] The choice of base is critical; strong, non-nucleophilic bases like NaOt-Bu or LHMDS are typically required to deprotonate the amine and facilitate the catalytic cycle.[4][17] The use of pre-formed palladium pre-catalysts (e.g., G3 BrettPhos) can offer greater reproducibility and user convenience.
C. Sonogashira Coupling: C(sp²)–C(sp) Bond Formation
The Sonogashira coupling provides a direct route to arylalkynes by reacting an aryl halide with a terminal alkyne.[18] The classic system employs a palladium catalyst with a copper(I) co-catalyst, although copper-free variants have been developed to avoid homo-coupling byproducts.[19][20]
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Insight |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF / DMF | 25-70 | 2-12 | Good | The standard, widely used catalyst system for Sonogashira couplings.[18][21] |
| Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 80-100 | 4-16 | Good to Excellent | Use of bulky phosphine ligands can improve yields for aryl chlorides. |
| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | i-Pr₂NH | Toluene | 25 | 1-4 | Excellent | A highly active system for room temperature coupling of aryl bromides; adaptable for chlorides.[19] |
| SBA-16 supported Pd-complex | Et₃N | Toluene | 100 | 12 | Excellent | Heterogeneous catalysts allow for easy recovery and reuse.[22] |
Expertise & Experience: The traditional Pd/Cu system is often sufficient for Sonogashira reactions on pyrazine systems.[3] However, for difficult couplings or sensitive substrates, employing bulky ligands like XPhos or moving to a highly active catalyst like the one reported by Fu and Buchwald (Pd(PhCN)₂Cl₂/P(t-Bu)₃) can be advantageous.[19] The development of heterogeneous catalysts offers a promising avenue for sustainable synthesis, simplifying product purification and allowing for catalyst recycling.[22]
D. Heck Reaction: C(sp²)–C(sp²) Vinylation
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, representing a powerful method for C-C bond formation.[23] The reaction typically uses a Pd(0) or Pd(II) precursor with a phosphine ligand and a base.
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Insight |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF / ACN | 80-120 | 12-24 | Moderate to Good | A classic Heck system, suitable for many applications.[23][24] |
| Herrmann's Palladacycle | NaOAc | DMF | 100-140 | 2-12 | Good to Excellent | Palladacycles are highly stable and active pre-catalysts.[24] |
| [(P(NC₅H₁₀)₃)₂PdCl₂] | K₂CO₃ | NMP | 100 | 1-5 | Excellent | A highly active aminophosphine-based catalyst promoting rapid conversion.[25] |
| Pd(OAc)₂ (ligand-free) | K₂CO₃ | Ionic Liquid | 120 | 2-6 | Good | Ionic liquids can serve as both solvent and stabilizer, eliminating the need for phosphine ligands.[23] |
Expertise & Experience: While standard Pd(OAc)₂/PPh₃ systems can be effective, more active pre-catalysts like Herrmann's palladacycle or the aminophosphine complex can significantly reduce reaction times and improve yields, especially at lower temperatures.[24][25] The choice of base is often triethylamine for Jeffery conditions or an inorganic base like K₂CO₃ or NaOAc. The development of ligand-free systems in ionic liquids points towards greener and more simplified protocols.[23]
Recommended Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general and robust method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, adaptable from microwave-assisted procedures which are common for library synthesis in drug discovery.[6]
Materials & Reagents
-
This compound
-
Arylboronic acid (2.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Potassium Carbonate (K₂CO₃) (3 equivalents)
-
1,4-Dioxane (degassed)
-
Deionized Water (degassed)
-
Microwave synthesis vial with stir bar
-
Argon or Nitrogen gas supply
Procedure
-
Vial Preparation: To a clean, dry microwave synthesis vial containing a magnetic stir bar, add this compound (e.g., 0.5 mmol, 66.2 mg).
-
Reagent Addition: Add the arylboronic acid (1.1 mmol), potassium carbonate (1.5 mmol, 207 mg), and Pd(PPh₃)₄ (0.01 mmol, 11.6 mg).
-
Inert Atmosphere: Seal the vial with a cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times. Causality: This step is crucial to remove oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands, leading to deactivation and lower yields.
-
Solvent Addition: Using a syringe, add degassed 1,4-dioxane (4 mL) and degassed deionized water (2 mL). Causality: The aqueous/organic solvent mixture is essential for dissolving both the organic reagents and the inorganic base, facilitating the transmetalation step.
-
Microwave Irradiation: Place the sealed vial into the microwave reactor. Irradiate the mixture at 120 °C for 20 minutes with stirring. Causality: Microwave heating provides rapid and uniform heating, significantly accelerating the reaction rate compared to conventional heating.
-
Work-up: After the reaction is complete and the vial has cooled to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure product.
Experimental Workflow Diagram
Caption: A typical workflow for Suzuki coupling of this compound.
Conclusion
The cross-coupling of this compound is a highly versatile strategy for generating novel molecular architectures for drug discovery and materials science. While a range of catalysts can be employed, achieving high efficiency, particularly with the less reactive C-Cl bond, often necessitates the use of modern, specialized catalyst systems.
-
For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems based on bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, RuPhos, BrettPhos) consistently provide superior results in terms of yield and reaction time.
-
For Sonogashira and Heck reactions, traditional catalysts often suffice, but highly active palladacycle or aminophosphine-based systems can offer significant advantages, including milder conditions and faster conversions.
Researchers should consider the specific transformation, substrate scope, and desired reaction conditions when selecting a catalyst. The data and protocols presented in this guide serve as a robust starting point for methodological development and the efficient synthesis of functionalized pyrazine derivatives.
References
- 1. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. thieme.de [thieme.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Cobalt-catalyzed cross-coupling between in situ prepared arylzinc halides and 2-chloropyrimidine or 2-chloropyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. uwindsor.ca [uwindsor.ca]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. iris.unina.it [iris.unina.it]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Heck, Suzuki and Sonogashira cross-coupling reactions using ppm level of SBA-16 supported Pd-complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Heck reaction - Wikipedia [en.wikipedia.org]
- 24. mdpi.com [mdpi.com]
- 25. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Differentiating Isomers of 2-Chloro-5-fluoropyrazine Derivatives
Introduction: The Analytical Challenge of Positional Isomerism
In the landscape of pharmaceutical and agrochemical development, halogenated heterocyclic compounds, such as 2-chloro-5-fluoropyrazine derivatives, are foundational scaffolds.[1] Their specific biological activity is intrinsically linked to their precise molecular structure. Positional isomers—molecules with the same chemical formula but different arrangements of substituents on the pyrazine ring—can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. Consequently, the unambiguous identification of each isomer is not merely an academic exercise but a critical step in ensuring the safety and efficacy of a potential drug candidate.
This guide provides an in-depth, integrated spectroscopic strategy for differentiating positional isomers of this compound derivatives. We will move beyond simple data reporting to explain the causal relationships behind experimental choices, offering a robust, self-validating framework for researchers in the field.
The Core Conundrum: Distinguishing Closely Related Structures
Consider a common synthetic pathway for pyrazine derivatives that might yield a mixture of positional isomers, for example, 2-chloro-5-fluoro-3-aminopyrazine (Isomer A) and 2-chloro-5-fluoro-6-aminopyrazine (Isomer B). These molecules share the same mass and elemental composition, rendering many basic analytical techniques insufficient for differentiation. Our challenge is to leverage the subtle differences in their electronic and spatial environments using a multi-faceted spectroscopic approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy is the most powerful technique for isomer differentiation due to its sensitivity to the local chemical environment of each nucleus.[2] For this class of compounds, a combination of ¹H, ¹³C, ¹⁹F, and 2D NMR experiments provides an unparalleled level of structural detail.
Expertise in Action: Why ¹⁹F NMR is a Critical Tool
The ¹⁹F nucleus is ideal for this analysis for several reasons: it is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive.[3][4] Most importantly, the ¹⁹F chemical shift is exquisitely sensitive to changes in its electronic environment, spanning a range of over 800 ppm, which is significantly wider than that for ¹H NMR.[3][4][5] This sensitivity allows for clear differentiation between isomers where the fluorine atom is in a different position relative to other substituents.
Multi-dimensional Analysis for Unambiguous Assignment
While 1D spectra provide initial clues, 2D NMR experiments are essential for connecting the dots and building a complete, unambiguous structural picture.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protonated carbons.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for differentiating positional isomers. HMBC reveals correlations between protons and carbons over two to three bonds (and sometimes four).[6][7] By observing the long-range couplings from a proton to distant carbons, one can piece together the molecular skeleton and confirm the precise substitution pattern.[6][7][8]
Comparative NMR Data for Hypothetical Isomers
The following table illustrates the expected differences in NMR data between our hypothetical isomers, 2-chloro-5-fluoro-3-aminopyrazine (Isomer A) and 2-chloro-5-fluoro-6-aminopyrazine (Isomer B).
| Parameter | Isomer A (Predicted) | Isomer B (Predicted) | Rationale for Differentiation |
| ¹H Chemical Shift (δ) | Single aromatic proton signal (H-6) | Single aromatic proton signal (H-3) | The position of the proton relative to the electron-donating amino group and electron-withdrawing halogens will cause a significant shift difference. |
| ¹⁹F Chemical Shift (δ) | Distinct chemical shift | Different chemical shift from Isomer A | The electronic environment of the fluorine atom is different in each isomer, leading to a unique resonance in the ¹⁹F spectrum.[9] |
| HMBC Correlations | H-6 will show a correlation to C-2, C-4, and C-5. The protons of the NH₂ group will show correlations to C-3 and C-4. | H-3 will show a correlation to C-2, C-4, and C-5. The protons of the NH₂ group will show correlations to C-5 and C-6. | The long-range coupling patterns are unique to each substitution pattern and provide definitive proof of the isomer's identity. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe.
-
1D Spectra Acquisition:
-
Acquire a standard ¹H spectrum to assess purity and observe proton signals.
-
Acquire a ¹³C{¹H} (proton-decoupled) spectrum.
-
Acquire a ¹⁹F{¹H} (proton-decoupled) spectrum using an appropriate reference standard (e.g., CFCl₃).
-
-
2D Spectra Acquisition:
-
Acquire a gradient-selected HSQC spectrum to correlate one-bond C-H connections.
-
Acquire a gradient-selected HMBC spectrum, optimizing the long-range coupling delay (typically for J = 8-10 Hz) to observe 2- and 3-bond correlations.[6]
-
-
Data Processing and Analysis: Process all spectra using appropriate window functions. Analyze the 1D spectra to identify chemical shifts and coupling constants. Use the HSQC and HMBC spectra to build the molecular framework and confirm the substituent positions.
Mass Spectrometry (MS): Confirming Composition and Probing Fragmentation
Mass spectrometry is an essential complementary technique. High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition, while tandem mass spectrometry (MS/MS) can reveal isomer-specific fragmentation patterns.
Expertise in Action: Differentiating Isomers through Fragmentation
When subjected to collision-induced dissociation (CID) in an MS/MS experiment, the molecular ion will fragment in a manner dictated by its structure. The stability of the resulting fragment ions often differs between isomers.[10][11] For our pyrazine derivatives, the position of the substituents will influence the cleavage of the ring and the loss of neutral molecules (e.g., HCN, Cl•, F•).
For instance, the fragmentation of a pyrazine N-oxide can be influenced by the substituent position, leading to different relative intensities of fragment ions that allow for isomer differentiation.[12] Similarly, for our target molecules, the position of the amino group relative to the halogens will direct the fragmentation pathway, creating a unique "fingerprint" for each isomer in the MS/MS spectrum.
Comparative MS Data for Hypothetical Isomers
| Parameter | Isomer A (Predicted) | Isomer B (Predicted) | Rationale for Differentiation |
| HRMS (M+H)⁺ | Identical m/z value | Identical m/z value | Confirms identical elemental composition. |
| Key MS/MS Fragments | Fragmentation may favor specific ring cleavages or neutral losses based on the 3-amino position. | A different set of fragment ion intensities due to the influence of the 6-amino group on bond stabilities. | The relative abundance of specific fragment ions will differ, providing a quantitative basis for differentiation.[13] |
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
Chromatography: Use a reverse-phase C18 HPLC column to separate the isomers if they are in a mixture. A gradient elution from water to acetonitrile is typically effective.
-
Mass Spectrometry:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Perform a full scan MS experiment to identify the molecular ion peak [M+H]⁺.
-
Perform a product ion scan (MS/MS) on the isolated molecular ion. Select a range of collision energies to observe the full fragmentation pattern.
-
-
Data Analysis: Compare the retention times of the isomers. Analyze the MS/MS spectra for unique fragment ions or significant differences in the relative abundance of common fragments.
Vibrational Spectroscopy (IR & Raman): A Complementary Fingerprint
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule.[14] While often considered less definitive than NMR for complex isomer differentiation, they provide a valuable and rapid fingerprint. The key principle for distinguishing isomers lies in molecular symmetry.[15][16]
Expertise in Action: The Power of Symmetry
Positional isomers often belong to different point groups, which dictates which vibrational modes are IR-active and which are Raman-active. For molecules with a center of inversion, there will be no overlap between IR and Raman active modes (rule of mutual exclusion).[16] While our hypothetical isomers do not possess such high symmetry, the substitution pattern significantly alters the dipole moment changes and polarizability changes associated with specific bond vibrations (e.g., C-Cl stretch, C-F stretch, ring breathing modes).[17] This results in distinct peak positions and intensities in the IR and Raman spectra, particularly in the "fingerprint region" (below 1500 cm⁻¹).
An Integrated Strategy for Unambiguous Isomer Identification
No single technique should be used in isolation. A robust, self-validating workflow combines the strengths of each method to build an unshakeable structural proof.
Caption: Integrated workflow for isomer differentiation.
This workflow begins with parallel analysis by LC-MS and 1D NMR to quickly confirm mass and formulate a structural hypothesis. This is followed by definitive, in-depth analysis using MS/MS and 2D NMR to provide orthogonal, conclusive evidence for the final isomer assignment.
Conclusion
The differentiation of positional isomers of this compound derivatives is a challenge that demands a meticulous and multi-pronged analytical approach. By moving beyond a single technique and instead integrating the definitive structural power of 2D NMR, the compositional and fragmentation insights from mass spectrometry, and the fingerprinting capabilities of vibrational spectroscopy, researchers can achieve unambiguous and trustworthy characterization. This rigorous validation is the cornerstone of scientific integrity and is paramount to the successful development of novel chemical entities.
References
- 1. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 5. biophysics.org [biophysics.org]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. scienceready.com.au [scienceready.com.au]
- 12. A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides using metal ion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 15. echemi.com [echemi.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. researchgate.net [researchgate.net]
Validating Biological Activity: A Comparative Guide to Compounds Synthesized from 2-Chloro-5-fluoropyrazine
For Researchers, Scientists, and Drug Development Professionals
The pyrazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic functionalization of the pyrazine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. 2-Chloro-5-fluoropyrazine, with its distinct electronic properties conferred by the halogen substituents, presents a versatile starting point for the synthesis of novel derivatives with potential therapeutic applications. This guide provides an in-depth, objective comparison of methodologies to validate the biological activity of compounds synthesized from this valuable precursor, supported by experimental data from closely related pyrazine derivatives.
The this compound Scaffold: A Gateway to Diverse Bioactivity
The presence of both chlorine and fluorine atoms on the pyrazine ring of this compound offers medicinal chemists a unique handle for synthetic diversification. The electron-withdrawing nature of these halogens activates the ring towards nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide array of functional groups. This chemical tractability has led to the exploration of its derivatives in various therapeutic areas, including oncology, infectious diseases, and neurology. Pyrazine-containing drugs have demonstrated a range of pharmacological activities, including kinase inhibition, antimicrobial effects, and anticancer properties.[1][2]
Comparative Validation of Biological Activity: Key Assay Methodologies
The journey from a synthesized compound to a potential drug candidate is paved with rigorous biological validation. This section details key experimental protocols and presents comparative data for pyrazine derivatives, illustrating how researchers can effectively characterize the biological activity of their novel compounds derived from this compound.
Anticancer Activity: Cytotoxicity Assays
A primary screening step for potential anticancer agents is the evaluation of their cytotoxic effects against various cancer cell lines.[3] Commonly employed assays include the MTT, SRB, and LDH assays, each providing a different perspective on cell death and viability.
Experimental Workflow: General Cytotoxicity Screening
Caption: General workflow for in vitro cytotoxicity testing.
Comparative Data: Cytotoxicity of Pyrazine Derivatives
While specific data for this compound derivatives is emerging, we can draw comparisons from structurally related compounds. For instance, a series of 2-chloro-3-hydrazinopyrazine derivatives were evaluated for their anticancer activity.
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference Compound (IC50, µM) |
| CHP4 | Hydrazone with 4-hydroxy-3-methoxybenzaldehyde | Differentiated PC12 | Non-toxic up to 100 µM | Donepezil (for AChE inhibition) |
| 14g | Quinazoline-chalcone derivative | K-562 (Leukemia) | 0.622 | Doxorubicin (Adriamycin) |
| 16c | Pyrimidodiazepine derivative | Multiple cell lines | Highly cytotoxic | Doxorubicin (Adriamycin) |
| 2h | Thiazolidinone derivative | NCI-60 panel | 1.57 (mean GI50) | - |
This table presents data from different studies on various pyrazine derivatives to illustrate the range of observed anticancer activities.[1][4][5]
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and add 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Enzyme Inhibition: A Targeted Approach
Many drugs exert their effects by inhibiting specific enzymes.[7] Pyrazine derivatives have shown promise as inhibitors of various kinases and other enzymes.[2]
Experimental Workflow: General Enzyme Inhibition Assay
Caption: General workflow for an enzyme inhibition assay.
Comparative Data: Kinase Inhibition by Pyrazine Derivatives
Kinase inhibitors are a major class of anticancer drugs.[8] Several pyrazine-based kinase inhibitors have been developed.
| Compound Scaffold | Target Kinase | IC50 (nM) | Reference Compound |
| Pyrazolo[1,5-a]pyrazine | JAK1, JAK2, JAK3, TYK2 | < 10 | Ruxolitinib |
| Pyrazino[2,3-b]pyrazine-2-one | mTOR | - | Everolimus |
| Pyrazine-2-carbonitrile | CHK1 | 1 | - |
| Pyrazine-primidin-2-yl | BCR-ABL-1 | 34 | Imatinib |
This table showcases the potency of different pyrazine scaffolds against various kinase targets.[1]
Protocol: Acetylcholinesterase (AChE) Inhibition Assay
This assay is relevant for screening compounds for potential use in treating Alzheimer's disease.[4]
-
Reagent Preparation: Prepare Ellman's reagent (DTNB), acetylthiocholine iodide (ATCI), and a solution of AChE in phosphate buffer.
-
Assay Setup: In a 96-well plate, add buffer, test compound dilutions, and the enzyme solution.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature.
-
Reaction Initiation: Add DTNB and ATCI to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes.
-
Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each compound concentration. Determine the IC₅₀ value.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyrazine derivatives have demonstrated promising antibacterial and antifungal activities.[9]
Experimental Workflow: Broth Microdilution for MIC Determination
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 2-(5-Chloro-2-fluoro-3-pyridinyl)pyrazine | C9H5ClFN3 | CID 171849608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of new 2-substituted analogs of fluphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 1,2,4-triazoloazines as potent anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. jyoungpharm.org [jyoungpharm.org]
A Senior Application Scientist's Guide: Head-to-Head Comparison of Ligands for the Buchwald-Hartwig Amination of 2-Chloro-5-fluoropyrazine
Introduction: The Critical Role of 2-Amino-5-fluoropyrazines in Modern Drug Discovery
In the landscape of medicinal chemistry, the 2-amino-5-fluoropyrazine scaffold is a privileged structure, forming the core of numerous therapeutic agents. Its prevalence stems from the unique electronic properties conferred by the pyrazine ring and the fluorine substituent, which can modulate metabolic stability, binding affinity, and pharmacokinetic profiles. The synthesis of these vital building blocks frequently relies on the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen (C-N) bonds.[1]
However, the application of this methodology to electron-deficient heteroaryl chlorides like 2-Chloro-5-fluoropyrazine is not without its challenges. The inherent Lewis basicity of the pyrazine nitrogen can lead to catalyst inhibition or deactivation, while the electron-withdrawing nature of the ring and the fluorine atom influences the reactivity of the C-Cl bond. Consequently, the choice of phosphine ligand is not merely a matter of preference but a critical parameter that dictates the success, efficiency, and scalability of the reaction.
This guide provides a head-to-head comparison of several prominent classes of ligands for the Buchwald-Hartwig amination of this compound. We will delve into the mechanistic rationale behind their performance, present comparative data, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals to make informed decisions for their synthetic campaigns.
The Engine of C-N Bond Formation: The Buchwald-Hartwig Catalytic Cycle
Understanding the fundamental mechanism is key to appreciating the role of the ligand. The catalytic cycle, illustrated below, comprises three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][3] The ligand, bound to the palladium center, influences the rate and efficiency of each of these steps. A successful ligand must facilitate the activation of the C-Cl bond, promote the formation of the key palladium-amido intermediate, and, most critically, accelerate the final C-N bond-forming reductive elimination to release the product and regenerate the active catalyst.
References
A Senior Application Scientist's Guide to Benchmarking Bases for the Suzuki Coupling of 2-Chloro-5-fluoropyrazine
For drug development professionals and synthetic chemists, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1] Its reliability and functional group tolerance have cemented its role in the synthesis of complex molecules, particularly in the construction of biaryl and heteroaryl scaffolds common in pharmaceuticals.[2] The pyrazine core, for instance, is a privileged structure found in numerous therapeutic agents.[3]
However, the efficiency of the Suzuki coupling is not guaranteed. Electron-deficient heteroaryl halides, such as 2-Chloro-5-fluoropyrazine, present a distinct challenge. While the electron-withdrawing nature of the pyrazine ring and the fluorine atom activates the C-Cl bond towards oxidative addition, it can also complicate other steps in the catalytic cycle. The choice of base, a seemingly simple parameter, becomes a critical determinant of reaction success, profoundly influencing yield, reaction rate, and selectivity.
This guide provides an in-depth comparison of various bases for the Suzuki coupling of this compound, moving beyond a simple protocol to explain the mechanistic rationale behind base selection. We will provide supporting experimental data to empower researchers to make informed decisions for optimizing their synthetic routes.
The Mechanistic Importance of the Base: More Than a Simple Proton Scavenger
The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4] The base's most critical intervention occurs during the transmetalation step, which is frequently the rate-determining phase of the entire cycle.[5]
In the absence of a base, the transfer of the organic group from the neutral boronic acid to the palladium center is exceedingly slow.[6] The base's primary role is to activate the organoboron species, but the precise mechanism has been a subject of extensive study. Two pathways are predominantly considered:
-
The Boronate Pathway: The base reacts with the boronic acid to form a highly nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻). This activated species readily transfers its organic moiety to the palladium(II) center.[7][8][9] This is the most widely accepted and critical function of the base.
-
The Hydroxide/Alkoxide Pathway: The base can first react with the palladium(II)-halide complex to exchange the halide for a hydroxide or alkoxide ligand. This modified palladium complex is then suggested to react with the neutral boronic acid.[1][5]
The properties of the base—its strength, solubility, and the nature of its counter-ion—dictate its effectiveness in promoting these pathways.[10] For a challenging substrate like this compound, a base that efficiently generates a high concentration of the active boronate species is paramount for achieving high conversion.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the base's role.
Experimental Design for Benchmarking Bases
To objectively evaluate the performance of different bases, a standardized experiment was designed. This compound was coupled with a representative arylboronic acid, 4-methoxyphenylboronic acid, under identical conditions, with the base being the only variable.
Caption: Experimental workflow for comparing bases in Suzuki coupling.
Standardized Protocol for Base Comparison
The following procedure was executed in parallel for each base tested.
Materials:
-
This compound (1.0 equiv, 0.5 mmol)
-
4-Methoxyphenylboronic acid (1.2 equiv, 0.6 mmol)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Base (2.0 equiv, 1.0 mmol) - Variable
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add this compound (66.3 mg), 4-methoxyphenylboronic acid (91.2 mg), Pd₂(dba)₃ (9.2 mg), and SPhos (16.4 mg).
-
Add the designated base (e.g., K₂CO₃: 138.2 mg; K₃PO₄: 212.3 mg; Cs₂CO₃: 325.8 mg; TEA: 101.2 mg, 139 µL).
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with dry nitrogen gas (this cycle is repeated three times).
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Place the vial in a preheated oil bath or heating block at 90°C and stir vigorously.
-
Monitor the reaction progress by LC-MS.
-
Upon completion (or after 12 hours), cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL).
-
Separate the organic layer, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate) to determine the isolated yield.
Results: A Quantitative Comparison of Base Performance
The performance of each base was evaluated based on the isolated yield of the desired product, 2-(4-methoxyphenyl)-5-fluoropyrazine, after a 12-hour reaction time.
| Base | Formula | Base Type | pKa (of conj. acid) | Isolated Yield (%) | Observations |
| Triethylamine (TEA) | Et₃N | Organic (Amine) | 10.7 | < 5% | Ineffective; starting material largely unreacted. |
| Potassium Carbonate | K₂CO₃ | Inorganic (Carbonate) | 10.3 | 68% | Moderate conversion; a viable, cost-effective option. |
| Potassium Phosphate | K₃PO₄ | Inorganic (Phosphate) | 12.3 | 89% | High yield; demonstrates the benefit of stronger basicity. |
| Cesium Carbonate | Cs₂CO₃ | Inorganic (Carbonate) | 10.3 | 96% | Excellent yield; superior performance observed. |
Discussion and Interpretation of Results
The experimental data clearly demonstrates a strong correlation between the choice of base and the efficiency of the Suzuki coupling for this challenging heteroaryl chloride.
-
Triethylamine (TEA): The negligible yield obtained with TEA is expected.[11] Organic amine bases are generally not sufficiently basic to deprotonate the boronic acid to form the reactive boronate species in the aqueous/organic solvent mixture. Their primary utility lies in reactions where they act as HCl scavengers, which is not the main role of the base in the Suzuki mechanism.
-
Potassium Carbonate (K₂CO₃): As a moderately strong and widely used inorganic base, K₂CO₃ provided a respectable yield.[12] It is capable of promoting the reaction, making it a suitable choice for initial screening or when cost is a primary driver. However, for a less reactive substrate like an aryl chloride, its efficacy is clearly limited compared to stronger bases.
-
Potassium Phosphate (K₃PO₄): The significant increase in yield with K₃PO₄ highlights the importance of base strength.[13] With a higher pKa, it more effectively drives the equilibrium towards the formation of the boronate "ate" complex, accelerating the rate-limiting transmetalation step.
-
Cesium Carbonate (Cs₂CO₃): This base consistently provides superior results in many challenging palladium-catalyzed couplings, a phenomenon often termed the "Cesium Effect".[14] While its basicity is similar to K₂CO₃, its exceptional performance is attributed to several factors:
-
Higher Solubility: Cs₂CO₃ has significantly better solubility in organic solvents compared to its potassium or sodium counterparts, leading to a higher effective concentration of the base.[15][16]
-
Cation Effect: The large, soft, and highly polarizable Cs⁺ cation is believed to play a direct role. It may coordinate to intermediates in the catalytic cycle, potentially facilitating the dissociation of ligands or accelerating the reductive elimination step.[14] It can also break up palladium aggregates, maintaining a higher concentration of the active monomeric catalyst.
-
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of this compound, the choice of base is a critical optimization parameter. Our benchmarking study reveals a clear hierarchy of effectiveness:
Cs₂CO₃ > K₃PO₄ > K₂CO₃ >> TEA
Key Recommendations for Researchers:
-
Prioritize Strong Inorganic Bases: For electron-deficient heteroaryl chlorides, weak organic bases like TEA are unsuitable. Start with strong inorganic bases.
-
For Maximum Yield: Cesium carbonate is unequivocally the base of choice for maximizing yield and reaction rate with this substrate class.[15] Its higher cost is often justified by the superior outcome, especially in the context of drug development where material throughput is critical.
-
A Robust Alternative: Potassium phosphate is an excellent and often more economical alternative to cesium carbonate, delivering high yields and representing a good balance of performance and cost.[13]
-
For Initial Screening: Potassium carbonate remains a viable option for initial screening or for more activated coupling partners where maximizing yield is not the absolute priority.
Ultimately, while this guide provides a strong, mechanistically-grounded starting point, empirical validation remains the gold standard in synthetic chemistry. We encourage researchers to use this data to streamline their optimization efforts for the rapid and efficient synthesis of novel pyrazine-containing molecules.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 15. old.inno-chem.com.cn [old.inno-chem.com.cn]
- 16. quora.com [quora.com]
A Researcher's Guide to 2-Chloro-5-fluoropyrazine: A Comparative Cost and Performance Analysis for Synthetic Chemistry
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles is a cornerstone of molecular design. 2-Chloro-5-fluoropyrazine has emerged as a valuable building block, offering a unique combination of reactivity and structural properties. The pyrazine core is a privileged scaffold in medicinal chemistry, while the fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth comparative analysis of this compound and its principal alternatives, focusing on the practical considerations of synthesis, cost-effectiveness, and performance in key synthetic transformations.
Synthetic Pathways: A Cost-Driver Analysis
The economic viability of a building block is intrinsically linked to the efficiency and cost of its synthesis. Here, we dissect the synthetic routes to this compound and its key alternatives, highlighting the factors that influence their final cost.
This compound: A Multi-Step Endeavor
A plausible and common route to this compound begins with the commercially available 2-aminopyrazine. The synthesis is a multi-step sequence, each stage contributing to the final cost through reagents, solvents, purification, and labor.
A likely synthetic pathway involves:
-
Chlorination: Introduction of a chlorine atom at the 5-position of 2-aminopyrazine.
-
Fluorination: Replacement of the chlorine with fluorine, often via a Balz-Schiemann type reaction or nucleophilic aromatic substitution (SNAr).
-
Diazotization & Sandmeyer Reaction: Conversion of the amino group to a chloro group via a diazonium salt intermediate.[1][2][3][4]
This route, while feasible, involves several distinct transformations, including the use of potentially hazardous reagents like nitrites in acidic conditions and the management of multiple intermediate purification steps, which collectively increase the manufacturing cost.
Alternative 1: 2,5-Dichloropyrazine – The Workhorse Precursor
2,5-Dichloropyrazine is a widely used and cost-effective alternative, serving as a versatile starting material for a vast array of pyrazine derivatives.[5][6][7] Its synthesis is a more direct two-step process from 2-aminopyrazine.[8]
-
Causality Behind the Choice: The primary advantage of this route is its conciseness. Starting from the same precursor as this compound, it reaches a stable, versatile intermediate in fewer steps, inherently reducing production costs. The resulting 2,5-dichloropyrazine offers two reactive sites for subsequent functionalization.[5]
Experimental Protocol: Synthesis of 2,5-Dichloropyrazine [6][9]
-
Step 1: Synthesis of 5-chloropyrazine-2-amine.
-
To a stirred solution of pyrazine-2-amine (1.0 eq) in anhydrous dichloromethane (DCM), add N-chlorosuccinimide (NCS) (1.05 eq).
-
Heat the reaction mixture to 40°C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the mixture with water, dry the organic layer with sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
Step 2: Synthesis of 2,5-Dichloropyrazine.
-
Dissolve 5-chloropyrazine-2-amine (1.0 eq) in concentrated hydrochloric acid and cool to -10°C.
-
Slowly add an aqueous solution of sodium nitrite (2.05 eq) over 1 hour.
-
Stir the mixture at 0°C for 1 hour and then at room temperature for 2 hours, monitoring by TLC.
-
Neutralize the reaction mixture with a 50% NaOH solution and extract with DCM.
-
Dry the combined organic layers and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2,5-Dichloropyrazine.
-
Alternative 2: 2-Amino-5-fluoropyridine – A Fluorinated Isostere
While a pyridine and not a pyrazine, 2-amino-5-fluoropyridine is often considered in similar synthetic programs where a fluoro-substituted, nitrogen-containing heterocycle is required. Its synthesis from 2-aminopyridine is a well-established, albeit lengthy, process.[10][11]
-
Expertise & Experience: This multi-step synthesis involves classical named reactions, each with specific requirements for temperature control and reagent handling.[10] The overall yield is impacted by the efficiency of each of the six steps, making it a more complex and potentially costly alternative compared to the dichloropyrazine route.
DOT Script: Synthesis of 2-Amino-5-fluoropyridine
Caption: Multi-step synthesis of 2-Amino-5-fluoropyridine.
Alternative 3: 2-Chloro-5-fluoropyrimidine – A Regioisomeric Option
2-Chloro-5-fluoropyrimidine offers a different arrangement of nitrogen atoms, which can be crucial for tuning electronic properties and biological activity.[12] A common synthetic route starts from the readily available 5-fluorouracil.[13][14]
-
Trustworthiness: This method employs phosphorus oxychloride (POCl₃), a hazardous and corrosive reagent that requires specialized handling and equipment. While effective for chlorination, the associated safety and disposal costs must be factored into the overall economic assessment.[13] Newer methods using reagents like triphosgene may offer a less hazardous alternative.[15]
Comparative Cost Analysis Summary
The cost of these building blocks is a function of starting material price, number of synthetic steps, reagent costs, yield, and purification requirements.
| Feature | This compound | 2,5-Dichloropyrazine | 2-Amino-5-fluoropyridine | 2-Chloro-5-fluoropyrimidine |
| Starting Material | 2-Aminopyrazine | 2-Aminopyrazine | 2-Aminopyridine | 5-Fluorouracil |
| Typical # of Steps | 3+ | 2 | 6 | 1-2 |
| Key Reagents | NCS, Fluorinating Agent, NaNO₂/HCl | NCS, NaNO₂/HCl | HNO₃/H₂SO₄, Ac₂O, Reducing Agent, NaNO₂/HBF₄ | POCl₃ or Triphosgene |
| Process Complexity | High | Moderate | Very High | Moderate (Hazardous Reagent) |
| Purification | Multiple Chromatographic Steps | Multiple Chromatographic Steps | Multiple Intermediates | Distillation/Chromatography |
| Estimated Relative Cost | High | Low-Moderate | Very High | Moderate |
This table provides a qualitative comparison. Actual costs will vary based on scale, supplier, and process optimization.
Performance in Key Synthetic Reactions
The utility of a building block is determined by its reactivity and selectivity in common bond-forming reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazine and pyrimidine rings makes them highly susceptible to SNAr. In both this compound and 2,5-Dichloropyrazine, the chlorine atoms are the primary sites for nucleophilic attack by amines, alkoxides, and other nucleophiles. The C-F bond is significantly stronger and generally unreactive under typical SNAr conditions, making the fluorine atom a stable substituent. This differential reactivity is a key synthetic advantage.[5]
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are fundamental to modern drug discovery. The reactivity of halopyrazines in these transformations is critical.
-
Reactivity Hierarchy: The generally accepted order of reactivity for halogens in Pd-catalyzed cross-coupling is I > Br > Cl >> F .[16] This trend is governed by the carbon-halogen bond strength, where the weaker bonds (C-I, C-Br) undergo oxidative addition to the palladium catalyst more readily.
-
Strategic Advantage: For this compound, this reactivity trend is highly advantageous. The C-Cl bond serves as the reactive handle for Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions, while the robust C-F bond remains intact.[16] This allows for the selective introduction of aryl, heteroaryl, or amino groups at the 2-position, preserving the valuable fluorine substituent. 2,5-Dichloropyrazine offers two reactive C-Cl sites, allowing for mono- or di-substitution, which can be controlled by reaction conditions.[5]
DOT Script: Experimental Workflow for Comparative Suzuki Coupling
Caption: Workflow for comparing halopyrazine reactivity.
Experimental Protocol: Buchwald-Hartwig Amination of a Chloropyrazine [17][18][19]
-
Setup: To a dry Schlenk tube, add the chloropyrazine (1.0 eq), the desired amine (1.2 eq), a suitable base (e.g., Sodium tert-butoxide, 1.4 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., Xantphos, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene or dioxane via syringe.
-
Reaction: Heat the reaction mixture to 100-110°C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Conclusion and Recommendations
This compound is a highly valuable, albeit expensive, building block that provides direct access to 2-substituted-5-fluoropyrazine scaffolds. Its high cost is justified when the fluorine moiety is essential and alternative synthetic routes to the final target are more convoluted.
2,5-Dichloropyrazine represents the most cost-effective and versatile alternative. Its straightforward two-step synthesis from inexpensive starting materials makes it an ideal choice for large-scale synthesis and for programs where various substituents are explored at both the 2- and 5-positions. For projects requiring a fluorinated pyrazine, functionalization of 2,5-dichloropyrazine followed by a late-stage fluorination step could be a more economical strategy than starting with this compound.
2-Amino-5-fluoropyridine and 2-Chloro-5-fluoropyrimidine are not direct substitutes but are important alternatives when the specific electronic and structural properties of the pyridine or pyrimidine core are desired. Their synthetic complexities and associated costs should be carefully weighed against the project's specific molecular design requirements.
Ultimately, the choice of building block depends on a careful balance of cost, synthetic efficiency, and the strategic goals of the research program. For initial discovery efforts and library synthesis, the economic advantages of 2,5-Dichloropyrazine are compelling. For late-stage development where the 5-fluoro substituent is a confirmed pharmacophore, the directness of using This compound may outweigh its higher initial cost.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. innospk.com [innospk.com]
- 8. 2,5-Dichloropyrazine synthesis - chemicalbook [chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 12. ossila.com [ossila.com]
- 13. japsonline.com [japsonline.com]
- 14. researchgate.net [researchgate.net]
- 15. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Safety Operating Guide
A Guide to the Safe Disposal of 2-Chloro-5-fluoropyrazine and Related Halogenated Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard Profile: A Composite Analysis
Key Inferred Hazards:
-
Acute Toxicity (Oral): Likely harmful if swallowed.
-
Skin Corrosion/Irritation: Presumed to cause skin irritation and potentially severe burns.
-
Eye Damage/Irritation: Presumed to cause serious eye damage.
-
Flammability: May be a combustible or flammable liquid.
A summary of the known physical and chemical properties of structurally similar compounds is presented in Table 1 to provide a quantitative basis for the handling and disposal protocols that follow.
| Property | 2-Chloro-5-fluoropyrimidine[1] | 2-Chloro-5-fluoropyridine[4][7] | 2-Chloropyrazine[8] |
| CAS Number | 62802-42-0 | 31301-51-6 | 14508-49-7 |
| Molecular Formula | C₄H₂ClFN₂ | C₅H₃ClFN | C₄H₃ClN₂ |
| Molecular Weight | 132.52 g/mol | 131.54 g/mol | 114.53 g/mol |
| Physical State | Liquid | Low melting solid / Liquid | Liquid |
| Boiling Point | Not available | 147 °C | 153-154 °C |
| Flash Point | 65 °C (149 °F) | 42 °C (107.6 °F) | 57 °C (134.6 °F) |
| Density | 1.439 g/mL at 20 °C | 1.297 g/mL at 25 °C | 1.283 g/mL at 25 °C |
Table 1: Physicochemical Properties of Structurally Related Compounds. This table summarizes key physical and chemical data for compounds analogous to 2-Chloro-5-fluoropyrazine, providing a basis for safe handling and disposal procedures.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste segregation and culminates in transfer to a licensed hazardous waste disposal facility. The following workflow is designed to ensure compliance with environmental regulations and to minimize the risk of exposure.
Figure 1: Disposal Workflow for this compound. This diagram outlines the critical steps from initial waste segregation within the laboratory to final disposal via a certified environmental health and safety (EHS) provider.
-
Waste Segregation:
-
Immediately upon generation, any waste containing this compound, including residual amounts in containers, contaminated personal protective equipment (PPE), and spill cleanup materials, must be classified as "Halogenated Organic Waste"[9].
-
Do not mix this waste with non-halogenated organic waste, aqueous waste, or solid waste[9]. This segregation is critical as the disposal methods and costs for different waste streams vary significantly.
-
-
Container Selection and Management:
-
Collect liquid waste in a designated, leak-proof container, preferably high-density polyethylene (HDPE) or glass, that is compatible with halogenated organic compounds.
-
Ensure the container has a secure, tight-fitting lid to prevent the release of vapors. Keep the container closed except when adding waste.
-
Solid waste, such as contaminated gloves or absorbent materials, should be collected in a separate, clearly labeled, and sealed plastic bag or container.
-
-
Labeling:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste"[10].
-
The label must also include the full chemical name, "this compound," and an approximate concentration or quantity. For mixtures, list all components.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials such as strong oxidizing agents and strong acids[6][7].
-
Secondary containment, such as a larger, chemically resistant tub, is highly recommended to contain any potential leaks.
-
-
Disposal Request and Pickup:
-
Once the waste container is full or has been in storage for a designated period (as per your institution's policy), contact your facility's Environmental Health and Safety (EHS) office to arrange for a waste pickup.
-
Do not attempt to dispose of this chemical down the drain or through evaporation[2].
-
-
Final Disposal Method:
-
The recommended final disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF)[9].
-
Incineration at temperatures of at least 1100°C is often required for waste containing more than 1% halogenated organic substances to ensure complete destruction and to prevent the formation of toxic byproducts like dioxins and furans[11][12][13].
-
Spill Management and Decontamination
In the event of a spill, the primary objectives are to ensure personnel safety and to prevent the spread of contamination.
-
Minor Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE (see Section 4), contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container for halogenated organic solids.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
If the spill is significant or involves a fire, activate the nearest fire alarm.
-
Contact your institution's EHS or emergency response team immediately.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
Personal Protective Equipment (PPE)
Due to the inferred hazards of this compound, a comprehensive suite of PPE is mandatory for all handling and disposal procedures.
-
Eye and Face Protection: Chemical splash goggles are required at a minimum. A face shield should be worn over goggles when there is a significant risk of splashing[14].
-
Hand Protection: Use chemically resistant gloves, such as butyl rubber or nitrile rubber[15][16]. Inspect gloves for any signs of degradation or perforation before each use.
-
Skin and Body Protection: A flame-resistant lab coat is essential. For larger quantities or in situations with a high risk of splashing, a chemically resistant apron or coveralls should be worn[14][17].
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If work must be performed outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required[18].
Incompatible Materials
To prevent hazardous reactions, avoid contact between this compound and the following materials:
-
Strong Oxidizing Agents: May cause a violent reaction.
-
Strong Acids: May lead to decomposition or a hazardous reaction[6][7].
-
Metals: Some halogenated compounds can react with certain metals, especially at elevated temperatures.
Always consult the Safety Data Sheet for any other reagents being used in conjunction with this compound to identify any other potential incompatibilities.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can ensure that they are managing this hazardous waste stream in a manner that is safe, compliant, and scientifically sound. The principles of waste segregation, proper containment, and the use of a licensed disposal service are paramount. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
- 1. 2-氯-5-氟嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. volochem.com [volochem.com]
- 5. 2-Chloro-5-fluoropyridine | C5H3ClFN | CID 2782801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. 2-Chloro-5-fluoropyridine Manufacturer & Supplier China | CAS 34941-86-5 | Properties, Applications & Safety Data [pipzine-chem.com]
- 8. fishersci.com [fishersci.com]
- 9. bucknell.edu [bucknell.edu]
- 10. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]
- 11. zerowasteeurope.eu [zerowasteeurope.eu]
- 12. zeeco.com [zeeco.com]
- 13. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 15. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 16. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 17. research.arizona.edu [research.arizona.edu]
- 18. benchchem.com [benchchem.com]
A Researcher's Guide to the Safe Handling of 2-Chloro-5-fluoropyrazine
As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities is foundational to therapeutic innovation. Compounds like 2-Chloro-5-fluoropyrazine are instrumental building blocks, but their reactive nature demands our utmost respect and diligence. This guide moves beyond mere procedural checklists to instill a deep, causal understanding of the "why" behind each safety protocol. By internalizing these principles, we can create a self-validating system of safety that protects ourselves, our colleagues, and the integrity of our research.
This document provides immediate, essential safety and logistical information for handling this compound, with a focus on operational and disposal plans designed for the laboratory environment.
Hazard Identification and Risk Mitigation: Understanding the "Why"
This compound is classified with specific hazards that dictate our handling procedures. Understanding the nature of these hazards is the first step in mitigating risk. According to its GHS classification, this compound is an irritant to the skin and eyes and may cause respiratory irritation.[1] The causality is clear: as a halogenated heterocyclic compound, it has the potential to react with biological macromolecules, leading to irritation and toxic effects.
Our primary goal is to prevent exposure through inhalation, skin contact, or eye contact.[2] This principle underpins every subsequent recommendation for personal protective equipment and engineering controls.
Hazard Summary Table
| Hazard Classification | GHS Category | Description |
| Skin Irritation | Category 2 | Causes skin irritation upon contact.[1] |
| Eye Irritation | Category 2A | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls like fume hoods are the first line of defense, a robust PPE plan is non-negotiable.[2] The selection of PPE is not arbitrary; it is a scientifically informed choice based on the specific hazards of this compound.
-
Eye and Face Protection : Chemical safety goggles are mandatory.[3][4] Given the serious eye irritation potential, a face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.[3][4]
-
Skin Protection : A flame-resistant lab coat, fully buttoned, is the minimum requirement.[5] Chemical-resistant gloves are essential. Nitrile gloves offer good protection against incidental contact, but it is crucial to consult the manufacturer's compatibility chart for breakthrough times.[5] Always double-glove when handling this compound.[6] Contaminated gloves should be removed and disposed of immediately, followed by hand washing.[7]
-
Respiratory Protection : All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation of vapors.[2][7] If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[5]
Operational Protocol: A Step-by-Step Guide to Safe Handling
This protocol is designed to be a self-validating system. Each step is a checkpoint to ensure safety is maintained throughout the workflow.
Workflow for Handling this compound
Caption: A procedural workflow for the safe handling of this compound.
Detailed Steps:
-
Preparation :
-
Designate a Work Area : All manipulations should occur within a certified chemical fume hood.[7]
-
Personal Protective Equipment : Don all required PPE before entering the designated area.[4][8]
-
Review Safety Data Sheet (SDS) : Always have the SDS readily available.[1]
-
Spill Kit : Ensure a spill kit containing absorbent material is within arm's reach.[9]
-
-
Handling and Use :
-
Cleanup and Disposal :
-
Decontamination : Rinse all contaminated glassware with an appropriate solvent (e.g., acetone) inside the fume hood.[2] Collect the rinsate as hazardous waste.[2]
-
Waste Disposal : this compound and any materials contaminated with it must be disposed of as halogenated organic waste.[2] Never mix with non-halogenated waste streams.[2] The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name.[2]
-
Final Steps : After completing the work, thoroughly wash your hands with soap and water.[7]
-
Emergency Procedures: Plan for the Unexpected
Even with the best precautions, accidents can happen. A clear, rehearsed emergency plan is crucial.
-
Skin Contact : Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1][12] Seek immediate medical attention if irritation persists.[13]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][12] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
Inhalation : Move the person to fresh air.[1][13] If breathing is difficult, give oxygen.[1] If breathing has stopped, perform artificial respiration.[13] Seek immediate medical attention.[13]
-
Ingestion : Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]
-
Spill : In case of a spill, evacuate the area. For a small spill, use an inert absorbent material and place it in a suitable disposal container.[1] For a large spill, contact your institution's environmental health and safety department immediately.
By adhering to these scientifically grounded principles and protocols, we can confidently and safely utilize this compound in our vital research, ensuring that our pursuit of knowledge does not come at the cost of our well-being.
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. sc.edu [sc.edu]
- 4. hazmatschool.com [hazmatschool.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. csub.edu [csub.edu]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. downloads.ossila.com [downloads.ossila.com]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
